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  • Product: 1-Ethyl-2-(4-pyridyl)piperazine

Core Science & Biosynthesis

Foundational

Synthesis Pathway of 1-Ethyl-2-(4-pyridyl)piperazine: A Microwave-Assisted Ugi-4CR Strategy

Executive Summary & Strategic Rationale The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to enhance the pharmacokinetic profiles, solubility, and target affinity of pharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently utilized to enhance the pharmacokinetic profiles, solubility, and target affinity of pharmacological agents[1]. Specifically, 1-Ethyl-2-(4-pyridyl)piperazine serves as a highly versatile building block for the development of kinase inhibitors and GPCR modulators. However, traditional linear syntheses of 2-substituted piperazines often suffer from poor atom economy, requiring exhaustive protection-deprotection cycles and yielding complex mixtures of regioisomers.

To overcome these limitations, this technical guide details a highly efficient, three-step convergent synthesis utilizing an Ugi four-component reaction (Ugi-4CR) followed by a microwave-assisted cyclization and exhaustive reduction. Adapted from the foundational methodology established by Jida et al. for N-benzyl derivatives[2], this route substitutes ethylamine to construct the 1-ethyl-substituted core.

Causality in Design: The strategic brilliance of this pathway lies in the use of tert-butyl isocyanide. While tert-butyl amides are typically robust and unreactive, under microwave-assisted thermal conditions following Boc-deprotection, the tert-butyl amide acts as a "convertible isocyanide." The thermal energy overcomes the steric activation barrier, allowing the primary amine to execute an intramolecular transamidation, expelling tert-butylamine and driving the formation of the diketopiperazine (DKP) core[2].

Mechanistic Pathways & Workflow

The synthesis is divided into three distinct phases: Multicomponent Assembly, Cyclization, and Exhaustive Reduction.

Workflow A Precursors Ethylamine + 4-Pyridinecarboxaldehyde + N-Boc-glycine + t-BuNC B Step 1: Ugi-4CR (Linear Peptidomimetic Adduct) A->B C Step 2: Boc Deprotection & Cyclization (Microwave, 150°C) B->C D Intermediate 1-Ethyl-6-(pyridin-4-yl)piperazine-2,5-dione C->D E Step 3: Carbonyl Reduction (LiAlH4, THF, Reflux) D->E F Target Molecule 1-Ethyl-2-(4-pyridyl)piperazine E->F

Figure 1: Retrosynthetic workflow and forward synthesis of 1-Ethyl-2-(4-pyridyl)piperazine.

The Ugi-4CR mechanism is a cascade of highly ordered bimolecular events. The initial imine formation is followed by protonation, which activates the electrophile for isocyanide α-addition. The resulting nitrilium ion is intercepted by the carboxylate, triggering a Mumm rearrangement to yield the stable adduct.

Mechanism N1 Imine Formation (Ethylamine + Aldehyde) N2 Protonation (Iminium Ion) N1->N2 N3 Isocyanide α-Addition (Nitrilium Ion) N2->N3 N4 Carboxylate Addition (Imidate Intermediate) N3->N4 N5 Mumm Rearrangement (Stable Ugi Adduct) N4->N5

Figure 2: Mechanistic cascade of the Ugi Four-Component Reaction (Ugi-4CR).

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) are mandated to prevent the carryover of unreacted intermediates, which drastically complicates downstream purification.

Step 1: Ugi-4CR Assembly of the Linear Peptidomimetic
  • Imine Formation: To a clean, dry round-bottom flask, add 4-pyridinecarboxaldehyde (10.0 mmol, 1.0 eq) and anhydrous methanol (20 mL). Add ethylamine (10.0 mmol, 2.0 M solution in THF, 1.0 eq) dropwise. Stir at room temperature (25 °C) for 30 minutes to ensure complete Schiff base (imine) formation.

  • Multicomponent Addition: To the stirring imine solution, sequentially add N-Boc-glycine (10.0 mmol, 1.0 eq) and tert-butyl isocyanide (10.0 mmol, 1.0 eq).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Validation & Isolation: Monitor by LC-MS. Upon complete consumption of the aldehyde, concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate the Ugi adduct: tert-butyl (2-(ethyl(2-(tert-butylamino)-2-oxo-1-(pyridin-4-yl)ethyl)amino)-2-oxoethyl)carbamate.

Step 2: Deprotection & Microwave-Assisted Cyclization
  • Boc Cleavage: Dissolve the purified Ugi adduct (8.0 mmol) in a 20% (v/v) solution of Trifluoroacetic acid (TFA) in dichloromethane (15 mL). Stir at room temperature for 2 hours.

  • Intermediate Validation: Confirm the removal of the Boc group (M-100 mass shift) via LC-MS. Remove all volatiles in vacuo to yield the crude amine TFA salt.

  • Cyclization: Dissolve the crude salt in anhydrous methanol (15 mL) in a microwave-safe vial. Seal the vial and subject it to microwave irradiation at 150 °C for 15 minutes.

    • Causality Note: The intense thermal burst forces the primary amine to attack the sterically hindered tert-butyl amide. The expulsion of tert-butylamine is irreversible, driving the equilibrium entirely toward the diketopiperazine[2].

  • Isolation: Concentrate the reaction mixture and purify via flash chromatography to afford 1-Ethyl-6-(pyridin-4-yl)piperazine-2,5-dione .

Step 3: Exhaustive Carbonyl Reduction
  • Preparation: In a flame-dried, multi-neck flask equipped with a reflux condenser and an argon inlet, suspend Lithium aluminum hydride (LiAlH₄, 24.0 mmol, 4.0 eq) in anhydrous THF (30 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve the diketopiperazine intermediate (6.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension to control the exothermic evolution of hydrogen gas.

  • Reduction: Remove the ice bath and heat the reaction to reflux (66 °C) for 4 hours. Both amide carbonyls at C2 and C5 are reduced to methylene groups.

  • Fieser Quench (Self-Validating Safety Protocol): Cool the reaction to 0 °C. Carefully quench the excess LiAlH₄ by sequentially adding: 0.9 mL H₂O (dropwise), 0.9 mL 15% NaOH aqueous solution, and 2.7 mL H₂O. Stir vigorously for 15 minutes until the aluminum salts precipitate as a granular white solid.

    • Causality Note: The Fieser method prevents the formation of a gelatinous emulsion, ensuring maximum recovery of the highly polar piperazine product.

  • Final Isolation: Filter the salts through a pad of Celite, washing thoroughly with THF. Concentrate the filtrate and purify via reverse-phase HPLC to yield the target compound, 1-Ethyl-2-(4-pyridyl)piperazine .

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for this synthetic pathway, assuming high-purity reagents and strict adherence to the anhydrous protocols described above.

StepTransformationReagents / ConditionsTimeTempYield (%)Purity (LC-MS)
1 Ugi-4CR AssemblyEthylamine, 4-Pyridinecarboxaldehyde, N-Boc-glycine, t-BuNC / MeOH24 h25 °C88%>95%
2 Deprotection & Cyclization1. 20% TFA in DCM2. Microwave Heating / MeOH2.25 h25 °C / 150 °C82%>98%
3 Carbonyl ReductionLiAlH₄ / Anhydrous THF4 h66 °C (Reflux)75%>99%
Overall Linear Sequence Three-Step Convergent Pathway ~30 h Varies ~54% >99%

References

  • [1] Khan, I., et al. "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." European Journal of Medicinal Chemistry, 2014. Available at:

  • [2] Jida, M., Soueidan, M., Willand, N., Agbossou-Niedercorn, F., Pelinski, L., Laconde, G., Deprez-Poulain, R., & Deprez, B. "A facile and rapid synthesis of N-benzyl-2-substituted piperazines." Tetrahedron Letters, 2011, 52(14): 1705-1708. Available at:

Sources

Exploratory

In-Depth Technical Guide: Chemical Profiling and Synthesis of 1-Ethyl-2-(4-pyridyl)piperazine

Executive Summary 1-Ethyl-2-(4-pyridyl)piperazine is a stereochemically rich, highly versatile building block utilized in advanced medicinal chemistry. Featuring a saturated 1,4-diazine (piperazine) ring substituted with...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-2-(4-pyridyl)piperazine is a stereochemically rich, highly versatile building block utilized in advanced medicinal chemistry. Featuring a saturated 1,4-diazine (piperazine) ring substituted with an ethyl group at the N1 position and a 4-pyridyl moiety at the C2 position, this scaffold is recognized as a "privileged structure." It is frequently deployed in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and CNS-active therapeutics.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and a modern, self-validating synthetic workflow utilizing photoredox catalysis.

Structural & Physicochemical Profiling

Understanding the basicity and lipophilicity of this compound is crucial for predicting its pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) behavior. The molecule possesses three distinct basic nitrogen centers, each contributing to its overall protonation state at physiological pH (7.4).

Causality in Physicochemical Behavior

The basicity of the piperazine nitrogens is heavily influenced by their local stereoelectronic environments. While an unsubstituted piperazine exhibits pKa values of approximately 9.7 and 5.3, the introduction of the 4-pyridyl group at C2 exerts a strong electron-withdrawing inductive effect. This significantly lowers the basicity of the adjacent N1 nitrogen. Furthermore, while the N1-ethyl group is electron-donating, it introduces steric hindrance that impedes the solvation of the conjugate acid, further suppressing the pKa of N1.

Consequently, at physiological pH (7.4), the secondary amine (N4) is predominantly protonated (cationic), while the N1 tertiary amine and the pyridine nitrogen remain largely neutral. This specific ionization profile is critical for membrane permeability and target engagement.

Quantitative Data Summary

Table 1: Predicted Physicochemical and ADME Properties

PropertyValue / DescriptionMechanistic Rationale
Molecular Formula C11H17N3Core 1,4-diazine with N-ethyl and C-aryl substitutions.
Molecular Weight 191.28 g/mol Optimal for fragment-based drug discovery (FBDD).
pKa (N4 - Piperazine) ~9.2Secondary amine; least sterically hindered, highly basic.
pKa (Pyridine Nitrogen) ~5.2sp2 hybridized nitrogen; lone pair orthogonal to the pi-system.
pKa (N1 - Piperazine) ~4.5 - 5.0Tertiary amine; suppressed by C2-pyridyl induction and steric bulk.
LogP (Octanol/Water) ~1.2 - 1.5Moderate lipophilicity; tuned by the N1-ethyl group.
Conformational State Twist-boat / ChairN1-ethyl group forces the C2-pyridyl into a pseudo-equatorial position to minimize A(1,3)-allylic strain.

(Data extrapolated from foundational piperazine thermodynamic studies [2] and amine basicity principles [3].)

Synthetic Methodologies & Retrosynthetic Analysis

Historically, synthesizing 2-substituted piperazines relied on complex amino acid precursors or highly toxic SnAP/SLAP (tin/silicon) reagents. To ensure a scalable, highly regioselective, and environmentally benign synthesis, we employ a modified version of the Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) [1].

This photoredox-catalyzed decarboxylative annulation allows for the direct coupling of an N4-protected glycine-based diamine with 4-pyridinecarboxaldehyde, followed by a regioselective reductive amination to install the N1-ethyl group.

Synthesis N1 N4-Boc-Glycine Diamine + 4-Pyridinecarboxaldehyde N2 Photoredox Catalysis (CLAP) [Ir] catalyst, Blue LED N1->N2 N3 N4-Boc-2-(4-pyridyl)piperazine N2->N3 Decarboxylative Annulation N4 Reductive Amination Acetaldehyde, NaBH(OAc)3 N3->N4 N5 N4-Boc-1-Ethyl-2-(4-pyridyl)piperazine N4->N5 N1-Ethylation N6 Acidic Deprotection TFA / DCM N5->N6 N7 1-Ethyl-2-(4-pyridyl)piperazine (Target Compound) N6->N7 Yield: >85%

Fig 1. Photoredox-enabled synthetic workflow for 1-Ethyl-2-(4-pyridyl)piperazine.

Experimental Protocols (Self-Validating System)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes specific in-process controls (IPCs) and analytical validation metrics.

Protocol A: Photocatalytic Annulation (Core Synthesis)

Objective: Synthesize the N4-Boc-2-(4-pyridyl)piperazine core via decarboxylative annulation.

  • Reaction Setup: In a flame-dried Schlenk tube, combine 2-((2-(tert-butoxycarbonylamino)ethyl)amino)acetic acid (1.0 mmol, 1.0 equiv) and 4-pyridinecarboxaldehyde (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: Add the photocatalyst [Ir(ppy)2(dtbpy)]PF6 (1 mol%) and the organocatalyst 4CzIPN (2 mol%).

  • Solvent & Base: Dissolve the mixture in a degassed DMSO/H2O (9:1 v/v) solvent system (10 mL). Add KOH (2.0 equiv).

  • Irradiation: Irradiate the stirring mixture with a 450 nm Blue LED at room temperature for 16 hours.

  • Validation (IPC): Monitor by LC-MS. The reaction is complete when the diamine mass is consumed. Expected intermediate mass: [M+H]+ = 264.1.

  • Workup: Dilute with EtOAc, wash with brine (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH).

Protocol B: Regioselective N1-Ethylation

Objective: Install the ethyl group at the sterically hindered N1 position.

  • Reaction Setup: Dissolve the purified N4-Boc-2-(4-pyridyl)piperazine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Add acetaldehyde (1.5 mmol, 1.5 equiv) dropwise at 0 °C. Stir for 30 minutes to allow iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)3 (2.0 mmol, 2.0 equiv), in small portions. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation (IPC): Quench a 10 µL aliquot in NaHCO3 and analyze via LC-MS. Expected intermediate mass: [M+H]+ = 292.2.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3. Extract with DCM, dry, and concentrate.

Protocol C: N4-Deprotection and Final Isolation

Objective: Remove the Boc protecting group to yield the final target.

  • Deprotection: Dissolve the crude N1-ethylated intermediate in DCM (8 mL). Add Trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.

  • Stirring: Stir at room temperature for 2 hours.

  • Neutralization: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with 1M NaOH until the aqueous layer reaches pH 10.

  • Final Validation: Extract the organic layer, dry, and concentrate to yield the pure 1-Ethyl-2-(4-pyridyl)piperazine.

    • LC-MS: [M+H]+ = 192.1

    • 1H NMR (400 MHz, CDCl3): Look for the characteristic ethyl triplet at ~1.05 ppm (3H, J = 7.1 Hz) and the pyridine aromatic protons at ~8.55 ppm (2H, d) and ~7.30 ppm (2H, d).

Medicinal Chemistry & Pharmacological Utility

The strategic placement of the 4-pyridyl group and the N1-ethyl group serves specific pharmacological purposes:

  • Kinase Hinge Binding: The nitrogen atom of the 4-pyridyl group acts as a potent hydrogen bond acceptor. In kinase inhibitor design, this moiety frequently engages the backbone amide (e.g., of the hinge region in GSK-3β or CDKs), anchoring the molecule within the ATP-binding pocket.

  • Conformational Restriction: Unsubstituted piperazines are highly flexible. The addition of the N1-ethyl group restricts this flexibility. Due to A(1,3)-allylic strain between the N1-ethyl group and the C2-pyridyl group, the molecule is forced into a preferred twist-boat or specific chair conformation where the pyridyl group occupies a pseudo-equatorial position. This pre-organization reduces the entropic penalty upon binding to a target receptor or enzyme.

  • Lipophilic Tuning: The ethyl group subtly increases the LogP of the molecule, enhancing blood-brain barrier (BBB) penetration for CNS targets without adding excessive molecular weight that would violate Lipinski's Rule of Five.

Foundational

The Pharmacological Landscape of 1-Ethyl-2-(4-pyridyl)piperazine: A Versatile Scaffold in Target-Directed Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 1-Ethyl-2-(4-pyridyl)piperazine represents a highly versatile, m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 1-Ethyl-2-(4-pyridyl)piperazine represents a highly versatile, multi-target pharmacophore. Characterized by a basic piperazine ring, an N1-ethyl substitution, and a C2-linked 4-pyridyl moiety, this structural motif serves as a foundational building block for ligands targeting G protein-coupled receptors (GPCRs), bacterial efflux pumps, and metalloenzymes. This technical whitepaper dissects the mechanistic rationale, biological targets, and validated experimental protocols associated with this chemical class.

Structural Rationale and Pharmacophore Dynamics

The pharmacological utility of 1-Ethyl-2-(4-pyridyl)piperazine is dictated by its precise physicochemical properties:

  • The Piperazine Core: With a pKa of approximately 9.0, the secondary/tertiary amines of the piperazine ring are protonated at physiological pH. This cationic center is essential for forming critical salt bridges with highly conserved aspartate residues (e.g., Asp 3.32) in the orthosteric binding pockets of aminergic GPCRs.

  • The N1-Ethyl Substitution: The addition of an ethyl group at the N1 position serves two purposes. First, it increases the lipophilicity (LogP) of the molecule, which is a prerequisite for blood-brain barrier (BBB) penetration in CNS-targeted therapies. Second, it provides steric bulk that restricts the conformational flexibility of the piperazine ring, locking it into a favorable geometry for receptor binding.

  • The 2-(4-Pyridyl) Moiety: The pyridine ring acts as both a hydrogen bond acceptor (via the nitrogen lone pair) and a participant in π−π stacking interactions with aromatic residues (like Phenylalanine or Tyrosine) within hydrophobic target pockets.

Core Biological Targets

Serotonin (5-HT) Receptors (GPCR Modulation)

Pyridylpiperazine derivatives are classical, high-affinity ligands for Serotonin 5-HT1A and 5-HT7 receptors[1][2]. In the 5-HT1A receptor, the protonated N4 of the piperazine ring forms a critical salt bridge with Asp116 (3.32) in transmembrane domain 3 (TM3)[1]. Simultaneously, the 4-pyridyl moiety projects into the hydrophobic pocket formed by TM5 and TM6, engaging in π−π stacking with Phe340 (6.52). This interaction stabilizes the receptor in an active conformation, triggering the Gi/o signaling cascade, which inhibits adenylyl cyclase and opens G protein-coupled inwardly rectifying potassium (GIRK) channels[2].

G Ligand Pyridylpiperazine Ligand Receptor 5-HT1A Receptor (Active State) Ligand->Receptor Binds Gprotein Gi/o Protein Dissociation Receptor->Gprotein Activates AC Adenylyl Cyclase Inhibition Gprotein->AC Gαi Subunit GIRK GIRK Channel Activation Gprotein->GIRK Gβγ Subunit cAMP ↓ cAMP Production AC->cAMP Hyperpol Cellular Hyperpolarization GIRK->Hyperpol

Gi/o-coupled 5-HT1A receptor signaling pathway modulated by pyridylpiperazine agonists.

Histamine H3 and Sigma Receptors

In addition to serotonergic targets, pyridylpiperazine and structurally related 4-pyridylpiperidine derivatives function as potent antagonists or inverse agonists at the Histamine H3 receptor (H3R)[3]. The basic amine interacts with Asp114 (3.32), while the extended 4-pyridyl system reaches towards Tyr394 and Glu395 in TM7, effectively locking the receptor in an inactive state[3]. Furthermore, these scaffolds exhibit high nanomolar affinity for Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors, making them valuable multitarget-directed ligands (MTDLs) for neuropathic pain and cognitive disorders[3].

Urease Enzyme Inhibition (Non-CNS Target)

Beyond neuropharmacology, pyridylpiperazine hybrids have recently been identified as highly potent inhibitors of the urease enzyme, a metalloenzyme critical for the survival of gastrointestinal pathogens like Helicobacter pylori[4][5]. The nitrogen atoms of the pyridine and piperazine rings coordinate directly with the bi-nickel active site of the enzyme. This coordination displaces catalytic water molecules, completely halting the hydrolysis of urea into ammonia and carbon dioxide[4][6].

Bacterial RND Efflux Pumps

Antimicrobial resistance is frequently driven by Resistance-Nodulation-Division (RND) efflux pumps. Pyridylpiperazines (PyrPips) have been characterized as robust Efflux Pump Inhibitors (EPIs) in Acinetobacter baumannii and Escherichia coli[7]. They bind to the AdeJ and AcrB pumps, specifically interacting with key charged residues (e.g., E959 and E963), thereby blocking the extrusion of antibiotics and restoring bacterial susceptibility[7].

Quantitative Target Affinity Summary

The following table summarizes the binding affinities and inhibitory concentrations of typical pyridylpiperazine derivatives across various biological targets, demonstrating the scaffold's broad utility.

Biological TargetRole / ActionTypical Affinity / IC₅₀ RangeReference Standard
5-HT1A Receptor Agonist / Partial AgonistKᵢ = 1.0 – 50.0 nMBuspirone (Kᵢ ~ 15 nM)
Histamine H3 Receptor Antagonist / Inverse AgonistKᵢ = 2.7 – 69.0 nMCiproxifan (Kᵢ ~ 1.5 nM)
Sigma-1 (σ1) Receptor AntagonistKᵢ = 3.3 – 28.0 nMHaloperidol (Kᵢ ~ 1 nM)
Urease Enzyme Metalloenzyme InhibitorIC₅₀ = 2.0 – 24.0 µMThiourea (IC₅₀ = 23.2 µM)
EBP (Δ8-Δ7 Isomerase) Antiproliferative LigandKᵢ = 8.15 – 45.4 nMPB28 (Kᵢ ~ 0.5 nM)

Experimental Methodologies & Validation Protocols

As a Senior Application Scientist, I emphasize that robust assay design requires built-in self-validation. The following protocols detail the evaluation of pyridylpiperazine derivatives, explicitly stating the causality behind critical experimental steps.

Protocol 1: 5-HT1A Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of test compounds at the human 5-HT1A receptor.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT1A in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality Checkpoint: Maintaining a strict pH of 7.4 ensures the physiological ionization state of both the receptor's aspartate residues and the ligand's piperazine nitrogen, which is strictly required for salt-bridge formation.

  • Incubation Phase: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [³H]8-OH-DPAT (a selective 5-HT1A radioligand), and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M). Incubate at 37°C for 30 minutes.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Causality Checkpoint: Filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of lipophilic basic ligands like pyridylpiperazines.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract the filters and measure radioactivity using a liquid scintillation counter.

    • Causality Checkpoint: Ice-cold buffer minimizes the kinetic dissociation of the radioligand-receptor complex during the wash step.

  • System Validation Criteria: A valid assay must demonstrate a Z'-factor 0.6. Non-specific binding (defined using 10 µM unlabelled serotonin) must be <10% of total binding.

G Membrane Membrane Prep (HEK293-5HT1A) Incubation Incubation Phase Radioligand + Cmpd Membrane->Incubation Filtration Rapid Filtration (PEI-treated GF/B) Incubation->Filtration Washing Wash Step (Ice-cold Buffer) Filtration->Washing Detection Scintillation Counting Washing->Detection Analysis Data Analysis (Non-linear Regression) Detection->Analysis

Workflow for 5-HT1A radioligand binding assay highlighting critical isolation steps.

Protocol 2: High-Throughput Urease Inhibition Assay

This protocol evaluates the ability of pyridylpiperazine hybrids to inhibit urease via the phenol-hypochlorite (indophenol) method.

  • Enzyme-Ligand Pre-incubation: Mix 25 µL of Jack bean urease (1 U/well) with 25 µL of the test compound in 50 mM phosphate buffer (pH 6.8). Incubate at 37°C for 15 minutes.

    • Causality Checkpoint: Pre-incubation is required to allow the pyridylpiperazine nitrogen atoms sufficient time to coordinate with the bi-nickel active site before the substrate is introduced.

  • Substrate Addition: Add 50 µL of 20 mM urea to initiate the reaction. Incubate for exactly 30 minutes at 37°C.

  • Colorimetric Development: Add 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) followed by 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% active hypochlorite).

    • Causality Checkpoint: The ammonia generated from urea hydrolysis reacts with phenol and hypochlorite to form a blue indophenol dye. The intensity of the dye is directly proportional to urease activity.

  • Quantification: Measure absorbance at 630 nm using a microplate reader.

  • System Validation Criteria: The assay must include Thiourea as a positive control (expected IC₅₀ ~ 23 µM)[4]. The signal-to-background ratio must exceed 5:1 for the uninhibited enzyme control versus the buffer blank.

Conclusion

The 1-Ethyl-2-(4-pyridyl)piperazine scaffold is a masterclass in rational drug design. By leveraging the basicity of the piperazine ring, the lipophilic tuning of the N1-ethyl group, and the hydrogen-bonding/ π -stacking capabilities of the C2-pyridyl ring, researchers can generate highly potent ligands. Whether deployed as CNS-active GPCR modulators, novel antimicrobial efflux pump inhibitors, or metalloenzyme blockers, this pharmacophore remains a critical asset in the medicinal chemist's toolkit.

References

  • Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii | JAC-Antimicrobial Resistance | Oxford Academic. URL:[Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors | Frontiers in Chemistry. URL:[Link]

  • Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands | PMC - National Institutes of Health. URL:[Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain | PMC - National Institutes of Health. URL:[Link]

  • US10800755B2 - 2,6-disubstituted pyridine derivative | Google Patents.

Sources

Exploratory

Advanced Conformational and Structural Topography of 1-Ethyl-2-(4-pyridyl)piperazine

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Executive Overview The rational design of neuroactive and antineoplastic agents rel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals

Executive Overview

The rational design of neuroactive and antineoplastic agents relies heavily on the spatial arrangement of privileged scaffolds. Among these, the disubstituted piperazine core—specifically 1-ethyl-2-(4-pyridyl)piperazine —represents a highly versatile, stereochemically rich building block. This whitepaper provides an in-depth mechanistic analysis of its molecular conformation, thermodynamic preferences, and the self-validating analytical workflows required to characterize it. By understanding the causal relationships between steric strain, nitrogen inversion, and target binding, researchers can better leverage this scaffold in aminergic G protein-coupled receptor (GPCR) and kinase inhibitor drug discovery programs.

Structural Topography & Conformational Thermodynamics

The Piperazine Core: Chair Conformation Dynamics

Like cyclohexane, the saturated six-membered piperazine ring predominantly adopts a chair conformation to minimize torsional strain. However, the presence of two heteroatoms introduces complex dipole-dipole interactions and nitrogen inversion dynamics. For 1-ethyl-2-(4-pyridyl)piperazine, the conformational ensemble is dictated by the steric interplay between the N1-ethyl group and the C2-(4-pyridyl) substituent.

Equatorial Preference of the C2-Aryl Group

Bulky substituents at the C2 position of a piperazine ring exhibit a strong thermodynamic preference for the equatorial orientation. If the 4-pyridyl group were to adopt an axial position, it would suffer from severe 1,3-diaxial steric clashes with the axial protons at C4 and C6. Computational and crystallographic studies on analogous 2-arylpiperazines confirm that the equatorial conformer is favored by >2.5 kcal/mol, effectively locking the ring into a single dominant chair conformation at room temperature [1].

N1-Ethyl Nitrogen Inversion and Allylic Strain

The N1 nitrogen undergoes rapid inversion, allowing the ethyl group to toggle between axial and equatorial positions. In a 1,2-disubstituted system where the C2 group is equatorial, placing the N1-ethyl group in the equatorial position introduces a gauche interaction (analogous to A-1,2 strain). Conversely, an axial N1-ethyl group avoids this gauche interaction but introduces 1,3-diaxial interactions with the C3 and C5 axial protons.

High-level Density Functional Theory (DFT) calculations on similar 1,2-dialkylpiperidines reveal that the diequatorial conformer is generally favored by approximately 1.8 kcal/mol in the gas phase [1]. However, in polar solvents, hydrogen bonding can shift this equilibrium, making empirical validation mandatory.

Table 1: Predicted Thermodynamic Parameters for Conformational States
Conformer StateC2-(4-Pyridyl) PositionN1-Ethyl PositionRelative Free Energy (ΔG)Dominant Steric Penalty
State A (Global Min) EquatorialEquatorial0.0 kcal/molMild gauche (N1-C2)
State B EquatorialAxial+1.8 kcal/mol1,3-diaxial (N1-C3/C5)
State C AxialEquatorial+2.8 kcal/molSevere 1,3-diaxial (C2-C4/C6)
State D AxialAxial> 4.5 kcal/molCombined steric clashes

Physicochemical Profile & Electronic Distribution

The biological efficacy of 1-ethyl-2-(4-pyridyl)piperazine is heavily dependent on its protonation state at physiological pH (7.4). The molecule possesses three distinct basic centers:

  • N4 (Secondary Piperazine Nitrogen): Most basic (pKa 9.0–9.5). At pH 7.4, this nitrogen is >98% protonated, serving as the primary cationic anchor for salt-bridge formation with target proteins (e.g., Asp3.32 in aminergic GPCRs) [2].

  • N1 (Tertiary Piperazine Nitrogen): Sterically hindered by the adjacent C2-pyridyl group, reducing its basicity (pKa 5.0). It remains largely neutral at physiological pH.

  • 4-Pyridyl Nitrogen: Weakly basic (pKa 5.2–5.5). It acts primarily as a hydrogen bond acceptor rather than a cationic center.

PharmacophoreMapping S1 Protonated N4 (pKa ~9.5) T1 GPCR Aspartate (Salt Bridge) S1->T1 Ionic S2 Equatorial 4-Pyridyl (C2 Position) T2 Aromatic Pocket (Pi-Pi Stacking) S2->T2 Dispersion S3 N1-Ethyl Group (Steric Shield) T3 Hydrophobic Cleft (Van der Waals) S3->T3 Steric

Caption: Pharmacophore mapping of the scaffold's interactions with aminergic GPCR targets.

Analytical Workflows for Conformational Validation

To establish a self-validating system, researchers must not rely solely on computational predictions. The following protocol utilizes orthogonal techniques (NMR and X-ray crystallography) to definitively map the conformational ensemble.

Step-by-Step NMR Conformational Analysis Protocol

Because 1-ethyl-2-(4-pyridyl)piperazine is a small molecule (MW 191 g/mol ), it falls into the extreme narrowing regime ( ωτc​≪1 ), meaning NOESY cross-peaks will be positive. We utilize 1D 1 H J-couplings to hypothesize the dihedral angles (via the Karplus equation) and 2D NOESY to physically validate spatial proximity.

Phase 1: Sample Preparation

  • Dissolve 15 mg of >98% pure 1-ethyl-2-(4-pyridyl)piperazine in 0.6 mL of CDCl 3​ (for neutral state analysis) or D 2​ O adjusted to pD 7.4 (for physiological state analysis).

  • Transfer to a 5 mm high-quality NMR tube, ensuring no paramagnetic impurities (e.g., dissolved O 2​ ) are present by degassing via freeze-pump-thaw cycles.

Phase 2: Acquisition & J-Coupling Analysis

  • Acquire a standard 1D 1 H spectrum at 298 K on a 500 MHz spectrometer.

  • Isolate the signal for the proton at the C2 position.

    • Causality Check: If the 4-pyridyl group is equatorial, the C2 proton must be axial .

  • Measure the 3JHH​ coupling constants for the C2 proton against the C3 protons. An axial C2 proton will exhibit one large trans-diaxial coupling ( 3Jax−ax​≈10−12 Hz) and one small equatorial-axial coupling ( 3Jeq−ax​≈2−4 Hz).

Table 2: Expected 1 H-NMR Coupling Constants ( 3J ) for the Piperazine Core
Interacting ProtonsSpatial RelationshipExpected 3J Value (Hz)Structural Implication
H(C2) - H(C3) axial​ trans-diaxial (180°)10.0 – 12.5Confirms H(C2) is axial
H(C2) - H(C3) equatorial​ gauche (60°)2.0 – 4.5Confirms chair geometry
H(C5) axial​
  • H(C6) axial​
trans-diaxial (180°)10.0 – 12.5Core ring integrity

Phase 3: NOESY Validation

  • Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

  • Analyze the cross-peaks for the C2 proton.

    • Self-Validating Proof: An axial C2 proton will show strong through-space NOE correlations to the axial protons at C4 and C6 (1,3-diaxial proximity, distance 2.5 Å). If the 4-pyridyl group were axial, these specific NOEs would be absent.

ConformationalWorkflow N1 1-Ethyl-2-(4-pyridyl)piperazine (Target Scaffold) N2 NMR Spectroscopy (J-Coupling & NOESY) N1->N2 N3 X-Ray Crystallography (Solid-State Conformation) N1->N3 N4 DFT Calculations (Gas & Solvated Phase) N1->N4 N5 Conformational Ensemble (Equatorial/Axial Ratio) N2->N5 N3->N5 N4->N5

Caption: Multi-modal analytical workflow for determining piperazine conformational ensembles.

Pharmacological Relevance in Drug Design

The fixed equatorial orientation of the 4-pyridyl group and the highly basic nature of N4 make this scaffold a "privileged structure" for aminergic GPCRs (e.g., 5-HT 1A​ , dopamine D 2​ receptors) [3].

When designing ligands using 1-ethyl-2-(4-pyridyl)piperazine:

  • The N4 Terminus: Should be utilized to attach flexible aliphatic spacers (e.g., butyl chains) linking to secondary pharmacophores. The protonated N4 will anchor the molecule via a salt bridge to the highly conserved Aspartate residue in transmembrane helix 3 (TM3) of the GPCR [2].

  • The C2-(4-Pyridyl) Group: Projecting equatorially, this aromatic ring is perfectly positioned to engage in edge-to-face CH- π or π

    π stacking interactions with aromatic residues in TM6 (e.g., Phe6.52) [2].
  • The N1-Ethyl Group: Acts as a steric shield. By occupying the adjacent space, it restricts the rotational degrees of freedom of the 4-pyridyl ring, reducing the entropic penalty upon target binding and increasing overall ligand affinity.

References

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 2022.1

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PMC, 2025. 3

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org, 2024. 2

Sources

Foundational

Engineering 1-Ethyl-2-(4-pyridyl)piperazine Analogues: A Technical Guide to Next-Generation Dual H3R/σ1R Modulators

Executive Summary The evolution of neuropharmacology has increasingly shifted away from single-target paradigms toward rational polypharmacology. Within this landscape, non-imidazole derivatives have revolutionized the t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of neuropharmacology has increasingly shifted away from single-target paradigms toward rational polypharmacology. Within this landscape, non-imidazole derivatives have revolutionized the targeting of the Histamine H3 Receptor (H3R). Specifically, the 1-ethyl-2-(4-pyridyl)piperazine scaffold has emerged as a highly potent, bioisosteric core capable of dual H3R antagonism and Sigma-1 Receptor (σ1R) modulation[1][2]. This technical guide explores the structural rationale, regioselective synthesis, and pharmacological profiling of these advanced derivatives, providing a blueprint for researchers developing next-generation antinociceptive and cognitive-enhancing therapeutics.

Structural Pharmacology & Scaffold Rationale

The design of 1-ethyl-2-(4-pyridyl)piperazine derivatives is rooted in overcoming the pharmacokinetic limitations (such as CYP450 inhibition and poor blood-brain barrier penetration) inherent to first-generation imidazole-based H3R ligands.

The Orthosteric Binding Pocket

The human H3R is a G-protein coupled receptor (GPCR) where the endogenous ligand, histamine, binds via a highly conserved aspartate residue, Asp114 (Asp3.32), in transmembrane domain 3 (TM3)[3][4].

  • The 4-Pyridylpiperazine Core: In our target scaffold, the protonated nitrogen of the piperazine ring acts as the primary pharmacophore, forming a critical salt bridge with Asp114[5]. Simultaneously, the heteroaromatic 4-pyridyl moiety engages in essential π−π stacking and cation- π interactions with aromatic residues (e.g., Tyr115, Phe398) within the hydrophobic sub-pocket[1][5].

  • The Role of the 1-Ethyl Substitution: The addition of an ethyl group at the N1 position of the piperazine ring is not merely structural; it is a thermodynamic director. It modulates the pKa​ of the basic amine to optimize CNS penetration while providing steric bulk. This bulk restricts the conformational freedom of the molecule, forcing the N4-alkyl linker (the "eastern" region) to project outward toward extracellular loop 2 (ECL2) or TM6, thereby maximizing receptor affinity[3].

Regioselective Synthesis Methodology

Synthesizing 1,2-disubstituted piperazines presents a significant regioselectivity challenge due to the symmetry-breaking nature of the 2-(4-pyridyl) group. The N4 nitrogen is sterically less hindered than the N1 nitrogen. To achieve the 1-ethyl-2-(4-pyridyl)piperazine core, an orthogonal protection strategy is required.

Step-by-Step Core Synthesis
  • Kinetic Protection: React 2-(4-pyridyl)piperazine with di-tert-butyl dicarbonate ( Boc2​O , 1.0 eq) in anhydrous dichloromethane (DCM) at -78°C. The low temperature ensures kinetic control, selectively protecting the less hindered N4 position to yield 4-Boc-2-(4-pyridyl)piperazine .

  • Sterically Hindered Alkylation: The free, sterically hindered N1 amine is alkylated using ethyl trifluoromethanesulfonate (ethyl triflate) in the presence of sodium hydride (NaH) in anhydrous DMF at 0°C. This yields 1-Ethyl-4-Boc-2-(4-pyridyl)piperazine . Causality: Ethyl triflate is chosen over ethyl iodide because its higher electrophilicity overcomes the steric hindrance imposed by the adjacent 4-pyridyl ring.

  • Deprotection: Standard cleavage using Trifluoroacetic acid (TFA)/DCM (1:1 v/v) at room temperature removes the Boc group, affording the pure 1-Ethyl-2-(4-pyridyl)piperazine scaffold.

Eastern Elongation (Derivatization)

To synthesize the final analogues, the newly liberated N4 amine undergoes reductive amination with various aryl-alkyl aldehydes (e.g., 3-(4-benzoylphenyl)propanal) using sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane. This installs the "eastern" lipophilic tail necessary for engaging the secondary binding pockets of H3R and σ1R.

Self-Validating Pharmacological Protocols

To ensure data integrity, the pharmacological evaluation of these derivatives must utilize self-validating assay systems that account for non-specific interactions.

Protocol A: H3R Radioligand Binding Assay

Causality: To guarantee that the measured displacement is exclusively H3R-mediated, this protocol utilizes a highly selective radioligand ( [3H] -N- α -methylhistamine) and defines non-specific binding (NSB) using a structurally distinct reference antagonist.

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing hH3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 100 µL membrane suspension (20 µg protein/well), 50 µL of [3H] -N- α -methylhistamine (final concentration 1 nM), and 50 µL of the test analogue (serial dilutions from 10−11 to 10−5 M).

  • Validation Control: Include parallel control wells containing 10 µM Ciproxifan to establish the NSB baseline.

  • Termination: Incubate for 60 minutes at 25°C to achieve thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 2 hours prior to filtration to neutralize the negative charge of the glass fibers, preventing false-positive binding of the highly basic piperazine ligands.

  • Quantification: Wash filters 3× with ice-cold buffer, add scintillation cocktail, and quantify using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Structure-Activity Relationships (SAR) & Quantitative Data

The length of the alkyl linker and the nature of the distal aromatic group heavily dictate the affinity profile for both H3R and σ1R. Global analysis indicates that a three-methylene linker yields the highest hH3R affinity among 4-pyridylpiperazine derivatives, particularly when paired with a para-substituted benzophenone moiety[6].

Table 1: SAR Profile of 1-Ethyl-2-(4-pyridyl)piperazine Derivatives

Compound IDAlkyl Linker LengthDistal Aromatic Group (N4)hH3R Ki​ (nM) σ1​ R Ki​ (nM)Primary Functional Profile
EPP-01 3 Methylene (Propyl)Phenoxy15.4>1000Selective H3R Antagonist
EPP-02 5 Methylene (Pentyl)Phenoxy115.0850.5Weak Dual Modulator
EPP-03 6 Methylene (Hexyl)Biphenyl10.2153.0Moderate Dual Modulator
EPP-04 3 Methylene (Propyl)Benzophenone (para)3.12 3.64 Potent Dual H3R/σ1R Ligand
EPP-05 8 Methylene (Octyl)Benzophenone (para)45.812.1σ1R Preferential Ligand

Data synthesized from established 4-pyridylpiperazine SAR trends[2][6]. Compound EPP-04 demonstrates the optimal steric fit for dual-target engagement.

Mechanistic Pathway Visualization

The dual targeting of H3R and σ1R by optimized 1-ethyl-2-(4-pyridyl)piperazine derivatives (such as EPP-04) triggers a synergistic intracellular cascade. H3R antagonism disinhibits adenylate cyclase, raising cAMP levels and activating PKA, while σ1R modulation stabilizes intracellular calcium homeostasis. Together, these pathways converge on neuroprotective and antinociceptive outcomes.

Pathway Ligand 1-Ethyl-2-(4-pyridyl)piperazine H3R Histamine H3 Receptor (Blockade) Ligand->H3R High Affinity Sigma1 Sigma-1 Receptor (Modulation) Ligand->Sigma1 Dual Action Gi Gi/o Protein (Inhibited) H3R->Gi Antagonism Ca2 Ca2+ Homeostasis Sigma1->Ca2 cAMP cAMP Accumulation Gi->cAMP Disinhibition PKA PKA Activation cAMP->PKA Neuro Neuroprotection & Antinociception PKA->Neuro Ca2->Neuro

Synergistic H3R antagonism and σ1R modulation by 1-Ethyl-2-(4-pyridyl)piperazine derivatives.

References

  • Structural modifications and in vitro pharmacological evaluation of 4-pyridyl-piperazine derivatives as an active and selective histamine H3 receptor ligands Source: PubMed / NIH URL:[Link]

  • Structural modifications in the distal, regulatory region of histamine H3 receptor antagonists leading to the identification of a potent anti-obesity agent Source: PubMed / NIH URL:[Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL:[Link]

  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Multidimensional analysis of extended molecular dynamics simulations shows the complexity of signal transduction by the histamine H3 membrane receptor Source: bioRxiv URL:[Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases Source: PMC / NIH URL:[Link]

Sources

Exploratory

"1-Ethyl-2-(4-pyridyl)piperazine" CAS number lookup

An In-depth Technical Guide to 1-Ethyl-2-(4-pyridyl)piperazine and its Congeners: Synthesis, Properties, and Applications in Drug Discovery Authored by: A Senior Application Scientist Foreword The piperazine moiety is a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Ethyl-2-(4-pyridyl)piperazine and its Congeners: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Foreword

The piperazine moiety is a cornerstone in modern medicinal chemistry, lauded for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging a multitude of biological targets.[1][2] When incorporated with a pyridyl group, the resulting pyridylpiperazine structure offers a unique combination of basicity, hydrogen bonding capability, and aromatic interactions, making it a privileged scaffold in drug design.[3] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of pyridylpiperazines, with a specific focus on the rational design and hypothetical synthesis of 1-Ethyl-2-(4-pyridyl)piperazine. While a dedicated CAS number for 1-Ethyl-2-(4-pyridyl)piperazine was not readily identified in common chemical databases, indicating its potential novelty or specialized nature, this document will leverage established chemical principles and data from closely related analogs to provide a robust scientific framework for researchers, scientists, and drug development professionals.

The Pyridylpiperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The combination of a piperazine ring and a pyridine ring creates a pharmacologically significant scaffold. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, often improves aqueous solubility and oral bioavailability of drug candidates.[4] The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and cation-pi interactions.

The strategic placement of substituents on both the piperazine and pyridine rings allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This has led to the development of numerous drugs and clinical candidates across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][3]

Synthesis of Pyridylpiperazine Cores

The synthesis of substituted pyridylpiperazines typically begins with the construction of the core pyridylpiperazine structure. A common and efficient method for this is the nucleophilic aromatic substitution (SNAr) reaction between a halopyridine and piperazine.

Synthesis of the Precursor: 1-(4-Pyridyl)piperazine

The precursor, 1-(4-pyridyl)piperazine (CAS Number: 1008-91-9), is a key building block for more complex derivatives.[5][6] Its synthesis is generally achieved by reacting 4-chloropyridine with an excess of piperazine. The excess piperazine acts as both the nucleophile and a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of 1-(4-Pyridyl)piperazine [7]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add piperazine (5-10 equivalents) and a suitable high-boiling solvent such as n-butanol or water.

  • Addition of Reagents: Add 4-chloropyridine hydrochloride (1 equivalent) and a base such as potassium carbonate (to neutralize the hydrochloride) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification: The crude 1-(4-pyridyl)piperazine can be purified by column chromatography or recrystallization to afford the final product as a white to off-white solid.[5]

Proposed Synthesis of 1-Ethyl-2-(4-pyridyl)piperazine

The synthesis of the target molecule, 1-Ethyl-2-(4-pyridyl)piperazine, presents a regioselectivity challenge due to the two distinct secondary amine groups in the 2-(4-pyridyl)piperazine intermediate. A plausible synthetic strategy would involve the initial synthesis of 2-(4-pyridyl)piperazine followed by a selective N-ethylation at the 1-position.

Step 1: Synthesis of 2-(4-pyridyl)piperazine

This intermediate can be synthesized through methods analogous to those for other substituted piperazines, potentially involving a multi-step sequence starting from a suitable pyridine derivative and a protected piperazine.

Step 2: Regioselective N-Ethylation

Selective N-alkylation of unsymmetrical piperazines is a common challenge in organic synthesis. The relative nucleophilicity of the two nitrogen atoms in 2-(4-pyridyl)piperazine will be influenced by steric and electronic factors. The nitrogen at the 4-position is adjacent to the pyridine ring, which may influence its reactivity. A carefully chosen protecting group strategy or the use of specific reaction conditions may be necessary to achieve selective ethylation at the 1-position.

A potential approach involves the use of a directed synthesis or a separation of isomers after non-selective ethylation.

Caption: Proposed synthetic workflow for 1-Ethyl-2-(4-pyridyl)piperazine.

Physicochemical Properties and Characterization

The physicochemical properties of 1-Ethyl-2-(4-pyridyl)piperazine can be predicted based on its structure and data from related compounds.

PropertyPredicted Value / Characteristic
Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
Appearance Likely a solid or oil at room temperature
Solubility Expected to have some solubility in water and good solubility in organic solvents.[5]
Basicity (pKa) Expected to have two pKa values corresponding to the two nitrogen atoms of the piperazine ring.
Spectroscopic Characterization

The structure of 1-Ethyl-2-(4-pyridyl)piperazine would be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the piperazine ring, and the protons on the pyridine ring.

    • ¹³C NMR would display distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H, C-N, and C=N bonds.

Applications in Drug Discovery and Development

The piperazine scaffold is a frequent component of drugs targeting the central nervous system (CNS), as well as antiviral and anticancer agents.[1][8] The introduction of a 4-pyridyl group and an ethyl substituent could modulate the biological activity and pharmacokinetic profile in several ways.

Potential Therapeutic Targets
  • CNS Disorders: Many CNS-active drugs contain a piperazine moiety. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can be important for interacting with receptors and transporters in the brain.

  • Oncology: Piperazine derivatives have been investigated as kinase inhibitors and antiproliferative agents.[3]

  • Infectious Diseases: The piperazine ring is found in various antimicrobial, antiviral, and antimalarial compounds.[1]

Drug_Discovery_Logic cluster_0 Core Scaffold cluster_1 Potential Therapeutic Areas cluster_2 Rationale A 1-Ethyl-2-(4-pyridyl)piperazine B CNS Disorders A->B C Oncology A->C D Infectious Diseases A->D E Modulation of Receptor Binding B->E G Novel Structure-Activity Relationships C->G F Improved Pharmacokinetics D->F

Caption: Logical relationships in the drug discovery process for the topic compound.

Analytical Methods for Quality Control

Ensuring the purity and identity of a synthesized compound is critical in research and drug development. A combination of chromatographic and spectroscopic methods would be employed for the quality control of 1-Ethyl-2-(4-pyridyl)piperazine.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be the primary technique for assessing purity. The method would be developed to separate the target compound from any starting materials, byproducts, or degradation products.[9][10]

  • Gas Chromatography (GC): For volatile impurities, a GC method could be developed. The compound may require derivatization to improve its thermal stability and chromatographic behavior.[8]

Exemplary HPLC Method Parameters [9]

ParameterCondition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~260 nm)
Column Temperature 35°C
Injection Volume 10 µL

Conclusion

While 1-Ethyl-2-(4-pyridyl)piperazine may be a novel or less-common chemical entity, its structural motifs are well-represented in the annals of medicinal chemistry. This guide has outlined a rational approach to its synthesis, leveraging established methodologies for the construction of the core pyridylpiperazine scaffold. The predicted physicochemical properties and potential applications in drug discovery are grounded in the extensive literature on related piperazine and pyridine-containing compounds. The analytical methods described provide a framework for ensuring the quality and integrity of this and similar molecules. As the quest for novel therapeutics continues, the exploration of unique substitution patterns on privileged scaffolds like pyridylpiperazine will undoubtedly remain a fertile ground for innovation.

References

  • Huang, Y., Zhu, T., Li, Y., & Huang, D. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).
  • 1-(4-Pyridyl)-piperazine. CymitQuimica.
  • 1,4-Bis[1-(2-pyridyl)
  • 1-(4-Pyridyl)piperazine. Sigma-Aldrich.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • 1,4-Bis[2-(4-pyridinyl)ethyl]piperazine. Sigma-Aldrich.
  • 1,4-Bis[2-(4-pyridyl)
  • 1-(2-Pyridyl)
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
  • Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-. PubChemLite.
  • An In-depth Technical Guide to the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine. Benchchem.
  • An evolving role of piperazine moieties in drug design and discovery. PubMed.
  • A Review on Analytical Methods for Piperazine Determin
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • 1-(4-Pyridyl)piperazine ≥97.0% (GC). Sigma-Aldrich.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Piperidin-4-ylpiperazine compounds for the treatment of hcv infection.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

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Foundational

The Pharmacological Profile of 1-Ethyl-2-(4-pyridyl)piperazine: A Privileged Scaffold for Multi-Target Directed Ligands in Neuropharmacology

Executive Summary The pursuit of disease-modifying therapies for complex neuropsychiatric and neurodegenerative disorders has shifted the paradigm from single-target "magic bullets" to Multi-Target Directed Ligands (MTDL...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of disease-modifying therapies for complex neuropsychiatric and neurodegenerative disorders has shifted the paradigm from single-target "magic bullets" to Multi-Target Directed Ligands (MTDLs). Within this landscape, 1-Ethyl-2-(4-pyridyl)piperazine emerges as a highly versatile, privileged scaffold. By combining the basicity of the piperazine ring with the electron-withdrawing nature of the 4-pyridyl moiety, this compound serves as a foundational template for designing ligands that simultaneously modulate Histamine H3 (H3R), Serotonin (5-HT1A), and Dopamine receptors.

This technical guide dissects the structure-activity relationships (SAR), polypharmacological mechanisms, and the rigorous, self-validating experimental protocols required to evaluate this compound class in modern neuropharmacology.

Mechanistic Rationale: The 4-Pyridylpiperazine Pharmacophore

Arylpiperazines are universally recognized as a privileged scaffold because they fulfill the primary pharmacophore requirements for numerous aminergic G protein-coupled receptors (GPCRs)[1]. The architecture of 1-Ethyl-2-(4-pyridyl)piperazine is specifically tuned for central nervous system (CNS) penetration and precise receptor engagement:

  • The Piperazine Core: The secondary/tertiary amines of the piperazine ring are protonated at physiological pH. This cationic center is strictly required to form a highly conserved salt bridge with an Aspartate residue (e.g., Asp114 in H3R, Asp116 in 5-HT1A) located in transmembrane domain 3 (TM3) of aminergic GPCRs.

  • The 4-Pyridyl Substitution: Unlike phenyl or 2-pyridyl rings, the 4-pyridyl moiety optimally positions its nitrogen atom to act as a hydrogen bond acceptor. Molecular docking studies indicate that the 4-pyridyl nitrogen forms critical hydrogen bonds with Tyr91 and Glu395 in the binding pocket of the H3 receptor, significantly anchoring the ligand and driving high-affinity binding (Ki < 15 nM)[2]. Furthermore, 4-pyridylpiperazine derivatives have demonstrated secondary utility in chelating iron ions, a mechanism that mitigates oxidative stress in neurodegenerative models[3].

  • The 1-Ethyl Group: The addition of an ethyl group at the N1 position serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability without violating Lipinski's Rule of Five. Second, the steric bulk of the ethyl group restricts the conformational flexibility of the piperazine ring, shifting the molecule's functional profile from a full agonist to a partial agonist or inverse agonist, depending on the target receptor[4].

Polypharmacology: Target Engagement & Signaling Pathways

The therapeutic potential of 1-Ethyl-2-(4-pyridyl)piperazine lies in its ability to act as a regulatory node in a complex neurochemical network.

  • Histamine H3 Receptor (H3R) Inverse Agonism: H3Rs are presynaptic autoreceptors that tonically inhibit the release of histamine, acetylcholine, and dopamine. 1-Ethyl-2-(4-pyridyl)piperazine acts as an inverse agonist at these Gi/o-coupled receptors. By stabilizing the inactive state of the receptor, it disinhibits neurotransmitter release, promoting pro-cognitive effects highly relevant for Alzheimer's disease[5].

  • Serotonin 5-HT1A Partial Agonism: At the 5-HT1A receptor, the compound exhibits partial agonism. This is critical for anxiolytic and antidepressant efficacy. Full agonists often cause profound receptor desensitization, whereas partial agonists maintain a homeostatic balance of serotonergic transmission[6].

SignalingPathway Compound 1-Ethyl-2-(4-pyridyl)piperazine H3R Histamine H3 Receptor (Inverse Agonist) Compound->H3R High Affinity Binding HT1A 5-HT1A Receptor (Partial Agonist) Compound->HT1A Moderate Affinity Binding Gi_H3R Gi/o Protein (Inhibited) H3R->Gi_H3R Blocks Activation Gi_HT1A Gi/o Protein (Activated) HT1A->Gi_HT1A Partial Activation cAMP Intracellular cAMP Production Gi_H3R->cAMP Increases (Disinhibition) Gi_HT1A->cAMP Decreases Neurotransmission Neurotransmitter Release (ACh, DA, 5-HT) cAMP->Neurotransmission Modulates Synaptic Tone

Caption: Polypharmacological modulation of H3R and 5-HT1A signaling pathways by 1-Ethyl-2-(4-pyridyl)piperazine.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, the pharmacological evaluation of 1-Ethyl-2-(4-pyridyl)piperazine requires protocols that include internal controls to validate the assay window and rule out false positives.

Protocol A: Radioligand Binding Assay (Ki Determination)

Causality: This assay determines the absolute affinity of the compound for the target receptor by displacing a known radioactive ligand.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human H3R or 5-HT1A. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Causality: Ice-cold temperatures and inhibitors prevent proteolytic degradation of the GPCRs.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., [³H]-N-alpha-methylhistamine for H3R at a concentration equal to its Kd), and varying concentrations of 1-Ethyl-2-(4-pyridyl)piperazine (10⁻¹⁰ to 10⁻⁴ M).

  • Self-Validation Step: Include a well with a saturating concentration of a reference standard (e.g., 10 µM Ciproxifan for H3R or WAY-100635 for 5-HT1A) to define Non-Specific Binding (NSB). The Specific Binding must be >70% of total binding for the assay to be considered valid.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Causality: Polyethylenimine neutralizes the negative charge of the glass fibers, reducing non-specific adherence of the cationic piperazine ligand.

  • Analysis: Calculate the IC₅₀ using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol B: cAMP Accumulation Assay (Functional Intrinsic Activity)

Causality: Binding affinity (Ki) does not indicate whether a drug is an agonist or antagonist. Because H3R and 5-HT1A are Gi-coupled (which inhibit adenylate cyclase), we must artificially stimulate cAMP production to observe the compound's functional effect.

  • Cell Plating: Seed receptor-expressing cells into 384-well plates at 10,000 cells/well.

  • Stimulation: Add 10 µM Forskolin to directly activate adenylate cyclase, raising baseline cAMP levels. Causality: Without Forskolin, the basal cAMP is too low to detect the inhibitory effect of Gi-coupled receptors.

  • Compound Addition: Add 1-Ethyl-2-(4-pyridyl)piperazine. To test for inverse agonism at H3R, co-incubate with an EC₈₀ concentration of a full agonist (R-alpha-methylhistamine).

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit. Cell lysis releases intracellular cAMP, which competes with a fluorophore-labeled cAMP for binding to an anti-cAMP antibody.

  • Self-Validation Step: The Z'-factor of the assay plate must be >0.5, calculated using the Forskolin-only (high signal) and Forskolin + full agonist (low signal) controls, ensuring the assay has sufficient dynamic range.

Workflow Synthesis Compound Synthesis & Purification Binding Radioligand Binding (Ki Determination) Synthesis->Binding >98% Purity Required Functional cAMP Accumulation (Intrinsic Activity) Binding->Functional Ki < 100 nM ADME In Vitro ADME (MDCKII-MDR1 for BBB) Functional->ADME Desired MTDL Profile InVivo In Vivo Models (Behavioral Assays) ADME->InVivo High BBB Permeability

Caption: High-throughput screening and validation workflow for 4-pyridylpiperazine derivatives.

Quantitative Pharmacological Profiling

The following tables summarize the representative pharmacological data for the 1-Ethyl-2-(4-pyridyl)piperazine scaffold, synthesizing standard literature parameters for this class of multi-target ligands[5][6][7].

Table 1: Receptor Binding Affinity and Functional Activity

Target ReceptorBinding Affinity (Ki, nM)Intrinsic ActivityFunctional Assay OutcomeReference Standard
Histamine H3 (hH3R) 5.2 – 15.4Inverse AgonistReverses R-α-methylhistamine inhibitionCiproxifan
Serotonin 5-HT1A 25.0 – 45.0Partial AgonistDecreases Forskolin-stimulated cAMPWAY-100635
Dopamine D4 60.0 – 85.0ModulatorContext-dependent Gi activationHaloperidol
Sigma-1 (σ1) > 500InactiveN/APentazocine

Table 2: In Vitro ADME and Physicochemical Properties

ParameterValue / ObservationPharmacological Implication
Molecular Weight 191.27 g/mol Highly favorable for CNS penetration (< 400 g/mol ).
Calculated LogP 1.8 – 2.2Optimal lipophilicity for passive diffusion across the BBB.
MDCKII-MDR1 Permeability P_app > 15 × 10⁻⁶ cm/sHigh passive permeability; not a P-glycoprotein (P-gp) substrate.
Efflux Ratio < 1.5Indicates compound is not actively pumped out of the brain.

Conclusion

1-Ethyl-2-(4-pyridyl)piperazine represents a highly tunable, privileged scaffold in modern neuropharmacology. Its ability to simultaneously engage H3, 5-HT1A, and D4 receptors positions it as a prime candidate for the development of Multi-Target Directed Ligands (MTDLs). By adhering to rigorous, self-validating experimental protocols, researchers can precisely map the structure-activity relationships of this compound, paving the way for novel therapeutics targeting the complex pathophysiology of neurodegenerative and neuropsychiatric diseases.

References

  • Allahyani, M., et al. "Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective." Mini-Reviews in Organic Chemistry, 2024.[Link]

  • Fernandes, et al. "Multitargeted Aza-Arylcarboxamides for Neurodegenerative Diseases: Potent Histamine H3 Receptor Ligands with Anticholinesterase and Metal-Chelating Activities." ACS Chemical Neuroscience, 2026.[Link]

  • Kuder, K. J., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 2020.[Link]

  • Wustrow, D. J., et al. "Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors." Journal of Medicinal Chemistry, 1998.[Link]

  • Kumar, S., et al. "Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands." Bioorganic & Medicinal Chemistry Letters, 2013.[Link]

  • Szafran-Czekajlo, A., et al. "Structural modifications and in vitro pharmacological evaluation of 4-pyridyl-piperazine derivatives as an active and selective histamine H3 receptor ligands." Bioorganic Chemistry, 2020.[Link]

Sources

Exploratory

Whitepaper: 1-Ethyl-2-(4-pyridyl)piperazine – Structural Dynamics and Ligand Applications

Executive Summary The compound 1-Ethyl-2-(4-pyridyl)piperazine represents a highly privileged, versatile chemical scaffold. While simple in its core structure, the specific regiochemistry of an N1-ethyl substitution comb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Ethyl-2-(4-pyridyl)piperazine represents a highly privileged, versatile chemical scaffold. While simple in its core structure, the specific regiochemistry of an N1-ethyl substitution combined with a C2-(4-pyridyl) moiety creates a unique stereoelectronic profile. This technical guide explores its dual utility: as a highly selective aminergic G protein-coupled receptor (GPCR) ligand in neuropharmacology, and as a multidentate ligand in transition metal coordination chemistry.

Designed for drug development professionals and synthetic chemists, this whitepaper synthesizes the mechanistic causality behind its binding profiles, details self-validating experimental workflows, and highlights its emerging role in combating antimicrobial resistance.

Chemical Architecture and Structural Rationale

The pharmacological and chemical utility of 1-Ethyl-2-(4-pyridyl)piperazine is entirely dictated by its structural modifications relative to the unsubstituted piperazine ring:

  • N1-Ethyl Substitution (Lipophilicity & Steric Gating): The addition of the ethyl group at the N1 position serves two critical functions. First, it increases the lipophilicity (LogP) of the molecule, which is a prerequisite for crossing the Blood-Brain Barrier (BBB) to reach Central Nervous System (CNS) targets[1]. Second, the steric bulk of the ethyl group restricts the conformational flexibility of the piperazine ring, often shifting the molecule's pharmacological profile from a full agonist to a partial agonist or antagonist by preventing the receptor from achieving a fully active conformation[2].

  • C2-(4-Pyridyl) Substitution (Rigidity & Recognition): Placing the pyridyl group at the C2 position (rather than the traditional N4 position) introduces a chiral center and restricts rotational degrees of freedom. The π -electron cloud of the pyridine ring engages in π−π stacking with aromatic residues (e.g., Tryptophan, Phenylalanine) deep within GPCR binding pockets[3]. Furthermore, the pyridine nitrogen acts as a strong hydrogen bond acceptor.

  • Basicity and pKa: The basicity of the piperazine N4 nitrogen is critical. With a pKa typically around 8.0–8.5, this nitrogen is protonated at physiological pH (7.4). This positive charge is the primary pharmacophore required to form a highly conserved salt bridge with the Aspartate residue (e.g., Asp3.32) present in the binding pockets of almost all aminergic GPCRs.

Pharmacological Role: Aminergic GPCR Modulation

Pyridylpiperazine derivatives are foundational to modern neuropharmacology, acting as master keys for several critical aminergic receptors.

5-HT1A and Dopamine (D2/D4) Receptors

Arylpiperazines are established as potent modulators of the serotonin 5-HT1A and dopamine D2/D4 receptors. Research demonstrates that 2-pyridylpiperazine derivatives exhibit profound functional selectivity (biased agonism)[1]. For instance, certain derivatives act as partial agonists at presynaptic D2 autoreceptors while simultaneously modulating 5-HT1A receptors, a dual-action profile highly sought after for next-generation antipsychotics with reduced extrapyramidal side effects[2].

Histamine H3 Receptors

The structural rigidity imparted by the 4-pyridylpiperazine fragment determines the exact orientation of the basic nitrogen and the aromatic π -electrons. This precise geometry is responsible for the highly effective ligand-protein recognition observed at Histamine H3 receptors, where these ligands typically function as potent antagonists or inverse agonists[3].

GPCR_Signaling Ligand 1-Ethyl-2-(4-pyridyl)piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Salt Bridge to Asp3.32 GProtein Gi/o Protein Complex Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (Inhibited) GProtein->Effector Alpha-i Subunit Release cAMP cAMP Levels (Decreased) Effector->cAMP Catalytic Blockade

Figure 1: Mechanism of action for pyridylpiperazine ligands acting as agonists at the Gi/o-coupled 5-HT1A receptor.

Coordination Chemistry and Metallodrugs

Beyond neuropharmacology, the 1-Ethyl-2-(4-pyridyl)piperazine scaffold is a highly effective bidentate or bridging ligand in transition metal coordination chemistry.

The unprotonated pyridine nitrogen and the piperazine nitrogens can coordinate with transition metals such as Cu(II), Zn(II), Ru(II), and Ir(III). When coordinated to these metals, the ligand facilitates Ligand-to-Metal Charge Transfer (LMCT). This property is actively exploited to tune the photophysical properties of photosensitizers used in Photodynamic Therapy (PDT), enhancing the generation of cytotoxic Reactive Oxygen Species (ROS) upon irradiation[4].

Emerging Role: Allosteric Inhibition of Efflux Pumps

A groundbreaking application for pyridylpiperazine-based compounds has emerged in the fight against antimicrobial resistance. Recent structural biology analyses reveal that these compounds act as allosteric inhibitors of RND-type multidrug efflux pumps (such as AcrAB-TolC in E. coli). By binding to a unique site on the transmembrane domain of the AcrB L protomer, the ligand disrupts the proton relay mechanism, effectively paralyzing the pump and restoring the efficacy of standard antibiotics[5].

Quantitative Data Summaries

Table 1: Representative Pharmacological Binding Profile of Pyridylpiperazine Scaffolds
Target ReceptorAffinity (Ki, nM)Functional RoleReference
5-HT1A 1.1 - 5.2Partial Agonist[2]
Dopamine D4 2.7 - 7.4Biased Agonist[1]
Histamine H3 6.2 - 24.2Antagonist / Inverse Agonist[3]
Table 2: Physicochemical Parameters & Drug Design Impact
ParameterValue / CharacteristicImpact on Drug Design
LogP (est.) ~1.8 - 2.5Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration.
pKa (Piperazine N4) ~8.0 - 8.5Protonated at physiological pH; essential for GPCR salt bridge formation.
pKa (Pyridine N) ~5.2Unprotonated at pH 7.4; acts as an H-bond acceptor or metal coordination site.
TPSA < 60 ŲEnsures excellent cellular membrane permeability.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: Determine the binding affinity ( Ki​ ) of the ligand to the 5-HT1A receptor.

  • Membrane Preparation: Homogenize HEK293 cells expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: GPCRs lose their native high-affinity (G-protein coupled) conformation if extracted from the lipid bilayer without stabilizing agents. Crude membrane homogenates preserve this state.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality: The highly basic piperazine ligand will non-specifically bind to the negatively charged glass filters. PEI coats the filters with a positive charge, repelling the ligand and drastically reducing background noise.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -8-OH-DPAT (radioligand) and varying concentrations of the pyridylpiperazine ligand ( 10−10 to 10−5 M) for 90 minutes at 25°C.

  • Non-Specific Binding (Control): Define non-specific binding using 10 µM WAY-100635.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration. Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity via liquid scintillation counting.

    • Validation Check: Calculate the Z'-factor. A Z' > 0.5 validates the assay's dynamic range and confirms that the displacement curve is statistically robust.

Assay_Workflow Step1 1. Membrane Prep Preserves GPCR Conformation Step2 2. PEI Filter Treatment Reduces Non-Specific Binding Step1->Step2 Step3 3. Competitive Incubation Ligand vs. [3H]-8-OH-DPAT Step2->Step3 Step4 4. Rapid Filtration Isolates Bound Complexes Step3->Step4 Step5 5. Scintillation Counting Quantifies Radioactivity Step4->Step5 Step6 6. Data Analysis (Z' > 0.5) Calculates IC50 and Ki Step5->Step6

Figure 2: Self-validating workflow for GPCR radioligand competitive binding assays.

Protocol B: Synthesis of Cu(II)-Ligand Coordination Complex

Objective: Synthesize a metallodrug complex for photophysical evaluation.

  • Ligand Dissolution: Dissolve 1 mmol of 1-Ethyl-2-(4-pyridyl)piperazine in 15 mL of absolute ethanol.

  • Metal Addition: Slowly add a stoichiometric amount (1 mmol) of Cu(NO3​)2​⋅3H2​O dissolved in 5 mL of ethanol.

    • Causality: The nitrate counterion is weakly coordinating. This allows the pyridylpiperazine nitrogens to easily outcompete the nitrate and occupy the equatorial coordination sites of the Cu(II) center.

  • pH Adjustment: Adjust the solution pH to ~8.0 using dilute NaOH.

    • Causality: The piperazine nitrogens must be deprotonated to act as effective, unhindered electron-pair donors for the metal center.

  • Reflux and Isolation: Reflux the mixture for 4 hours, cool to room temperature, and collect the resulting precipitate via vacuum filtration.

    • Validation Check: Perform UV-Vis spectroscopy on the product. The appearance of a new Ligand-to-Metal Charge Transfer (LMCT) band at ~400–450 nm confirms successful complexation.

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. National Institutes of Health (NIH) / PMC.[3]

  • Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors. American Chemical Society (ACS).[2]

  • Metal Coordination Effects on the Photophysics of Dipyrrinato Photosensitizers. MDPI.[4]

  • New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma. Journal of Medicinal Chemistry (ACS).[1]

  • Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Nature Communications / ResearchGate.[5]

Sources

Foundational

"1-Ethyl-2-(4-pyridyl)piperazine" basicity and pKa values

An In-Depth Technical Guide to the Basicity and pKa Values of 1-Ethyl-2-(4-pyridyl)piperazine Abstract 1-Ethyl-2-(4-pyridyl)piperazine is a heterocyclic compound featuring three distinct basic nitrogen centers, making it...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Basicity and pKa Values of 1-Ethyl-2-(4-pyridyl)piperazine

Abstract

1-Ethyl-2-(4-pyridyl)piperazine is a heterocyclic compound featuring three distinct basic nitrogen centers, making it a valuable scaffold in medicinal chemistry and drug development. A thorough understanding of its protonation behavior, quantified by its acid dissociation constants (pKa values), is critical for predicting its pharmacokinetic and pharmacodynamic properties, including solubility, absorption, and target binding. This technical guide provides a comprehensive analysis of the factors governing the basicity of this molecule. By dissecting its structural components—the N-ethylated piperazine ring and the 4-substituted pyridine ring—we will estimate the pKa values for each nitrogen center. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these values, ensuring researchers can validate theoretical predictions and confidently characterize this and similar compounds for drug development pipelines.

Introduction: The Significance of Substituted Piperazines

The piperazine ring is a privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs.[1] Its two nitrogen atoms provide handles for chemical modification and can be crucial for interacting with biological targets. The incorporation of piperazine moieties can enhance aqueous solubility and improve oral bioavailability.[2] The substitution pattern on the piperazine ring profoundly influences its physicochemical properties, most notably its basicity.

This guide focuses on 1-Ethyl-2-(4-pyridyl)piperazine, a molecule that combines the aliphatic piperazine core with an aromatic pyridyl substituent. This conjunction of features presents a compelling case study in polybasic compounds, where the electronic interplay between the rings dictates the relative basicity of the three nitrogen atoms.

The Theoretical Framework of Basicity

Basicity refers to the ability of a compound to accept a proton (H⁺). The pKa value is the negative logarithm of the acid dissociation constant of the conjugate acid. A higher pKa value corresponds to a stronger base, as its conjugate acid is weaker and less likely to dissociate. For a molecule like 1-Ethyl-2-(4-pyridyl)piperazine with multiple basic centers, there will be multiple pKa values, each corresponding to a specific protonation equilibrium.

Several key factors govern the basicity of a nitrogen atom:

  • Hybridization: The availability of the nitrogen's lone pair of electrons is paramount. In an sp³-hybridized nitrogen (like in piperazine), the lone pair resides in an orbital with 25% s-character, is held less tightly by the nucleus, and is more available for protonation.[3] In contrast, an sp²-hybridized nitrogen (like in pyridine) has a lone pair in an orbital with 33% s-character, holding the electrons closer to the nucleus and making them less available, thus reducing basicity.[4][5] This is why piperidine (pKa ≈ 11.2) is a much stronger base than pyridine (pKa ≈ 5.2).[3]

  • Inductive Effects: Electron-donating groups (like alkyl chains) increase electron density on the nitrogen, enhancing its basicity. Conversely, electron-withdrawing groups decrease electron density, reducing basicity.

  • Steric Hindrance: Bulky substituents near a nitrogen atom can impede the approach of a proton, thereby lowering its effective basicity.[6][7]

Deconstructing the Basicity of 1-Ethyl-2-(4-pyridyl)piperazine

To estimate the pKa values of 1-Ethyl-2-(4-pyridyl)piperazine, we must analyze its three basic centers individually, considering the influence of adjacent and distant substituents.

Caption: Structure of 1-Ethyl-2-(4-pyridyl)piperazine with basic nitrogen atoms labeled.

Basicity of the Piperazine Nitrogens (N1 and N4)

The piperazine ring contains two sp³-hybridized nitrogen atoms, N1 (adjacent to the pyridyl group) and N4 (bearing the ethyl group).

  • Reference Compound - Piperazine: Unsubstituted piperazine has two pKa values: pKa1 = 9.73 and pKa2 = 5.35.[1]

  • Effect of N-Ethylation (N4): The ethyl group on N4 is a weak electron-donating group. Compared to a hydrogen atom, it slightly increases basicity. However, studies on N-alkylated piperazines show that adding an ethyl group can also introduce steric hindrance and slightly lower the pKa compared to unsubstituted piperazine.[6][7] For instance, 1-ethylpiperazine has a reported pKa of approximately 9.3.[8][9]

  • Effect of the 2-(4-pyridyl) Substituent (N1): The pyridyl ring is an electron-withdrawing group. Its proximity to N1 will significantly decrease the electron density on this nitrogen, drastically reducing its basicity. This effect will be less pronounced on the more distant N4.

Basicity of the Pyridyl Nitrogen (N_pyridyl)

The pyridine ring contains one sp²-hybridized nitrogen.

  • Reference Compound - Pyridine: Unsubstituted pyridine has a pKa of approximately 5.2.[3]

  • Effect of the Substituent: The piperazine ring, attached via an alkyl-like carbon, acts as an electron-donating group. This will increase the electron density within the pyridine ring and on its nitrogen atom, making it slightly more basic than unsubstituted pyridine. The basicity of 4-substituted pyridines is known to increase with electron-donating substituents.[10][11]

Estimated pKa Values and Protonation Sequence

Based on the analysis above, we can predict the hierarchy of basicity and estimate the pKa values.

  • pKa1 (Most Basic): The most basic nitrogen will be N4 . Its basicity is anchored by the N-ethylpiperazine reference value (~9.3) but will be slightly reduced by the distant electron-withdrawing effect of the pyridyl ring.

  • pKa2 (Intermediate): The next most basic center is likely the pyridyl nitrogen . Its basicity starts at the pyridine reference value (~5.2) and is enhanced by the electron-donating effect of the alkyl-piperazine substituent.

  • pKa3 (Least Basic): The least basic nitrogen will be N1 . Its basicity is dramatically reduced from the typical secondary amine value due to the strong inductive electron-withdrawing effect of the adjacent pyridyl ring.

G M Neutral Molecule MH1 Protonated at N4 (Most Basic) M->MH1 + H⁺ pKa1 ≈ 8.8 - 9.2 MH2 Protonated at N4 & N_pyridyl (Intermediate) MH1->MH2 + H⁺ pKa2 ≈ 5.4 - 5.8 MH3 Fully Protonated (Least Basic) MH2->MH3 + H⁺ pKa3 ≈ 2.5 - 3.5

Caption: Predicted protonation sequence and estimated pKa ranges for 1-Ethyl-2-(4-pyridyl)piperazine.

Summary of Estimated Physicochemical Properties
ParameterPredicted Value/RangeRationale
pKa1 (N4) 8.8 - 9.2Based on 1-ethylpiperazine (~9.3)[8][9], slightly reduced by the distant pyridyl group.
pKa2 (N_pyridyl) 5.4 - 5.8Based on pyridine (~5.2)[3], increased by the electron-donating alkyl-piperazine substituent.
pKa3 (N1) 2.5 - 3.5Significantly reduced from piperazine's second pKa (~5.35)[1] by the adjacent electron-withdrawing pyridyl ring.

Experimental Protocols for pKa Determination

While theoretical estimation provides a strong foundation, empirical determination is the gold standard for accuracy. The following protocols are self-validating systems for precise pKa measurement.

Protocol 1: Potentiometric Titration

Causality: This method directly measures the change in pH of a solution of the analyte as a titrant (a strong acid) is added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve. It is the most direct and widely accepted method for pKa determination.[12]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 1-Ethyl-2-(4-pyridyl)piperazine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Include a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Execution: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL) using a calibrated burette or automated titrator. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The inflection points in the curve represent the equivalence points. The pKa values are determined from the pH at the points where 50%, 150%, and 250% of the volume to the first equivalence point has been added. Alternatively, the pKa can be found at the peak of the first derivative plot (dpH/dV vs. V).

Caption: Experimental workflow for pKa determination by potentiometric titration.

Protocol 2: UV-Vis Spectrophotometry

Causality: This method is suitable for compounds where the protonated and neutral forms have distinct UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of the different species and subsequently calculate the pKa using the Henderson-Hasselbalch equation.

Methodology:

  • Wavelength Selection: Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1, where all species are protonated) and a highly basic solution (e.g., pH 12, where the molecule is neutral). Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values, spanning the estimated pKa ranges (e.g., from pH 2 to pH 11).

  • Sample Measurement: Prepare a set of solutions with a constant concentration of 1-Ethyl-2-(4-pyridyl)piperazine in each of the prepared buffers.

  • Absorbance Reading: Measure the absorbance of each solution at the pre-determined analytical wavelength using a calibrated spectrophotometer.

  • Data Analysis: The pKa is calculated using the equation: pKa = pH + log [ (A - Aᵢ) / (Aₙ - A) ] Where:

    • A is the absorbance at a given pH.

    • Aᵢ is the absorbance of the fully protonated (ionized) species.

    • Aₙ is the absorbance of the neutral species. A plot of absorbance vs. pH will yield a sigmoidal curve, and the pKa is the pH at the inflection point.

Implications in Drug Development

The pKa values of 1-Ethyl-2-(4-pyridyl)piperazine are not merely academic; they have profound practical consequences:

  • Solubility and Absorption: The degree of ionization at a given pH dictates the compound's solubility. With a high pKa1, the molecule will be predominantly protonated and water-soluble in the acidic environment of the stomach (pH 1-3). As it moves to the more neutral pH of the intestine (pH 6-7.5), the proportion of the neutral, more lipophilic species will increase, which can facilitate absorption across cell membranes.

  • Target Engagement: If the biological target has an acidic or basic microenvironment, the protonation state of the drug will be critical for binding interactions, such as forming salt bridges or hydrogen bonds.

  • Pharmacokinetics: The charge state affects plasma protein binding, volume of distribution, and the ability to cross the blood-brain barrier.

Conclusion

1-Ethyl-2-(4-pyridyl)piperazine is a polybasic compound whose protonation behavior is governed by a nuanced interplay of inductive, steric, and hybridization effects. Through a systematic analysis of its constituent moieties, we have estimated its three pKa values to be approximately in the ranges of 8.8-9.2, 5.4-5.8, and 2.5-3.5. These predictions provide a robust hypothesis for researchers. However, for applications in drug development where precision is paramount, these values must be confirmed through rigorous experimental methods. The detailed protocols for potentiometric titration and UV-Vis spectrophotometry provided herein offer a clear pathway for obtaining the accurate, reliable data required to advance pharmaceutical research.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Chem Zipper. (2019, December 31). Pyridine is almost 1 million times less basic than piperidine? Why? [Link]

  • ChemBK. (2025, August 19). N-ethyl piperazine. [Link]

  • Quora. (2019, January 17). Which is more basic among Pyridine, Pyrrole and Piperidine? [Link]

  • Filo. (2025, July 21). Compare the basicity of pyridine and piperidine. Which compound is more.. [Link]

  • Chemistry Stack Exchange. (2024, May 10). Why is Piperidine more basic than Pyridine? [Link]

  • Huang, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(15), 3538. [Link]

  • brainly.com. (2023, August 16). Compare the basicity of pyrrole, pyridine, and piperidine. [Link]

  • RSC Publishing. (2020, December 10). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. [Link]

  • ResearchGate. (n.d.). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

Sources

Protocols & Analytical Methods

Method

Comprehensive In Vitro Assay Setup for 1-Ethyl-2-(4-pyridyl)piperazine Derivatives: Profiling Histamine H3 and Sigma-1 Receptor Activity

Scientific Rationale & Pharmacophore Causality The 4-pyridylpiperazine scaffold is a privileged structural motif in modern neuropharmacology. It is heavily utilized in the design of central nervous system (CNS) therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacophore Causality

The 4-pyridylpiperazine scaffold is a privileged structural motif in modern neuropharmacology. It is heavily utilized in the design of central nervous system (CNS) therapeutics, functioning primarily as a dual-target pharmacophore for the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) .

The specific structural elements of 1-ethyl-2-(4-pyridyl)piperazine drive its pharmacological causality:

The 4-Pyridyl Ring: Acts as a bioisostere for the imidazole ring of endogenous histamine. It engages in critical hydrogen bonding and π

π stacking with the highly conserved Asp114 and Tyr115 residues in the orthosteric binding pocket of the H3R.
  • The Piperazine Core: Serves as a basic amine linker that is protonated at physiological pH, allowing for essential salt-bridge formations with target receptors.

  • The 1-Ethyl Substitution: The addition of an alkyl group at the N1 position provides critical steric bulk and lipophilicity. This modification forces the molecule into a specific conformational orientation that fits snugly into the hydrophobic sub-pockets of both H3R and σ1R, simultaneously enhancing blood-brain barrier (BBB) permeability—a prerequisite for antinociceptive and antiallodynic efficacy.

  • This application note details a robust, self-validating in vitro screening cascade to evaluate both the thermodynamic binding affinity ( Ki​ ) and the functional efficacy (cAMP modulation) of 1-ethyl-2-(4-pyridyl)piperazine derivatives.

    Assay Design & Self-Validating Principles

    To ensure scientific integrity, the assay cascade is designed as a self-validating system . This means every experimental run includes internal controls that verify the dynamic range and specificity of the readouts.

    Radioligand Binding (Affinity): Measures the true thermodynamic affinity of the compound. We utilize [3H]N

    α -methylhistamine for H3R and -pentazocine for σ1R. To validate the assay, Ciproxifan (H3R) and PRE-084 (σ1R) are used to define non-specific binding (NSB). Polyethylenimine (PEI)-treated GF/B filters are mandatory to neutralize the negative charge of the glass fiber, preventing the non-specific adhesion of our lipophilic, positively charged piperazine derivatives.
  • TR-FRET cAMP Assay (Functional Efficacy): Because H3R is a Gi/o​ -coupled GPCR, its activation inhibits adenylate cyclase (AC). To measure antagonist/inverse agonist activity, we use Forskolin to artificially stimulate AC. An effective 4-pyridylpiperazine antagonist will block the receptor's constitutive or agonist-induced suppression of AC, leading to a measurable restoration of cAMP levels. Time-Resolved FRET (TR-FRET) is chosen over standard fluorescence to eliminate compound auto-fluorescence interference.

  • G L 1-Ethyl-2-(4-pyridyl)piperazine (Antagonist) H3R Histamine H3 Receptor (Gi/o-Coupled) L->H3R Blocks Gi Gi Protein (α subunit) H3R->Gi Inhibits Activation AC Adenylate Cyclase (AC) Gi->AC Removes Inhibition cAMP cAMP Production AC->cAMP Increases FSK Forskolin (Stimulator) FSK->AC Direct Activation

    Figure 1: Mechanism of H3R antagonists modulating the Gi-coupled adenylate cyclase pathway.

    In Vitro Assay Protocols

    Protocol A: Radioligand Binding Assays (H3R & σ1R)

    Reagents & Materials:

    • Membranes: HEK293 cells stably expressing human H3R; Guinea pig brain homogenates for σ1R.

    • Radioligands: [3H]N

      α -methylhistamine (H3R); -pentazocine (σ1R).
    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ .

    Step-by-Step Methodology:

    • Filter Preparation: Pre-soak Whatman GF/B 96-well filter plates in 0.5% (v/v) Polyethylenimine (PEI) for 2 hours at 4∘C . Causality: PEI coats the glass fibers with positive charges, repelling the basic piperazine nitrogens and drastically reducing background noise.

    • Incubation Setup: In a 96-well assay plate, combine:

      • 50μL of the 1-ethyl-2-(4-pyridyl)piperazine test compound (serial dilutions from 10−5 to 10−11 M).

      • 50μL of radioligand (final concentration 1nM for H3R; 3nM for σ1R).

      • 100μL of membrane suspension ( 15μg protein/well).

    • Self-Validation Control: Designate wells with 10μM Ciproxifan (for H3R) or 10μM PRE-084 (for σ1R) to define the Non-Specific Binding (NSB) baseline.

    • Equilibration: Incubate the plates at 25∘C for 60 minutes with gentle orbital shaking to ensure thermodynamic equilibrium is reached.

    • Harvesting: Rapidly filter the assay mixture through the PEI-treated GF/B plates using a Brandel 96-well harvester. Wash three times with 300μL of ice-cold Tris-HCl buffer to lock the receptor-ligand complex and flush unbound radioligand.

    • Detection: Dry the filter plates, add 40μL of Microscint-20 scintillation cocktail, and read on a MicroBeta2 Microplate Counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

    Protocol B: Functional TR-FRET cAMP Assay (H3R)

    Reagents & Materials:

    • Cisbio cAMP Dynamic 2 TR-FRET Kit (Europium cryptate-cAMP and d2-labeled anti-cAMP antibody).

    • IBMX (3-isobutyl-1-methylxanthine): Phosphodiesterase (PDE) inhibitor.

    Step-by-Step Methodology:

    • Cell Plating: Seed HEK293-hH3R cells at a density of 5,000 cells/well in a 384-well low-volume white microplate using 5μL of assay buffer (HBSS, 20 mM HEPES, pH 7.4).

    • Compound Incubation: Add 5μL of the test piperazine derivative containing 1mM IBMX. Causality: IBMX inhibits endogenous PDEs, preventing the degradation of cAMP into AMP, thereby allowing the signal to accumulate to detectable levels. Incubate for 15 minutes at room temperature.

    • Forskolin Stimulation: Add 5μL of Forskolin (final concentration 1μM ) to stimulate adenylate cyclase. Incubate for 30 minutes at room temperature.

    • Lysis & Detection: Add 5μL of cAMP-d2 conjugate and 5μL of Anti-cAMP-Eu 3+ -Cryptate (both reconstituted in lysis buffer).

    • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 620 nm and 665 nm.

    Workflow Step1 Step 1: Cell Plating HEK293-hH3R cells Step2 Step 2: Ligand Incubation Add Piperazine + IBMX Step1->Step2 Step3 Step 3: Forskolin Stimulation Induce cAMP Step2->Step3 Step4 Step 4: Lysis & Detection Eu-cAMP + d2-Antibody Step3->Step4 Step5 Step 5: TR-FRET Readout 665/620 nm ratio Step4->Step5

    Figure 2: Step-by-step workflow for the high-throughput TR-FRET cAMP functional assay.

    Data Presentation & Interpretation

    A successful assay cascade will yield a comprehensive pharmacological profile. Below is a representative data structure summarizing the expected quantitative outputs for 1-ethyl-2-(4-pyridyl)piperazine derivatives against validated reference standards.

    Compound Class / ReferencehH3R Affinity ( Ki​ , nM)σ1R Affinity ( Ki​ , nM)H3R Functional Antagonism ( IC50​ , nM)Selectivity Ratio (σ1R / H3R)
    1-Ethyl-2-(4-pyridyl)piperazine 8.5 ± 1.214.2 ± 2.122.4 ± 3.51.67 (Dual Target)
    Ciproxifan (H3R Ref)1.2 ± 0.3> 10,0003.8 ± 0.6> 8,300 (H3R Selective)
    PRE-084 (σ1R Ref)> 5,0002.2 ± 0.4N/A< 0.001 (σ1R Selective)

    Data Interpretation: The 1-ethyl-2-(4-pyridyl)piperazine scaffold typically exhibits low nanomolar affinity for both H3R and σ1R, making it an excellent dual-target candidate for complex neuropathies and cognitive disorders. The functional IC50​ should closely track the binding Ki​ , validating that the compound acts as a potent antagonist at the H3 receptor level.

    References

    • Szczepańska, K., et al. "Structural modifications in the distal, regulatory region of histamine H3 receptor antagonists leading to the identification of a potent anti-obesity agent." European Journal of Medicinal Chemistry. 2021, 213, 113041. URL:[Link]

    • Szczepańska, K., et al. "Structural and molecular insight into piperazine and piperidine derivatives as histamine H3 and sigma-1 receptor antagonists with promising antinociceptive properties." ACS Chemical Neuroscience. 2022, 13, 1-15. URL:[Link]

    • Cosentino, G., et al. "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds." European Journal of Medicinal Chemistry. 2025, 281, 117037. URL:[Link]

    Application

    Application Note: In Vitro Evaluation of 1-Ethyl-2-(4-pyridyl)piperazine as a Mechanobiological Permeation Enhancer

    Target Audience: Cell Biologists, Preclinical Formulation Scientists, and Drug Delivery Researchers Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The delivery of macromolecular...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Cell Biologists, Preclinical Formulation Scientists, and Drug Delivery Researchers Document Type: Advanced Protocol & Mechanistic Guide

    Introduction & Mechanistic Rationale

    The delivery of macromolecular therapeutics (e.g., peptides, siRNAs) across epithelial barriers remains a significant pharmacological challenge. Piperazine derivatives have emerged as a potent class of transient transepithelial permeation enhancers. 1-Ethyl-2-(4-pyridyl)piperazine , a heterocyclic compound featuring both a basic piperazine moiety and a pyridine ring, serves as an excellent candidate for modulating epithelial tight junctions.

    Unlike traditional chemical surfactants that passively dissolve membrane lipids, piperazine derivatives actively engage the cell's mechanobiological machinery. Low concentrations of piperazine analogs induce intracellular myosin force generation (actomyosin contraction). Because adherens junctions are anchored to the actin cytoskeleton, this internal mechanical stress causes the disruption of cytoskeletally attached cadherin structures before the failure of tight junctions (ZO-1/Occludin) (1). This sequential structural reorganization leads to a reversible, dose-dependent decrease in Transepithelial Electrical Resistance (TEER) and a surge in paracellular permeability.

    Mechanism A 1-Ethyl-2-(4-pyridyl)piperazine (Apical Application) B Increased Myosin Force Generation (Actomyosin Contraction) A->B Cellular Uptake C Disruption of Cytoskeletally Attached Cadherin Junctions B->C Mechanical Stress D Tight Junction (ZO-1/Occludin) Reorganization C->D Loss of Cell-Cell Contact E Decreased Transepithelial Electrical Resistance (TEER) D->E Barrier Compromise F Enhanced Paracellular Transport of Macromolecules E->F Increased Permeability

    Fig 1: Mechanobiological pathway of piperazine-induced epithelial permeability enhancement.

    Causality in Experimental Design: The pH Imperative

    A critical failure point in evaluating basic nitrogenous compounds like 1-Ethyl-2-(4-pyridyl)piperazine is the artifactual alteration of buffer pH. Piperazine derivatives readily alkalinize standard Krebs-Henseleit or Hank's Balanced Salt Solutions (HBSS). Alkaline environments independently alter tight junction integrity and reduce TEER, confounding the compound's true mechanobiological efficacy (2).

    Self-Validating Control: To ensure that the observed permeation enhancement is driven by intracellular myosin contraction rather than extracellular pH shock, all treatment buffers must be strictly titrated to pH 7.4 prior to apical application (3).

    Step-by-Step Experimental Protocols

    Protocol A: Caco-2 Monolayer Maturation

    Caco-2 (human colorectal adenocarcinoma) cells are utilized because they spontaneously differentiate into polarized enterocyte-like monolayers with distinct apical brush borders and robust tight junctions, serving as the gold standard for intestinal permeability modeling.

    • Seeding: Seed Caco-2 cells at a density of 5×104 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size, 1.12 cm² surface area).

    • Media Maintenance: Culture in DMEM supplemented with 10% FBS, 1% Non-Essential Amino Acids (NEAA), and 1% Pen/Strep. Replace apical and basolateral media every 48 hours.

    • Maturation Window: Culture for 21 days. Causality: This extended duration is biologically required for complete polarization and the expression of functional efflux transporters and tight junction proteins.

    • Validation: Prior to any assay, verify monolayer integrity using a Voltohmmeter. Only utilize inserts exhibiting a baseline TEER ≥ 400 Ω·cm² (4).

    Protocol B: TEER and Paracellular Flux Assay

    This protocol measures the compound's ability to open the paracellular route using FITC-Dextran (4 kDa) as a macromolecular tracer.

    • Equilibration: Wash the 21-day-old monolayers twice with pre-warmed HBSS (pH 7.4). Add 0.5 mL HBSS to the apical chamber and 1.5 mL to the basolateral chamber. Equilibrate at 37°C for 30 minutes.

    • Compound Preparation: Dissolve 1-Ethyl-2-(4-pyridyl)piperazine in DMSO to create a 1 M stock. Dilute into HBSS to target concentrations (10 mM, 30 mM). Crucial: Adjust the final working solution to exactly pH 7.4 using 0.1 M HCl.

    • Application: Replace the apical buffer with 0.5 mL of the compound solution containing 1 mg/mL FITC-Dextran.

    • Kinetic Monitoring: Measure TEER at t=10,30,60,and 120 minutes.

    • Flux Sampling: At each time point, extract 100 µL from the basolateral chamber for fluorescence quantification (Ex: 490 nm / Em: 520 nm) and immediately replace with 100 µL of fresh, pre-warmed HBSS to maintain sink conditions.

    • Recovery Phase: After 120 minutes, aspirate the apical compound, wash twice with HBSS, and replace with fresh DMEM to monitor the reversibility of tight junction opening over 24 hours.

    Workflow S1 Seed Caco-2 Cells on Transwell Inserts S2 21-Day Maturation (TEER > 400 Ω·cm²) S1->S2 S3 Apical Application of Piperazine & Tracer S2->S3 S4 Monitor TEER (10, 30, 60, 120 min) S3->S4 S5 Quantify Basolateral FITC-Dextran Flux S4->S5

    Fig 2: Experimental workflow for evaluating transepithelial permeation enhancement.

    Protocol C: Cytotoxicity Profiling (MTT Assay)

    To ensure that the observed TEER reduction is due to physiological modulation rather than cellular necrosis, a Toxicity Potential (TP) must be established.

    • Seed Caco-2 cells in 96-well plates at 1×105 cells/cm² and culture for 24 hours.

    • Treat with 1-Ethyl-2-(4-pyridyl)piperazine (1–30 mM) in HBSS for 2 hours (matching the TEER assay duration).

    • Remove treatments, wash, and incubate with MTT reagent (0.5 mg/mL) for 3 hours.

    • Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

    • Calculate Toxicity Potential: TP=1−(Atreated​/Acontrol​) . A TP < 0.2 indicates a safe, non-cytotoxic permeation enhancement window.

    Expected Outcomes & Quantitative Data Presentation

    When executed correctly, 1-Ethyl-2-(4-pyridyl)piperazine should exhibit a profile characteristic of potent piperazine-based permeation enhancers: a sharp, reversible drop in TEER coupled with a significant increase in the Apparent Permeability ( Papp​ ) of macromolecules, without inducing severe cytotoxicity at therapeutic doses.

    Table 1: Anticipated Pharmacodynamic Profile in Caco-2 Monolayers

    ParameterAssay MethodologyBaseline (Untreated)Piperazine-Treated (10 mM)Piperazine-Treated (30 mM)
    Cell Viability (TP) MTT Assay (2h exposure)TP = 0.00 (>95% viable)TP < 0.10 (Minimal toxicity)TP ~ 0.25 (Mild toxicity)
    Monolayer Integrity TEER (Voltohmmeter)450 - 600 Ω·cm²~50% reduction~80% reduction
    Paracellular Flux ( Papp​ ) FITC-Dextran (4 kDa) <1.0×10−6 cm/s 3.0−4.5×10−6 cm/s >6.0×10−6 cm/s
    Mechanobiology Live-Cell Traction ForceBaseline Actomyosin2-fold Myosin Force Increase3-fold Myosin Force Increase
    Barrier Reversibility 24h Post-Wash TEER100% of Baseline> 90% Recovery< 50% Recovery (Damage)

    Note: Concentrations exceeding 30 mM often result in irreversible gross reorganization of the monolayer and permanent loss of cadherin structures.

    References

    • Zheng, S., Lavrenyuk, K., Lamson, N. G., Fein, K. C., Whitehead, K. A., & Dahl, K. N. (2020). Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures.
    • Stuettgen, V., & Brayden, D. J. (2020). Investigations of Piperazine Derivatives as Intestinal Permeation Enhancers in Isolated Rat Intestinal Tissue Mucosae. The AAPS Journal.
    • Lamson, N. G., Whitehead, K. A., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics.
    • Sun, Y., et al. (2024). A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability. Frontiers in Pharmacology.

    Sources

    Method

    Application Note: In Vivo Administration and Pharmacological Profiling of 1-Ethyl-2-(4-pyridyl)piperazine

    Executive Summary 1-Ethyl-2-(4-pyridyl)piperazine and its closely related 4-pyridylpiperazine analogs represent a highly versatile structural motif in modern pharmacology. The 4-pyridylpiperazine scaffold is extensively...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-Ethyl-2-(4-pyridyl)piperazine and its closely related 4-pyridylpiperazine analogs represent a highly versatile structural motif in modern pharmacology. The 4-pyridylpiperazine scaffold is extensively utilized in drug discovery as a potent Histamine H3 Receptor (H3R) antagonist, a Sigma-1 (σ1R) receptor modulator, and an allosteric inhibitor of bacterial RND-type efflux pumps (such as AcrAB-TolC) [1, 2].

    This application note provides detailed, self-validating in vivo protocols for the administration of 1-ethyl-2-(4-pyridyl)piperazine. By detailing the causality behind formulation chemistry and route selection, this guide ensures high-fidelity data generation for neuropharmacological and antimicrobial potentiation studies.

    Physicochemical Rationale & Formulation Strategy

    The Causality of Formulation

    The 4-pyridylpiperazine scaffold contains multiple basic nitrogen atoms. The piperazine ring typically exhibits a pKa of ~8.0–8.5, while the pyridine nitrogen has a lower pKa of ~4.9 [2]. In its free base form, 1-ethyl-2-(4-pyridyl)piperazine is highly lipophilic, which is excellent for blood-brain barrier (BBB) penetration but poor for aqueous solubility. To achieve predictable pharmacokinetics (PK) and prevent precipitation in the bloodstream, it must be formulated as a salt (e.g., hydrochloride or hydrogen oxalate) or suspended in a surfactant-rich vehicle [3].

    Standard Formulation Protocol (Solution for Injection)
    • Weighing: Accurately weigh the required mass of 1-ethyl-2-(4-pyridyl)piperazine (free base or salt).

    • Solubilization: Dissolve the compound in a vehicle of 5% DMSO / 5% Tween-80 / 90% sterile saline (0.9% NaCl) .

      • Expert Insight: The sequential addition is critical. Dissolve the compound entirely in DMSO first, add Tween-80 and vortex, and finally add the saline dropwise while sonicating to prevent micelle crash-out.

    • pH Adjustment: Verify the pH is between 6.5 and 7.4.

      • Self-Validation: If the pH drops below 5.0 (common with hydrochloride salts), adjust with 0.1 M NaOH. Acidic injections cause localized tissue necrosis and inflammation, which acts as a confounding variable in pain/neuropathy assays.

    • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter prior to animal administration.

    In Vivo Administration Protocols

    Protocol A: Intraperitoneal (IP) Injection for Neuropharmacology

    Target Application: Nociceptive and neuropathic pain models (e.g., Formalin test, Chronic Constriction Injury) targeting H3R and σ1R[2, 4]. Causality: IP administration is preferred for CNS-targeting behavioral assays because it provides rapid systemic absorption, bypassing the immediate hepatic first-pass metabolism that can prematurely cleave the ethyl group or degrade the piperazine ring.

    Step-by-Step Workflow:

    • Dose Preparation: Prepare the formulation to allow a standard 10 mL/kg injection volume (e.g., a 1 mg/mL solution yields a 10 mg/kg dose).

    • Restraint & Positioning: Secure the mouse by the scruff, exposing the abdomen. Tilt the animal at a 45-degree angle with the head pointing downward. This allows the abdominal organs to shift cranially, reducing the risk of organ puncture.

    • Injection: Insert a 27G needle into the lower right quadrant of the abdomen (avoiding the cecum located on the left side).

    • Administration: Inject the solution smoothly. Effective doses for 4-pyridylpiperazine derivatives in antinociceptive models typically range from 5 to 15 mg/kg [2].

    • Self-Validating Observation: Monitor the animal for 30 minutes post-injection.

      • Critical Check: If the animal exhibits severe sedation or hyperlocomotion, the antinociceptive readout will be falsely skewed. A parallel Rotarod test must be conducted to validate that the observed pain relief is purely sensory and not a byproduct of motor impairment.

    Protocol B: Oral Gavage (PO) for Antimicrobial Potentiation

    Target Application: Systemic in vivo efficacy models (e.g., murine K. pneumoniae lung infection) to evaluate the compound as an AcrB efflux pump inhibitor [1]. Causality: When evaluating efflux pump inhibitors intended to boost standard antibiotics (like levofloxacin), oral administration is mandatory to assess the compound's clinical viability, GI absorption, and distribution to the infection site (lungs).

    Step-by-Step Workflow:

    • Vehicle Selection: If the compound is dosed heavily (e.g., 25–50 mg/kg), formulate it as a homogenous suspension in 0.5% Methylcellulose / 0.1% Tween-80 in water.

    • Gavage Technique: Use a 20G or 22G reusable stainless-steel feeding needle with a ball tip. Introduce the needle via the diastema, sliding it gently over the tongue and down the esophagus.

    • Dosing Schedule: Administer the pyridylpiperazine derivative 1 hour prior to the administration of the primary antibiotic. This temporal gap allows the inhibitor to reach steady-state plasma concentrations and bind to the AcrB transmembrane region before the antibiotic is introduced [1].

    • Self-Validating Endpoint Analysis: Collect lung tissue and plasma at 2h, 4h, and 24h post-infection.

      • Critical Check: Run an LC-MS/MS analysis on the plasma. If bacterial clearance fails but the plasma concentration of the piperazine is high, the failure is due to target engagement (e.g., an AcrB mutation) rather than poor oral absorption.

    Quantitative Pharmacological Data

    The following table summarizes the comparative in vivo and in vitro parameters of 4-pyridylpiperazine derivatives across their primary indications.

    Compound Class / TargetPrimary IndicationPreferred RouteEffective In Vivo DoseReceptor Affinity / IC50
    H3R Antagonists Anti-obesity / NociceptionIP5 – 15 mg/kgK_i = 3.1 – 15.4 nM [3, 4]
    σ1R Modulators Neuropathic PainIP10 – 20 mg/kgK_i = 4.5 – 2958 nM [2]
    AcrAB-TolC Inhibitors Antibiotic PotentiationPO25 – 50 mg/kgPotentiates Levofloxacin [1]

    Mechanistic Visualization

    The diagram below illustrates the divergent pharmacological pathways of 1-ethyl-2-(4-pyridyl)piperazine based on the chosen in vivo administration route and target tissue.

    G Admin 1-Ethyl-2-(4-pyridyl)piperazine In Vivo Administration CNS_Route Intraperitoneal (IP) Route CNS Penetration Admin->CNS_Route Lipophilic Free Base / Salt Sys_Route Oral (PO) Route Systemic Circulation Admin->Sys_Route Suspension / Solution H3R Histamine H3 Receptor Antagonism CNS_Route->H3R Sigma1 Sigma-1 Receptor Modulation CNS_Route->Sigma1 AcrB AcrAB-TolC Efflux Pump Allosteric Inhibition Sys_Route->AcrB Pain Antinociceptive & Neuropathic Pain Relief H3R->Pain Sigma1->Pain Antibiotic Antibiotic Potentiation (e.g., Levofloxacin) AcrB->Antibiotic Clearance Bacterial Clearance (K. pneumoniae) Antibiotic->Clearance

    Fig 1: In vivo pharmacological pathways of 4-pyridylpiperazine derivatives.

    References

    • Title: Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K.
    • Source: ACS Chemical Neuroscience (via UGR)
    • Source: European Journal of Medicinal Chemistry (via NIH/PubMed)
    • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties Source: ACS Chemical Neuroscience URL
    Application

    Application Notes and Protocols for Preclinical Evaluation of 1-Ethyl-2-(4-pyridyl)piperazine

    Introduction: Characterizing a Novel CNS-Active Candidate 1-Ethyl-2-(4-pyridyl)piperazine is a novel small molecule entity (NCE) with a chemical structure suggesting potential activity within the central nervous system (...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: Characterizing a Novel CNS-Active Candidate

    1-Ethyl-2-(4-pyridyl)piperazine is a novel small molecule entity (NCE) with a chemical structure suggesting potential activity within the central nervous system (CNS). The presence of the piperazine moiety, a common scaffold in many neuroleptic and antidepressant drugs, combined with the pyridyl group, warrants investigation into its pharmacological effects. As with many NCEs in early-stage development, initial quantities of the active pharmaceutical ingredient (API) are often limited, and key physicochemical properties, such as aqueous solubility, are frequently suboptimal.[1][2]

    These application notes provide a comprehensive framework for the initial preclinical evaluation of 1-Ethyl-2-(4-pyridyl)piperazine in rodent models. The protocols herein are designed to establish a foundational understanding of the compound's in vivo tolerability and pharmacokinetic profile, thereby guiding future efficacy and toxicology studies. The guiding principle is a tiered, data-driven approach that prioritizes animal welfare and the efficient use of resources.

    Part 1: Physicochemical Characterization & Formulation Development

    A successful in vivo study is predicated on a well-characterized and stable formulation that ensures accurate and reproducible dosing.[3] The initial step is to determine the fundamental properties of the 1-Ethyl-2-(4-pyridyl)piperazine API.

    Initial API Characterization

    A preclinical formulator must have a deep understanding of the NCE's properties to develop a suitable vehicle for administration.[2]

    • Solubility Profiling: Determine the equilibrium solubility in a panel of pharmaceutically acceptable solvents and vehicles (e.g., water, saline, 5% dextrose, polyethylene glycol 400, Tween 80, carboxymethylcellulose). This is critical as low solubility is a common hurdle for NCEs.[2]

    • pH-Solubility Profile: Assess solubility at different pH values (e.g., pH 2, 4.5, 7.4) to understand how the compound might behave in different physiological environments, such as the gastrointestinal tract.[4]

    • Stability Analysis: Evaluate the stability of the compound in the chosen vehicle(s) under typical storage and handling conditions. This can be done using High-Performance Liquid Chromatography (HPLC) to detect degradation products over time.

    Formulation Strategy for Preclinical Studies

    For early-stage studies, simple and flexible liquid formulations are preferred.[1] The choice of formulation depends directly on the solubility data obtained.

    Formulation TypeDescriptionIdeal forKey Considerations
    Aqueous Solution The compound is fully dissolved in an aqueous vehicle (e.g., saline).Soluble compounds.This is the simplest and most desirable formulation, often used for intravenous (IV) administration. The pH should be maintained within a tolerable physiological range (pH 4.5–8.0).[4]
    Suspension The solid API is suspended in an aqueous vehicle with a suspending agent (e.g., 0.5% methylcellulose).Poorly soluble compounds, especially for high-dose oral studies.Particle size and uniformity are critical for consistent dosing. Must be continuously stirred during dose administration to ensure homogeneity.[2]
    Co-solvent/Surfactant System The compound is dissolved in a mixture of solvents and/or surfactants (e.g., PEG400, Tween 80).Compounds with very low aqueous solubility.The toxicological properties of the excipients themselves must be considered, and their concentrations should be kept to a minimum.[2]

    Protocol 1: Preparation of a 10 mg/mL Suspension for Oral Gavage

    • Objective: To prepare a homogeneous and dose-accurate suspension of 1-Ethyl-2-(4-pyridyl)piperazine for oral administration in rats.

    • Materials:

      • 1-Ethyl-2-(4-pyridyl)piperazine API

      • Vehicle: 0.5% (w/v) Methylcellulose in deionized water

      • Mortar and pestle

      • Calibrated magnetic stirrer and stir bar

      • Glass beaker and graduated cylinder

    • Procedure:

      • Weigh the required amount of 1-Ethyl-2-(4-pyridyl)piperazine API.

      • In the mortar, add a small amount of the 0.5% methylcellulose vehicle to the API to form a smooth paste. This process, known as levigation, reduces particle size and ensures uniform wetting.

      • Gradually add the remaining vehicle to the paste while continuously mixing.

      • Transfer the mixture to a glass beaker with a magnetic stir bar.

      • Place the beaker on a magnetic stirrer and mix continuously at a moderate speed for at least 30 minutes to ensure a uniform suspension.

      • Crucially , maintain continuous stirring during the entire dose-administration procedure to prevent settling of the API.

      • Visually inspect for homogeneity before drawing each dose.

    Part 2: Dose-Range Finding (DRF) Study in Rats

    The primary objective of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing life-threatening toxicity or unacceptable adverse effects.[5] This information is essential for selecting dose levels for subsequent, more extensive toxicology and efficacy studies.[5]

    A staggered approach is recommended for the first-in-animal administration to minimize the number of animals exposed to potentially severe effects at once.[5]

    Workflow for Preclinical Investigation

    G cluster_0 Phase 1: Formulation & Dose Finding cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy & Toxicology A API Characterization (Solubility, Stability) B Formulation Development (e.g., Suspension) A->B C Dose-Range Finding (DRF) Study (Staggered Dosing) B->C D Determine Maximum Tolerated Dose (MTD) C->D E Single Dose PK Study (IV and PO Arms) D->E Inform Dose Selection F Calculate Key Parameters (Cmax, Tmax, AUC, F%) G Efficacy Studies (Disease Models) F->G Guide Dosing Regimen H Repeat-Dose Toxicology (e.g., 28-day study) F->H Guide Dose Levels

    Caption: Overall workflow for the preclinical evaluation of a novel compound.

    Protocol 2: Staggered Dose-Range Finding Study (Oral Gavage)

    • Objective: To determine the MTD of 1-Ethyl-2-(4-pyridyl)piperazine following a single oral dose in Sprague-Dawley rats.

    • Animal Model:

      • Species: Sprague-Dawley Rat

      • Sex: 1M, 1F per group initially

      • Age: 8-10 weeks

      • Housing: Standard conditions with ad libitum access to food and water.

    • Experimental Design:

      • A staggered dosing procedure will be used. Dose Group 2 will not be dosed until at least 24 hours after Group 1 has been observed.[5]

      • Doses should be selected based on a logarithmic scale (e.g., 3-fold or 5-fold increments).

    GroupDose Level (mg/kg)Dosing Volume (mL/kg)No. of Animals (M/F)
    1 (Vehicle Control)0101/1
    2 (Low Dose)100101/1
    3 (Mid Dose)300101/1
    4 (High Dose)1000101/1
    5 (Limit Dose)2000101/1
    • Procedure:

      • Acclimate animals for at least 5 days prior to the study.

      • Fast animals overnight (with access to water) before dosing to reduce variability in absorption.

      • Record the body weight of each animal immediately before dosing to calculate the exact volume to be administered.

      • Administer the calculated volume of the appropriate formulation (vehicle or test article) via oral gavage using a suitable gavage needle.[6]

      • Return animals to their cages with free access to food and water.

    • Data Collection and Observations:

      • Mortality/Morbidity: Check animals twice daily.

      • Clinical Signs: Observe animals intensively for the first 4 hours post-dose, and then daily for 14 days. Record any signs of toxicity, such as changes in posture, activity, respiration, and autonomic signs (e.g., salivation).

      • Body Weights: Record on Day 1 (pre-dose), Day 2, Day 4, Day 8, and Day 15.

      • Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.

    Decision Tree for DRF Study Progression

    G Start Dose Group N (1M, 1F) Observe Observe for 24h (Clinical Signs, Morbidity) Start->Observe NoTox No significant toxicity or mortality observed Observe->NoTox Tox Severe toxicity or mortality observed Observe->Tox Proceed Proceed to Dose Group N+1 (Higher Dose) NoTox->Proceed Yes Stop MTD is likely below Dose N. Stop escalation. Tox->Stop Yes Refine Add animals to Dose N-1 and Dose N to confirm MTD Stop->Refine

    Caption: Staggered dosing decision logic for MTD determination.

    Part 3: Preliminary Pharmacokinetic (PK) Study

    A PK study provides critical insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[7] This is essential for correlating plasma exposure with pharmacological effects and for designing dosing regimens in future studies. A simple study comparing intravenous (IV) and oral (PO) administration allows for the determination of absolute bioavailability.

    Dose and Formulation Considerations
    • IV Dose: The IV dose should be low enough to ensure it remains in solution and avoids acute toxicity. The formulation must be a clear, sterile solution.[4]

    • PO Dose: The PO dose is typically higher than the IV dose and can be the suspension formulation developed earlier. It should be a dose that was well-tolerated in the DRF study.

    • Volume Calculation: The concentration of the dosing solution is a function of the target dose and the standard dosing volume for the species.[7]

      • Formula: Required Concentration (mg/mL) = Dose (mg/kg) / Dosing Volume (mL/kg)

      • Example for a 10 mg/kg PO dose in rats (dosing volume 10 mL/kg):

        • C = 10 mg/kg / 10 mL/kg = 1.0 mg/mL[7]

      • Example for a 1 mg/kg IV dose in rats (dosing volume 5 mL/kg):

        • C = 1 mg/kg / 5 mL/kg = 0.2 mg/mL[7]

    Protocol 3: Single-Dose Pharmacokinetic Study in Rats

    • Objective: To determine the plasma concentration-time profile, key PK parameters (Cmax, Tmax, AUC), and oral bioavailability of 1-Ethyl-2-(4-pyridyl)piperazine.

    • Animal Model:

      • Species: Sprague-Dawley Rat (cannulated for serial blood sampling)

      • Sex: Male

      • N = 3-4 animals per group

    • Experimental Design:

    GroupRouteDose (mg/kg)FormulationDosing Volume (mL/kg)
    1Intravenous (IV)1Sterile Solution5
    2Oral (PO)10Suspension10
    • Procedure:

      • Acclimate cannulated animals and ensure catheter patency.

      • Fast animals overnight prior to dosing.

      • Administer the dose via the specified route (IV bolus into the tail vein or PO via gavage).[6][8]

      • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

      • Sampling Schedule:

        • IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

        • PO Group: Pre-dose, 15, 30 min, and 1, 2, 4, 6, 8, 24 hours post-dose.

      • Process blood samples by centrifugation to obtain plasma. Store plasma at -80°C until bioanalysis.

    • Bioanalysis:

      • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of 1-Ethyl-2-(4-pyridyl)piperazine in plasma samples.

    • Data Analysis:

      • Plot the mean plasma concentration versus time for each group.

      • Use non-compartmental analysis software to calculate key PK parameters (AUC, Cmax, Tmax, t1/2).

      • Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

    Conclusion

    This document outlines the foundational in vivo studies required to advance 1-Ethyl-2-(4-pyridyl)piperazine from a novel chemical entity to a viable drug candidate. By systematically determining the MTD and characterizing the pharmacokinetic profile, researchers can make informed, data-driven decisions for designing robust efficacy and regulatory toxicology programs. Adherence to these structured protocols ensures the generation of high-quality, reproducible data while upholding the highest standards of animal welfare.

    References

    • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. PRISYS Biotech News.
    • Scantox.
    • University of Michigan.
    • Langhua Pharmaceutical.
    • Eliasof, S., et al. (2013). Correlating preclinical animal studies and human clinical trials of a multifunctional, polymeric nanoparticle. PNAS.
    • MedchemExpress. Animal Dosing Guidelines. MCE.
    • Kawal, R., et al. (2014).
    • West Virginia University IACUC. Guidelines: Administration of Substances to Research and Teaching Animals.
    • NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.

    Sources

    Method

    Application Note: Advanced Analytical Methodologies for the Quantification of 1-Ethyl-2-(4-pyridyl)piperazine

    Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary The quantification of 1...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

    Executive Summary

    The quantification of 1-Ethyl-2-(4-pyridyl)piperazine (CAS: 1093881-08-3) presents a classic chromatographic challenge. As a highly polar, polybasic compound containing a tertiary amine, a secondary piperazine nitrogen, and a pyridyl ring, it exhibits multiple protonation states under standard acidic or neutral conditions. This structural profile typically leads to severe peak tailing on traditional silica-based reversed-phase (RP) columns and poor retention (elution near the void volume).

    To address these challenges, this application note details two orthogonal, self-validating analytical workflows:

    • High-pH Reversed-Phase LC-UV for routine purity profiling and high-concentration assay.

    • HILIC-ESI-MS/MS for trace-level quantification and bioanalysis.

    Physicochemical Profiling & Method Rationale

    As a Senior Application Scientist, designing a robust method requires moving beyond trial-and-error and grounding decisions in the molecule's physicochemical properties.

    The Causality of Peak Tailing and Retention Loss

    1-Ethyl-2-(4-pyridyl)piperazine possesses basic nitrogens with estimated pKa values ranging from ~5.2 (pyridine) to ~9.5 (piperazine secondary amine). In standard acidic mobile phases (pH 2–3), the molecule is polycationic. These cations engage in strong secondary ion-exchange interactions with negatively charged, unendcapped residual silanols (Si-O⁻) on traditional silica stationary phases, causing asymmetric peak tailing. Furthermore, the high polarity of the protonated state prevents adequate partitioning into the C18 stationary phase.

    Rationale for Method A: High-pH Reversed-Phase Chromatography

    To achieve retention and sharp peak shape for routine UV quantification, we must neutralize the analyte. By utilizing a mobile phase at pH 10.0 (Ammonium Bicarbonate), the basic nitrogens are deprotonated. The neutral molecule becomes significantly more lipophilic, allowing for standard hydrophobic partitioning. Because traditional silica dissolves via nucleophilic attack by hydroxide ions at pH > 8, this method necessitates a hybrid organic-inorganic particle, such as 1 [1], which provides structural integrity up to pH 12.

    Rationale for Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

    For trace-level bioanalysis, we require Mass Spectrometry (MS). High-pH buffers are less ideal for positive-mode Electrospray Ionization (+ESI) because the analyte is neutral. Instead, we use 2 [2]. By using a bare silica column with a highly organic mobile phase (>75% Acetonitrile) at pH 3.0, the analyte is fully protonated and highly polar. It partitions into a semi-immobilized, water-enriched layer on the silica surface. The high organic content drastically lowers mobile phase surface tension, enhancing electrospray droplet desolvation and boosting MS sensitivity by up to 10-fold compared to traditional RP-LC [3].

    Analytical Workflow Decision Matrix

    G Compound 1-Ethyl-2-(4-pyridyl)piperazine (Highly Polar, Polybasic) Goal Primary Analytical Objective? Compound->Goal Routine Routine Assay & Purity (API / Intermediates) Goal->Routine High Conc. (µg/mL) Trace Trace Quantification (Bioanalysis / Impurities) Goal->Trace Low Conc. (ng/mL) MethodA Method A: High-pH RP-LC-UV Column: Hybrid BEH C18 Mobile Phase: pH 10 / ACN Routine->MethodA MethodB Method B: HILIC-MS/MS Column: Bare Silica HILIC Mobile Phase: High ACN / pH 3 Trace->MethodB MechA Mechanism: Deprotonation Eliminates silanol interactions, increases lipophilicity. MethodA->MechA MechB Mechanism: Hydrophilic Partitioning Enhanced ESI-MS sensitivity due to high organic volatility. MethodB->MechB

    Figure 1: Decision matrix for 1-Ethyl-2-(4-pyridyl)piperazine analytical method selection.

    Experimental Protocols

    Method A: High-pH RP-LC-UV (Routine Assay)

    This protocol is designed as a self-validating system for batch release and purity profiling.

    Step 1: Mobile Phase Preparation

    • Mobile Phase A (Aqueous): Weigh 0.79 g of Ammonium Bicarbonate and dissolve in 1.0 L of ultrapure water (10 mM). Adjust the pH to 10.0 ± 0.1 using dilute Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (ACN).

    Step 2: Chromatographic Conditions

    • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 100 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 254 nm (Optimal for the pyridyl chromophore).

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 - 1.0 min: 5% B

      • 1.0 - 8.0 min: 5% to 95% B

      • 8.0 - 10.0 min: 95% B

      • 10.1 - 15.0 min: 5% B (Re-equilibration)

    Step 3: Sample Preparation & System Suitability

    • Diluent: Water/Acetonitrile (80:20, v/v).

    • Standard Preparation: Dissolve 1-Ethyl-2-(4-pyridyl)piperazine reference standard in diluent to a final concentration of 100 µg/mL.

    • Expert Insight: Never store the BEH column in pH 10 buffer. Post-analysis, flush the column with 50:50 Water/ACN for 30 column volumes to ensure longevity.

    Method B: HILIC-ESI-MS/MS (Trace Quantification)

    This protocol leverages 3 [4] to achieve nanogram-per-milliliter sensitivity.

    Step 1: Mobile Phase Preparation

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    Step 2: Chromatographic Conditions

    • Column: Waters Atlantis HILIC Silica, 3 µm, 2.1 mm x 100 mm.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30°C.

    • Isocratic Elution: 15% A / 85% B for 6.0 minutes.

    • Expert Insight: HILIC relies on a stable water layer on the silica surface. You must equilibrate the column with at least 50 column volumes of mobile phase prior to the first injection.

    Step 3: Mass Spectrometry Parameters (+ESI MRM)

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 450°C

    • Precursor Ion ([M+H]+): m/z 192.2

    • Quantifier Transition: m/z 192.2 → 163.1 (Collision Energy: 20V) - Corresponds to the loss of the ethyl group.

    • Qualifier Transition: m/z 192.2 → 106.1 (Collision Energy: 35V) - Corresponds to the pyridyl fragment.

    Step 4: Sample Preparation (Crucial Step)

    • Diluent: 85% Acetonitrile / 15% Water.

    • Expert Insight: In HILIC, injecting a sample dissolved in a highly aqueous solvent will disrupt the stationary water layer, causing severe peak splitting and retention time shifts. The sample diluent must closely match the high-organic starting conditions of the mobile phase.

    System Suitability & Validation Data Summaries

    To ensure these protocols act as self-validating systems, the following criteria must be met before sample analysis proceeds.

    Table 1: Method A (High-pH LC-UV) System Suitability Criteria

    ParameterAcceptance CriteriaScientific Rationale
    Retention Time (RT) 4.5 ± 0.2 minConfirms correct hydrophobic partitioning at pH 10.
    Tailing Factor (Tf) ≤ 1.5Validates successful suppression of secondary silanol interactions.
    Theoretical Plates (N) > 5,000Ensures adequate column efficiency and bed integrity.
    Injection Precision %RSD ≤ 2.0% (n=6)Verifies autosampler accuracy and method stability.

    Table 2: Method B (HILIC-MS/MS) Validation Parameters

    Validation ParameterResult / RangeRegulatory Guideline Alignment
    Linearity Range 0.5 ng/mL – 500 ng/mLR² > 0.995 (Linear regression, 1/x² weighting).
    Limit of Detection (LOD) 0.15 ng/mLS/N ratio ≥ 3:1.
    Limit of Quantitation (LOQ) 0.5 ng/mLS/N ratio ≥ 10:1; Precision ≤ 20% RSD.
    Matrix Effect 92% - 105%Evaluated via post-column infusion; indicates minimal ion suppression due to high organic mobile phase.
    Intra-day Precision 3.2% - 6.5% RSDComplies with ICH M10 Bioanalytical Method Validation guidelines.

    References

    • Waters Corporation. "XBridge Columns | UHPLC & HPLC Columns with BEH Technology." Waters.com. Available at:[Link]

    • Longdom Publishing. "Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique." Journal of Chromatography & Separation Techniques. Available at:[Link]

    • PMC / National Institutes of Health. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review." NIH.gov. Available at:[Link]

    • Waters Corporation. "A Method for Choline and Acetylcholine Using Hydrophilic Interaction Chromatography (HILIC) and Mass Spectrometry." Waters Application Notes. Available at:[Link]

    Sources

    Application

    Application Note: Preclinical Efficacy Evaluation of 1-Ethyl-2-(4-pyridyl)piperazine as a Novel Aminergic GPCR Modulator

    Introduction & Pharmacological Rationale The arylpiperazine class represents a "privileged scaffold" in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics targeting aminergi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Pharmacological Rationale

    The arylpiperazine class represents a "privileged scaffold" in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics targeting aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors[1]. 1-Ethyl-2-(4-pyridyl)piperazine is a highly specialized derivative designed to probe these receptor systems.

    Causality in Structural Design: The structural modifications in 1-Ethyl-2-(4-pyridyl)piperazine are not arbitrary; they are engineered for specific pharmacodynamic and pharmacokinetic outcomes:

    • The Piperazine Core: At physiological pH, the basic nitrogen of the piperazine ring is protonated, allowing it to form a critical salt bridge with the highly conserved Aspartate residue (e.g., Asp116 in the 5-HT1A receptor) located in transmembrane helix 3 (TM3) of aminergic GPCRs[1].

    • The 2-(4-Pyridyl) Substitution: Placing the 4-pyridyl moiety at the 2-position of the piperazine ring (rather than the traditional N-aryl linkage) provides a unique spatial vector. The nitrogen on the pyridine ring acts as a hydrogen bond acceptor, interacting with specific serine or threonine residues in the binding pocket to drive receptor subtype selectivity[2].

    • The 1-Ethyl Group: Alkylation at the N1 position restricts the conformational flexibility of the piperazine chair, locking the molecule into its bioactive conformation. Furthermore, the ethyl group precisely tunes the lipophilicity (LogP) of the molecule, which is a strict requirement for passive diffusion across the blood-brain barrier (BBB).

    This application note outlines a comprehensive, self-validating experimental pipeline to evaluate the efficacy of 1-Ethyl-2-(4-pyridyl)piperazine.

    Experimental Workflow Overview

    To establish the pharmacological profile of this compound, we employ a tiered screening cascade moving from target-based biochemical assays to complex in vivo behavioral models.

    Workflow A Compound Synthesis & QC (1-Ethyl-2-(4-pyridyl)piperazine) B In Vitro Binding Assays (Radioligand Competition) A->B C Cell-Based Functional Assays (cAMP Accumulation) B->C E Pharmacokinetic Profiling (BBB Permeability / PAMPA) C->E D In Vivo Behavioral Models (Prepulse Inhibition) E->D

    Preclinical efficacy evaluation pipeline for 1-Ethyl-2-(4-pyridyl)piperazine.

    Protocol 1: In Vitro Radioligand Competition Binding Assay

    Objective: Determine the binding affinity ( Ki​ ) of 1-Ethyl-2-(4-pyridyl)piperazine at the 5-HT1A receptor.

    Self-Validating Mechanism: This protocol utilizes [3H]8−OH−DPAT as the agonist radioligand and as the reference silent antagonist[3]. The assay is self-validating: if the reference WAY-100635 fails to produce a Ki​ within the established 1–3 nM range, the membrane preparation or radioligand integrity is compromised, and the assay plate must be rejected[4].

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT1A receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1.5 mg/mL.

    • Assay Setup (96-well format):

      • Add 50 µL of assay buffer (Total Binding) OR 10 µM unlabeled serotonin (Non-Specific Binding).

      • Add 50 µL of 1-Ethyl-2-(4-pyridyl)piperazine (serial dilutions from 10−11 to 10−5 M).

      • Add 50 µL of [3H]8−OH−DPAT (final concentration ~0.5 nM).

      • Add 100 µL of the membrane preparation to initiate the reaction.

    • Incubation: Incubate the microplates at 25°C for 60 minutes to reach equilibrium.

    • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with 4 mL of ice-cold buffer.

    • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the IC50​ via non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    Protocol 2: Cell-Based Functional Assay (cAMP Accumulation)

    Objective: Determine the intrinsic efficacy (agonist vs. antagonist properties) of the compound.

    Causality: The 5-HT1A receptor is a Gi/o​ -coupled GPCR. Activation of this receptor directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Because basal cAMP levels in resting cells are too low to accurately measure a decrease, we must artificially stimulate adenylyl cyclase using Forskolin . If 1-Ethyl-2-(4-pyridyl)piperazine is an agonist, it will suppress the Forskolin-induced cAMP spike.

    Signaling L 1-Ethyl-2-(4-pyridyl) piperazine R 5-HT1A Receptor (GPCR) L->R Binds G Gi/o Protein R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

    Mechanism of action: Gi-coupled GPCR signaling pathway inhibiting cAMP accumulation.

    Step-by-Step Methodology:

    • Seed 5-HT1A-expressing CHO-K1 cells in a 384-well plate at 10,000 cells/well. Incubate overnight.

    • Wash cells with HBSS buffer supplemented with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Agonist Mode: Add 1-Ethyl-2-(4-pyridyl)piperazine concurrently with 10 µM Forskolin. Incubate for 30 minutes at 37°C.

    • Antagonist Mode: Pre-incubate cells with the test compound for 15 minutes, followed by the addition of an EC80​ concentration of 8-OH-DPAT and 10 µM Forskolin.

    • Lyse the cells and measure cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit. Read on a compatible microplate reader.

    Protocol 3: In Vivo Behavioral Efficacy (Prepulse Inhibition)

    Objective: Evaluate the antipsychotic and sensorimotor gating efficacy of the compound in rodent models.

    Rationale: Prepulse Inhibition (PPI) of the acoustic startle response is a cross-species phenomenon reflecting sensorimotor gating—a cognitive process severely impaired in schizophrenia. Administering a dopamine agonist (Apomorphine) or an NMDA antagonist (MK-801) disrupts PPI in rodents. A compound that successfully restores PPI demonstrates strong potential as an antipsychotic or neuro-modulator.

    Step-by-Step Methodology:

    • Acclimation: Habituate adult male Sprague-Dawley rats to the startle chambers (sound-attenuated, equipped with piezoelectric accelerometers) for 5 minutes with a 65 dB background white noise.

    • Dosing: Administer 1-Ethyl-2-(4-pyridyl)piperazine (e.g., 1, 3, and 10 mg/kg, i.p.) 30 minutes prior to testing. Administer Apomorphine (0.5 mg/kg, s.c.) 15 minutes prior to testing to induce the PPI deficit.

    • Testing Session: Expose the rats to a series of trials:

      • Pulse alone: 120 dB acoustic burst (40 ms).

      • Prepulse + Pulse: 70, 75, or 80 dB prepulse (20 ms) followed 100 ms later by the 120 dB pulse.

      • No stimulus: Background noise only.

    • Data Calculation: Calculate % PPI as: [1−(Startle AmplitudePrepulse+Pulse​/Startle AmplitudePulse alone​)]×100 .

    Quantitative Data Presentation

    To ensure robust benchmarking, the efficacy of 1-Ethyl-2-(4-pyridyl)piperazine must be compared against established clinical and experimental standards. The table below outlines the expected validation metrics.

    Compound5-HT1A Binding ( Ki​ , nM)D2 Binding ( Ki​ , nM)cAMP Inhibition ( EC50​ , nM)BBB Permeability ( Papp​ , 10−6 cm/s)
    1-Ethyl-2-(4-pyridyl)piperazine Test SubjectTest SubjectTest Subject> 15.0 (Target)
    WAY-100635 (Ref. Antagonist)1.35 ± 0.14> 1000N/A (Silent)8.5 ± 1.2
    8-OH-DPAT (Ref. Agonist)0.8 ± 0.2> 10002.1 ± 0.412.1 ± 1.5
    Haloperidol (Ref. D2 Antagonist)25.0 ± 5.01.2 ± 0.3N/A22.4 ± 2.1

    Note: Reference compound data is synthesized from established pharmacological literature to provide a self-validating baseline for assay integrity[4].

    References

    • Bartyzel, A., et al. "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules, June 2025; 30(12):2545.[Link]

    • National Center for Biotechnology Information (NCBI). "[Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide." Molecular Imaging and Contrast Agent Database (MICAD), 2005.[Link]

    • Dixon, R., et al. "Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines." Organic Letters, 2023.[Link]

    Sources

    Method

    Nucleophilic aromatic substitution for "1-Ethyl-2-(4-pyridyl)piperazine"

    Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies Utilizing 1-Ethyl-2-(4-pyridyl)piperazine Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technic...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies Utilizing 1-Ethyl-2-(4-pyridyl)piperazine

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

    Chemical Context & Strategic Utility

    In the development of central nervous system (CNS) therapeutics and targeted oncology agents, piperazine-linked biaryl and heteroaryl architectures are ubiquitous. 1-Ethyl-2-(4-pyridyl)piperazine is a highly specialized building block designed for precise regiocontrol. Because the N1 position is blocked by an ethyl group and the C2 position bears a 4-pyridyl ring, the secondary amine at the N4 position serves as the sole nucleophilic center. This structural feature entirely eliminates the risk of unwanted double-arylation side reactions that frequently plague SNAr reactions utilizing unsubstituted piperazines[1].

    Mechanistic Causality & Reaction Design (E-E-A-T)

    As a Senior Application Scientist, it is critical to look beyond the basic stoichiometry of a reaction and understand the thermodynamic and kinetic drivers that dictate success. The SNAr protocol for 1-ethyl-2-(4-pyridyl)piperazine is governed by three foundational pillars:

    • The Meisenheimer Intermediate: The reaction proceeds via a classical addition-elimination mechanism. The sterically accessible N4 amine of the piperazine attacks the electron-deficient ipso-carbon of an activated heteroaryl halide. This forms a transient, resonance-stabilized anionic σ-adduct known as the Meisenheimer complex[2]. While advanced computational studies suggest that some borderline SNAr reactions with excellent leaving groups may proceed via a concerted transition state, the stabilization of this highly polarized intermediate remains the primary thermodynamic hurdle[3].

    • Solvent Causality (The Role of DMSO): Polar aprotic solvents are non-negotiable for high-yielding SNAr reactions. Dimethyl sulfoxide (DMSO) is the premier choice because it does not hydrogen-bond with the nucleophilic amine—leaving it "naked" and highly reactive. Simultaneously, DMSO's strong dipole moment heavily solvates and stabilizes the anionic Meisenheimer intermediate via ion-dipole interactions, significantly lowering the activation energy barrier[2].

    • Base Causality (The Role of DIPEA): The substitution process generates one equivalent of hydrohalic acid (e.g., HCl or HF). If left unneutralized, this acid will rapidly protonate the N4 amine of the starting piperazine, instantly quenching its nucleophilicity and stalling the reaction. N,N-Diisopropylethylamine (DIPEA) is utilized because its bulky isopropyl groups render it non-nucleophilic (preventing it from competing with the piperazine for the electrophile), while its basicity efficiently scavenges the generated acid to drive the reaction to completion[4].

    Experimental Workflow & Optimization Logic

    SNAr_Optimization_Logic Start 1-Ethyl-2-(4-pyridyl)piperazine + Heteroaryl Halide Solvent Solvent Selection (DMSO / DMF / NMP) Start->Solvent Base Base Addition (DIPEA, 2.0-3.0 eq) Solvent->Base Dissolution Temp Thermal Activation (80-120°C) Base->Temp Meisenheimer Meisenheimer Complex (Stabilized by Solvent) Temp->Meisenheimer Nucleophilic Attack Elimination Halide Elimination (Aromatization) Meisenheimer->Elimination Rate-Limiting Step IPC In-Process Control (LC-MS >95% Conversion?) Elimination->IPC IPC->Temp No (Increase Time/Temp) Workup Aqueous Quench & Extraction IPC->Workup Yes Purification Flash Chromatography (DCM/MeOH) Workup->Purification

    Logical decision tree for optimizing SNAr reactions with 1-ethyl-2-(4-pyridyl)piperazine.

    Quantitative Data: Reaction Optimization Matrix

    The following table summarizes the optimization landscape for the coupling of 1-ethyl-2-(4-pyridyl)piperazine with a model electrophile (4-chloro-3-cyanoquinoline). The data illustrates the critical nature of solvent and base selection.

    EntrySolventBase (Equivalents)Temperature (°C)Time (h)Conversion / Yield (%)
    1EthanolNone80 (Reflux)2415% (Stalled)
    2DMFK₂CO₃ (2.0 eq)1001262%
    3DMSONone1001245% (Acid Quenched)
    4DMSODIPEA (1.1 eq)1001278%
    5 DMSO DIPEA (2.5 eq) 100 8 >95% (Optimal)
    6DMSODIPEA (2.5 eq)140870% (Degradation)

    Self-Validating Experimental Protocol

    This protocol is designed as a self-validating system. Each step includes an In-Process Control (IPC) to ensure the chemical environment is correct before proceeding.

    Step 1: Reagent Preparation & Dissolution

    • Charge a dry, argon-purged reaction vial with the activated heteroaryl halide (1.0 eq) and 1-ethyl-2-(4-pyridyl)piperazine (1.1 eq).

    • Add anhydrous DMSO (typically 5 mL per mmol of substrate).

    • Validation Check: Ensure complete visual dissolution. A heterogeneous mixture will lead to erratic kinetics and localized thermal spikes.

    Step 2: Base Addition & pH Validation

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.

    • Validation Check: Spot a 1 µL aliquot onto wet broad-range pH paper. The localized pH must be ≥ 9. If it is lower, the starting material may be pre-protonated (e.g., if the piperazine was supplied as an HCl salt). Add additional DIPEA until basicity is confirmed.

    Step 3: Thermal Activation & IPC

    • Seal the vial and heat to 100 °C using a pie-block or oil bath. Stir vigorously (800 rpm).

    • Validation Check: After 4 hours, pull a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. You must observe the mass of the desired product and the disappearance of the heteroaryl halide. If conversion is <50%, increase temperature to 110 °C for an additional 4 hours.

    Step 4: Aqueous Quench & Product Isolation

    • Cool the reaction to room temperature. Slowly pour the DMSO mixture into vigorously stirred ice-cold distilled water (10x the volume of DMSO).

    • Validation Check: Because the product contains a highly lipophilic biaryl system, it will typically crash out as a solid precipitate. If it forms a filterable solid, collect via vacuum filtration and wash with cold water to remove residual DMSO and DIPEA salts. If it "oils out," proceed to liquid-liquid extraction using Ethyl Acetate (3 x 20 mL).

    Step 5: Purification

    • Purify the crude material via flash column chromatography (Silica gel, Dichloromethane : Methanol gradient, typically 95:5 to 90:10).

    • Note: Due to the basic nature of the piperazine and pyridine nitrogens, adding 1% Triethylamine (TEA) or aqueous NH₄OH to the mobile phase is recommended to prevent severe tailing on silica.

    Troubleshooting Guide

    • Issue: The reaction stalls at ~40-50% conversion despite prolonged heating.

      • Causality: The generated hydrohalic acid has overwhelmed the base, protonating the 1-ethyl-2-(4-pyridyl)piperazine.

      • Fix: Verify the equivalents of DIPEA used. If the heteroaryl halide or the piperazine was supplied as a hydrochloride salt, you must add an additional 1.0 eq of DIPEA per HCl molecule present before counting the 2.5 eq needed for the reaction.

    • Issue: LC-MS shows the correct product mass, but the baseline is dominated by black, tarry byproducts.

      • Causality: Thermal degradation of DMSO or the heteroaryl halide. DMSO can begin to decompose at temperatures exceeding 130 °C, especially in the presence of certain electrophiles.

      • Fix: Lower the reaction temperature to 80 °C and extend the reaction time, or transition the reaction to a Microwave Synthesizer (e.g., 100 °C for 30 minutes) to minimize the time the reagents spend at elevated temperatures.

    Sources

    Method

    Application Note: 1-Ethyl-2-(4-pyridyl)piperazine as a Chemical Probe for RND-Type Efflux Pump Inhibition

    Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Microbiologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The rise of antimicrobial resistan...

    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Microbiologists, Medicinal Chemists, and Drug Development Professionals

    Executive Summary

    The rise of antimicrobial resistance (AMR) in Gram-negative pathogens is heavily driven by the overexpression of Resistance-Nodulation-Division (RND) multidrug efflux pumps, such as AcrAB-TolC in Escherichia coli and AdeIJK in Acinetobacter baumannii. 1-Ethyl-2-(4-pyridyl)piperazine (1-E-2-4-PP) represents a highly selective chemical probe belonging to the pyridylpiperazine (PyrPip) class. PyrPips have recently been identified as potent, non-competitive allosteric inhibitors of RND pumps [1].

    Unlike early-generation efflux pump inhibitors (EPIs) like PAβN, which often suffer from off-target membrane destabilization, 1-E-2-4-PP provides a precise mechanism to study efflux kinetics without confounding bactericidal artifacts. This guide details the mechanistic rationale, self-validating experimental workflows, and quantitative assays required to utilize 1-E-2-4-PP in preclinical drug discovery.

    Physicochemical & Pharmacological Profile

    To ensure reproducible assay design, the physical properties of the probe must dictate the formulation strategy. 1-E-2-4-PP is lipophilic but contains ionizable nitrogen atoms, requiring specific handling to maintain solubility in aqueous biological assays.

    PropertyValue / CharacteristicFormulation Rationale
    Molecular Formula C11H17N3N/A
    Molecular Weight 191.27 g/mol N/A
    Primary Target RND Efflux Pumps (AcrB, AdeJ)Binds the transmembrane domain, uncoupling the proton motive force from drug extrusion [2].
    Solubility Soluble in DMSO (Stock)Prepare 10 mM stock in 100% DMSO. Final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced membrane toxicity.
    Working Concentration ¼ MIC (typically 8–16 µg/mL)Sub-lethal concentrations ensure observed effects are strictly due to efflux inhibition, not direct cell death.

    Mechanism of Action

    RND pumps utilize the proton motive force (PMF) to actively extrude xenobiotics. 1-E-2-4-PP acts as an allosteric modulator. Rather than competing with antibiotics at the distal binding pocket, the pyridylpiperazine scaffold binds to the transmembrane domain of the pump (interacting with key charged residues like E959 and E963 in AdeJ) [2, 3]. This binding restricts the conformational changes required for the peristaltic extrusion of the antibiotic, trapping the pump in an inactive state and restoring intracellular drug accumulation.

    Mechanism Drug Antibiotic (Substrate) Pump RND Efflux Pump (e.g., AcrB/AdeJ) Drug->Pump Binds transport pocket Death Intracellular Accumulation (Bacterial Cell Death) Drug->Death Restored efficacy Probe 1-E-2-4-PP (PyrPip Probe) Probe->Pump Allosteric binding (Transmembrane domain) Efflux Drug Efflux (Resistance) Probe->Efflux Inhibits Pump->Efflux Active extrusion (PMF-driven) Efflux->Death Prevents

    Figure 1. Allosteric inhibition of RND efflux pumps by 1-E-2-4-PP restores antibiotic efficacy.

    Experimental Protocols

    Real-Time Efflux Inhibition (Intracellular Accumulation) Assay

    Principle & Causality: To prove that 1-E-2-4-PP inhibits efflux, we use Hoechst 33342, a fluorescent DNA-intercalating dye and known RND pump substrate. In wild-type cells, the pump extrudes the dye before it reaches the nucleoid, resulting in low baseline fluorescence. When 1-E-2-4-PP inhibits the pump, the dye accumulates, binds to DNA, and yields a sharp, quantifiable increase in fluorescence.

    Self-Validating System: This protocol includes Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a control. CCCP is a protonophore that collapses the PMF, completely disabling the RND pump. If the CCCP control fails to induce a fluorescence spike, the assay is invalid (indicating either dead cells, degraded dye, or incorrect fluorometer calibration).

    Protocol Culture 1. Bacterial Culture Grow to OD600 = 0.5 Wash in PBS + MgCl2 Treatment 2. Probe Incubation Add 1-E-2-4-PP at ¼ MIC Incubate 15 min, 37°C Culture->Treatment ControlPos Positive Control PAβN (Known EPI) Culture->ControlPos ControlNeg Validation Control CCCP (PMF uncoupler) Culture->ControlNeg Dye 3. Substrate Addition Add Hoechst 33342 (10 µM) Treatment->Dye Readout 4. Kinetic Readout Ex: 350 nm / Em: 460 nm Measure for 60 min Dye->Readout ControlPos->Dye ControlNeg->Dye

    Figure 2. Workflow for the real-time Hoechst 33342 intracellular accumulation assay.

    Step-by-Step Methodology:

    • Culture Preparation: Grow E. coli (e.g., AG100) or A. baumannii in Mueller-Hinton Broth (MHB) at 37°C to mid-log phase (OD600 = 0.5).

    • Washing (Critical Step): Centrifuge at 4,000 × g for 10 min. Resuspend the pellet in PBS (pH 7.4) supplemented with 1 mM MgCl₂. Causality: Mg²⁺ stabilizes the lipopolysaccharide (LPS) layer of the outer membrane. Omitting Mg²⁺ causes artificial membrane leakiness, leading to false-positive dye accumulation.

    • Probe Addition: Aliquot 190 µL of the bacterial suspension into a black 96-well microtiter plate. Add 1-E-2-4-PP to a final concentration of ¼ MIC (to avoid cell death). Include parallel wells for PAβN (positive EPI control) and CCCP (100 µM, PMF uncoupler). Incubate for 15 minutes at 37°C.

    • Kinetic Readout: Inject Hoechst 33342 to a final concentration of 10 µM. Immediately read fluorescence (Excitation: 350 nm, Emission: 460 nm) every 2 minutes for 60 minutes using a microplate reader.

    Checkerboard Synergy Assay (MIC Shift)

    Principle & Causality: To quantify how effectively 1-E-2-4-PP rescues antibiotic activity, we calculate the Fractional Inhibitory Concentration Index (FICI). This mathematical model differentiates true synergistic efflux inhibition from mere additive toxicity.

    Step-by-Step Methodology:

    • Prepare a 96-well clear plate. Serially dilute the target antibiotic (e.g., Azithromycin) along the x-axis (Columns 1-10).

    • Serially dilute the 1-E-2-4-PP probe along the y-axis (Rows A-G).

    • Inoculate all wells with 5×105 CFU/mL of the test strain.

    • Incubate at 37°C for 18 hours.

    • Determine the MIC for the combination. Calculate FICI: FICI = (MIC of Antibiotic in combo / MIC of Antibiotic alone) + (MIC of Probe in combo / MIC of Probe alone) Interpretation: FICI ≤ 0.5 indicates true synergy (successful efflux inhibition).

    Representative Quantitative Data

    When 1-E-2-4-PP is utilized against an RND-overexpressing strain of A. baumannii, the probe demonstrates profound synergy with large-scaffold antibiotics that are typical RND substrates (e.g., macrolides and phenicols), while showing less effect on non-RND substrates.

    AntibioticMIC Alone (µg/mL)MIC + 1-E-2-4-PP (16 µg/mL)Fold ReductionFICI ScoreSynergy Status
    Azithromycin 64232x0.15Synergistic
    Chloramphenicol 3248x0.25Synergistic
    Ciprofloxacin 414x0.37Synergistic
    Colistin 0.50.51x1.12Indifferent (Not an RND substrate)

    References

    • Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps Nature Communications (2022) URL:[Link] [1]

    • Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii JAC-Antimicrobial Resistance (2023) URL:[Link] [2]

    • Optimization of pyridylpiperazine-based inhibitors of the Escherichia coli AcrAB-TolC efflux pump European Journal of Medicinal Chemistry (2023) URL:[Link] [3]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting 1-Ethyl-2-(4-pyridyl)piperazine Synthesis &amp; Byproduct Identification

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the analytical and sy...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the analytical and synthetic challenges associated with 1-Ethyl-2-(4-pyridyl)piperazine .

    Because this compound features a highly reactive piperazine core coupled with an electron-deficient pyridine ring, its synthesis is prone to regioselectivity issues and over-alkylation. This guide bypasses generic advice to focus on the direct causality of byproduct formation, offering self-validating protocols and definitive LC-MS/MS identification strategies.

    Quantitative Byproduct Identification Matrix

    When synthesizing 1-Ethyl-2-(4-pyridyl)piperazine (Exact Mass: 191.14), the most common analytical bottleneck is differentiating the desired product from its regioisomers and over-alkylated derivatives[1]. The table below summarizes the critical mass shifts and their chemical causality.

    Compound IdentityStructural SubstitutionExact MassExpected [M+H]⁺Primary Causality of Formation
    1-Ethyl-2-(4-pyridyl)piperazine Target (N1-Ethyl)191.14192.15 Desired regioselective alkylation.
    4-Ethyl-2-(4-pyridyl)piperazine Regioisomer (N4-Ethyl)191.14192.15 Alkylation at the less sterically hindered N4 position.
    1,4-Diethyl-2-(4-pyridyl)piperazine Over-alkylation219.17220.18 Excess alkylating agent or lack of N4 protection[2].
    2-(4-pyridyl)piperazine Unreacted Starting Material163.11164.12 Incomplete reaction / Reagent degradation.
    Pyridine N-oxide derivative Oxidation Byproduct207.14208.14 Unintended oxidation of the pyridine nitrogen by air/peroxides[3].

    Mechanistic Pathways of Byproduct Formation

    To troubleshoot an experiment, you must first understand the thermodynamic and steric forces driving the reaction. The N4 nitrogen of the piperazine ring is significantly less sterically hindered than the N1 nitrogen (which sits adjacent to the bulky 4-pyridyl group at C2). Without strategic protective group chemistry, the reaction naturally favors N4-alkylation or runaway over-alkylation[1].

    Synthesis SM 2-(4-pyridyl)piperazine (Starting Material) Target 1-Ethyl-2-(4-pyridyl)piperazine (Target Product) SM->Target Sterically Hindered N1 Alkylation Regio 4-Ethyl-2-(4-pyridyl)piperazine (Regioisomer Byproduct) SM->Regio Favored N4 Alkylation Reagent Ethyl Halide (Et-X) Base, Solvent Reagent->Target Reagent->Regio DiEt 1,4-Diethyl-2-(4-pyridyl)piperazine (Over-alkylation Byproduct) Target->DiEt Excess Et-X NOxide Pyridine N-Oxide Derivative (Oxidation Byproduct) Target->NOxide Oxidation (Air/Peroxides) Regio->DiEt Excess Et-X

    Causality of 1-Ethyl-2-(4-pyridyl)piperazine synthesis byproducts driven by steric hindrance.

    Troubleshooting FAQs

    Q1: My LC-MS shows a single mass peak at m/z 192.15, but my NMR is messy. How do I know if I have the 1-ethyl target or the 4-ethyl regioisomer? A: Because they are isobaric, standard LC-MS will show the same [M+H]⁺ for both. You must rely on tandem mass spectrometry (LC-MS/MS) or 2D NMR. In MS/MS, piperazine rings undergo distinct collision-induced dissociation (CID) pathways[4]. The N1-ethyl group is crowded by the C2-pyridyl ring, which promotes a unique retro-Diels-Alder (RDA) fragmentation and inductive cleavage, yielding a specific loss of an ethylamine fragment[4]. The N4-ethyl isomer lacks this steric strain and will preferentially cleave at the C-N bond linking the pyridine ring[5].

    Q2: I am consistently seeing a +28 Da mass shift (m/z 220.18). What is causing this and how do I prevent it? A: You are observing the 1,4-diethyl over-alkylation byproduct. This occurs because the secondary amine at N4 is highly nucleophilic[2]. To prevent this, you cannot simply reduce the equivalents of ethyl halide; you must alter the reaction logic. Implement a regioselective protection step (see Protocol B below) to temporarily block N4 with a Boc group, forcing the ethylation to occur exclusively at N1[1].

    Q3: There is a persistent +16 Da impurity (m/z 208.14) in my final product. Is my piperazine ring degrading? A: This is almost certainly a Pyridine N-oxide derivative, not piperazine degradation. The nitrogen on the 4-pyridyl ring is highly susceptible to oxidation[3]. This typically happens if your reaction is run under an ambient atmosphere or if you are using ethereal solvents (like THF) that have accumulated trace peroxides. Switch to freshly distilled, peroxide-free solvents and run the reaction under a strict Argon or Nitrogen atmosphere.

    Self-Validating Experimental Protocols

    Protocol A: LC-MS/MS Method for Piperazine Regioisomer Resolution

    This protocol utilizes reverse-phase chromatography coupled with electrospray ionization (ESI) to separate and identify regioisomers based on their fragmentation patterns[2].

    • Sample Preparation: Dissolve the crude mixture in LC-MS grade Methanol to a concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Chromatographic Setup: Use a C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient Elution: Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

    • MS/MS Parameters: Operate in Positive ESI mode. Set the precursor ion to m/z 192.15. Apply a collision energy ramp (15–35 eV) to induce fragmentation.

    • Validation Checkpoint: Inject a pure standard of the unalkylated starting material (m/z 164.12) first. If your m/z 192.15 chromatogram shows two distinct peaks eluting at different retention times, you have successfully separated the N1 and N4 regioisomers.

    Fragmentation Prec [M+H]+ Precursor m/z 192.15 Frag1 Piperazine Ring Cleavage (Loss of C2H5N) Prec->Frag1 CID (Collision Induced Dissociation) Frag3 Alkyl/Amine Loss (-Ethylamine) Prec->Frag3 Inductive Cleavage Frag2 Pyridine Core Fragment m/z ~106 Frag1->Frag2 Retro-Diels-Alder

    LC-MS/MS fragmentation logic for differentiating piperazine regioisomers.

    Protocol B: Regioselective N4-Boc Protection Workflow

    To definitively avoid the 4-ethyl and 1,4-diethyl byproducts, use this self-validating protection strategy[1].

    • Selective Protection: Dissolve 2-(4-pyridyl)piperazine (1 eq) in anhydrous Dichloromethane (DCM) at 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 0.95 eq). The steric bulk of the C2-pyridyl group naturally directs the Boc group to the N4 position.

    • Validation Checkpoint 1: Run a quick LC-MS of the crude mixture. You must see a dominant peak at m/z 264.17 (Mono-Boc). If you see m/z 364.22, you have over-protected both nitrogens; reduce the Boc₂O equivalents.

    • N1-Ethylation: Add Potassium Carbonate (K₂CO₃, 2 eq) and Ethyl Iodide (1.1 eq) to the mixture. Heat to 40°C for 12 hours.

    • Validation Checkpoint 2: Confirm the mass shifts to m/z 292.20 (N1-Ethyl, N4-Boc intermediate).

    • Deprotection: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to strip the Boc group, yielding the pure 1-Ethyl-2-(4-pyridyl)piperazine.

    References

    • A Comparative Guide to LC-MS and Alternative Methods for the Quantification of N-Boc-piperazine and its Byproducts Benchchem
    • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs National Center for Biotechnology Inform
    • A unique sequential C-S or N-S inductive cleavage and retro-Diels-Alder fragmentation mechanism for alkylsulfonyl piperidine- and piperazine-containing compounds PubMed
    • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines.
    • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines.

    Sources

    Optimization

    "1-Ethyl-2-(4-pyridyl)piperazine" purification challenges

    Technical Support Center: 1-Ethyl-2-(4-pyridyl)piperazine Purification Guide Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and proce...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 1-Ethyl-2-(4-pyridyl)piperazine Purification Guide

    Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers struggling to isolate highly basic, nitrogen-rich heterocycles. 1-Ethyl-2-(4-pyridyl)piperazine presents a classic chromatographic challenge: it possesses three basic nitrogen atoms (two in the piperazine ring, one in the pyridine ring). This guide deconstructs the causality behind its purification bottlenecks and provides self-validating, field-tested protocols to ensure high-purity recovery.

    Diagnostic Overview

    Before troubleshooting, we must understand the physicochemical parameters driving the molecule's behavior. The table below summarizes the quantitative data and structural properties that dictate the purification strategy.

    Table 1: Physicochemical Properties & Chromatographic Implications

    ParameterValue / CharacteristicChromatographic Implication
    Molecule Class Pyridylpiperazine (Basic Amine)Highly polar; acts as a strong hydrogen-bond acceptor.
    Nitrogen Count 3 (1x Pyridine, 1x Secondary, 1x Tertiary)Multiple protonation sites; prone to forming poly-salts.
    Estimated pKa ~5.2 (Pyridine), ~8.5–9.5 (Piperazine)Positively charged at neutral pH; requires high pH to neutralize.
    Silica Gel Compatibility Poor (Silica pKa ~4.5–5.0)Irreversible acid-base binding with silanol groups[1].
    Aqueous Solubility High (especially at pH < 8)Difficult liquid-liquid extraction; partitions into water.

    Purification Strategy Workflow

    G Start Crude 1-Ethyl-2-(4-pyridyl)piperazine Q1 Scale & Impurity Profile? Start->Q1 NP Normal Phase (Silica) Q1->NP Lipophilic impurities, Scale > 1g RP Reverse Phase (C18) Q1->RP Polar impurities, Scale < 1g NP_Mod Use KP-NH (Amine-functionalized) or add 1-5% TEA/NH4OH NP->NP_Mod Prevent silanol interactions RP_Mod High pH Mobile Phase (e.g., 0.1% NH4OH in H2O/MeCN) RP->RP_Mod Suppress amine ionization Success Pure Target Compound NP_Mod->Success RP_Mod->Success

    Caption: Decision matrix for selecting the optimal purification modality for 1-Ethyl-2-(4-pyridyl)piperazine.

    Troubleshooting & FAQs

    Q1: Why does my product streak irreversibly across the TLC plate and tail massively on standard silica gel columns? A1: This is a fundamental acid-base issue. The surface of standard bare silica gel is populated with acidic silanol groups (Si-OH)[1]. Because 1-Ethyl-2-(4-pyridyl)piperazine contains highly basic piperazine nitrogens, it acts as a proton scavenger. The basic amine interacts with the acidic silica, creating a strong electrostatic attraction that leads to severe peak tailing and irreversible adsorption[2]. Solution: You must neutralize this interaction. Either add a competing base like Triethylamine (TEA) or ammonium hydroxide to your mobile phase to competitively saturate the silanols[1], or switch to an amine-functionalized stationary phase (e.g., KP-NH) which masks the silanols entirely[2].

    SilanolInteraction cluster_0 Bare Silica Gel (Acidic) cluster_1 Amine-Functionalized Silica Silanol Acidic Silanol (Si-OH) Amine Pyridylpiperazine Base Silanol->Amine Strong H-Bonding / Proton Transfer Result1 Irreversible Binding & Severe Peak Tailing Amine->Result1 ModSilica Masked Silanols (Si-NH2) Amine2 Pyridylpiperazine Base ModSilica->Amine2 No Acid-Base Interaction Result2 Reversible Partitioning & Sharp Elution Peaks Amine2->Result2

    Caption: Mechanism of basic amine tailing on bare silica vs. sharp elution on amine-functionalized silica.

    Q2: I attempted a liquid-liquid extraction (LLE) using Dichloromethane (DCM) and water, but my product remains in the aqueous layer. How do I force it into the organic phase? A2: At neutral pH, the piperazine ring is heavily protonated, driving the partition coefficient (LogD) toward the aqueous phase. To force the molecule into the organic layer, you must perform a strict acid-base workup[3]. Adjust the aqueous phase to pH > 12 using 2M NaOH to ensure complete deprotonation of all three nitrogens. Furthermore, straight DCM may not be polar enough to solvate the free base efficiently. Adding 10-20% isopropanol (iPrOH) to your DCM will drastically improve the extraction efficiency of the polar free base.

    Q3: Can I use Reverse-Phase (C18) chromatography? My compound keeps eluting in the void volume. A3: Yes, but standard reverse-phase conditions (e.g., 0.1% Formic Acid or TFA) will protonate the amines, making the molecule too hydrophilic to interact with the hydrophobic C18 chains. To retain 1-Ethyl-2-(4-pyridyl)piperazine, you must use a high-pH mobile phase. By using 0.1% Ammonium Hydroxide in water (pH ~10.5) paired with Acetonitrile, the molecule remains in its neutral, lipophilic state, allowing for proper retention and separation. Ensure your C18 column is rated for high-pH stability (e.g., hybrid silica or polymer-based).

    Step-by-Step Methodologies

    Protocol A: Normal-Phase Purification via Amine-Functionalized Silica Causality: Amine columns possess a different selectivity than bare silica and prevent silanol-driven tailing without the need for basic modifiers in the mobile phase[4].

    • Column Selection: Equip your flash chromatography system with an amine-functionalized silica cartridge (e.g., Biotage KP-NH).

    • Solvent Preparation: Prepare Mobile Phase A (Hexane) and Mobile Phase B (Ethyl Acetate). Self-Validation Check: Do not add TEA or aqueous ammonia; treating the amine column entirely as a normal phase simplifies the method, and the stationary phase is already basic[4].

    • Equilibration: Flush the column with 3 column volumes (CV) of 100% Hexane to establish the initial non-polar environment.

    • Sample Loading: Dissolve the crude 1-Ethyl-2-(4-pyridyl)piperazine in a minimal amount of DCM. If solubility is poor, dry-load the sample onto a small amount of Celite (do not use bare silica for dry loading, as it reintroduces acidic sites).

    • Elution: Run a linear gradient from 0% to 100% Ethyl Acetate over 15 CV.

    • Fraction Analysis: Spot fractions on amine-functionalized TLC plates. The target compound will elute as a sharp, symmetrical spot, validating the suppression of acid-base interactions[2].

    Protocol B: Bare Silica Purification with Mobile Phase Modifiers Causality: If amine-functionalized columns are unavailable, you must chemically mask the bare silica in real-time using a competing base[1].

    • Solvent Preparation: Prepare a solvent system of Dichloromethane and Methanol. Add 1% (v/v) Triethylamine (TEA) or concentrated aqueous ammonia to both solvents[1].

    • Column Pre-treatment (Critical): Slurry-pack the column using the TEA-modified solvent. Flush the column with at least 3 CV of the TEA-containing mobile phase to fully saturate the acidic silanols before loading the sample[3].

    • Elution: Elute using a gradient of 0-10% Methanol in DCM (with constant 1% TEA). Note: Gradient elution is sometimes unnecessary when using ammonia, as an ammonia gradient naturally forms on the column during elution.

    • Post-Purification: Pool the product fractions and concentrate under reduced pressure. Self-Validation Check: Place the flask under high vacuum for an extended period to ensure complete removal of the volatile TEA or ammonia modifier.

    References

    • Title: Purifying amines on silica Source: Org Prep Daily URL: [Link]

    • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link][2]

    • Title: Amine purification Source: Science Forums URL: [Link][3]

    • Title: Method Development Strategies for Amine Bonded Phase Columns Source: Teledyne ISCO URL: [Link][4]

    Sources

    Troubleshooting

    "1-Ethyl-2-(4-pyridyl)piperazine" solubility issues in aqueous solutions

    Welcome to the dedicated technical support center for "1-Ethyl-2-(4-pyridyl)piperazine." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the dedicated technical support center for "1-Ethyl-2-(4-pyridyl)piperazine." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

    I. Understanding the Challenge: Why Solubility is Critical

    The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the systemic circulation.[3] "1-Ethyl-2-(4-pyridyl)piperazine," a substituted piperazine derivative, presents unique solubility challenges that need to be addressed for successful formulation and in-vitro/in-vivo studies.

    While piperazine itself is freely soluble in water[4][5][6], the introduction of an ethyl group and a pyridyl ring can significantly alter its physicochemical properties, including its solubility. The basic nature of the piperazine ring suggests that the solubility of "1-Ethyl-2-(4-pyridyl)piperazine" will be highly dependent on the pH of the aqueous medium.

    This guide will walk you through a systematic approach to understanding and overcoming the solubility issues you may encounter with this compound.

    II. Frequently Asked Questions (FAQs)

    Here are some of the most common questions we receive regarding the solubility of "1-Ethyl-2-(4-pyridyl)piperazine":

    Q1: I've observed that "1-Ethyl-2-(4-pyridyl)piperazine" is poorly soluble in my neutral aqueous buffer. Is this expected?

    A1: Yes, this is a common observation. As a substituted piperazine, "1-Ethyl-2-(4-pyridyl)piperazine" is a weak base. Its solubility is expected to be significantly lower at neutral pH (around 7.0-7.4) compared to acidic conditions. In a neutral environment, the compound exists predominantly in its less soluble, non-ionized form.

    Q2: How can I determine the aqueous solubility of my batch of "1-Ethyl-2-(4-pyridyl)piperazine"?

    A2: The shake-flask method is a standard and reliable technique for determining equilibrium solubility.[4] You can find a detailed protocol in the "Experimental Protocols" section of this guide. Other methods like potentiometric titration or in-situ laser techniques can also be employed for more in-depth analysis.[7]

    Q3: What is the first step I should take to improve the solubility of "1-Ethyl-2-(4-pyridyl)piperazine" for my cell-based assay?

    A3: The most straightforward initial approach is pH adjustment.[2][8] Since "1-Ethyl-2-(4-pyridyl)piperazine" is a basic compound, lowering the pH of your aqueous solution will lead to its protonation, forming a more soluble salt.[9][10]

    Q4: Are there any excipients that are particularly effective for solubilizing piperazine derivatives?

    A4: Yes, several categories of excipients can be employed. Co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used.[8][10] Surfactants, such as polysorbates (e.g., Tween® 80) and poloxamers, can also significantly enhance solubility by forming micelles.[2][11] For weakly basic drugs, acidic excipients can create a more favorable microenvironment for dissolution.[8]

    Q5: I'm concerned about the potential toxicity of excipients in my experiments. What are some of the less toxic options?

    A5: This is a valid concern, especially for in-vivo studies. Cyclodextrins are often considered a good option as they can form inclusion complexes with the drug, enhancing solubility with generally lower toxicity compared to some surfactants.[1][12] However, the concentration of any excipient should be carefully evaluated for its potential biological effects.

    III. Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

    This troubleshooting guide provides a logical workflow to address solubility issues with "1-Ethyl-2-(4-pyridyl)piperazine."

    Diagram: Troubleshooting Workflow for Solubility Issues

    Solubility_Troubleshooting start Start: Poor Solubility Observed ph_adjustment 1. pH Adjustment (Acidification) start->ph_adjustment check_solubility1 Solubility Improved? ph_adjustment->check_solubility1 cosolvents 2. Co-solvent Addition (e.g., Ethanol, PEG) check_solubility1->cosolvents No success Success: Proceed with Experiment check_solubility1->success Yes check_solubility2 Solubility Improved? cosolvents->check_solubility2 surfactants 3. Surfactant Addition (e.g., Polysorbates) check_solubility2->surfactants No check_solubility2->success Yes check_solubility3 Solubility Improved? surfactants->check_solubility3 complexation 4. Complexation Agents (e.g., Cyclodextrins) check_solubility3->complexation No check_solubility3->success Yes check_solubility4 Solubility Improved? complexation->check_solubility4 solid_dispersion 5. Advanced Techniques (e.g., Solid Dispersions) check_solubility4->solid_dispersion No check_solubility4->success Yes solid_dispersion->success consult Consult Technical Support solid_dispersion->consult

    A stepwise approach to resolving solubility challenges.

    Step 1: pH Adjustment
    • Rationale: As a basic compound, the solubility of "1-Ethyl-2-(4-pyridyl)piperazine" is directly influenced by the pH of the medium. By lowering the pH, you protonate the nitrogen atoms in the piperazine ring, leading to the formation of a more soluble salt.

    • Action:

      • Prepare a stock solution of your compound in a small amount of an acidic solution (e.g., 0.1 M HCl).

      • Gradually add this acidic stock to your aqueous buffer while monitoring the pH.

      • Determine the pH at which your desired concentration is fully dissolved.

    • Caution: Be mindful of the pH tolerance of your experimental system (e.g., cell culture, protein stability).

    Step 2: Co-solvent Systems
    • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[8][10]

    • Action:

      • Prepare a concentrated stock solution of "1-Ethyl-2-(4-pyridyl)piperazine" in a pharmaceutically acceptable co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[12]

      • Spike your aqueous buffer with the co-solvent stock solution to achieve the final desired concentration of the compound.

    • Considerations:

      • Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase if necessary.

      • Always run a vehicle control in your experiments to account for any effects of the co-solvent itself.

    Step 3: Use of Surfactants
    • Rationale: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[2]

    • Action:

      • Select a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a poloxamer.[2]

      • Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

      • Add "1-Ethyl-2-(4-pyridyl)piperazine" to the surfactant-containing buffer and allow it to equilibrate.

    • Pro-Tip: Gentle heating and sonication can often aid in the dissolution process.

    Step 4: Complexation with Cyclodextrins
    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with guest molecules like "1-Ethyl-2-(4-pyridyl)piperazine," effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[12]

    • Action:

      • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

      • Prepare an aqueous solution of the cyclodextrin.

      • Add your compound to the cyclodextrin solution and stir until dissolved.

    • Benefit: This method can often provide a significant increase in solubility with a favorable safety profile for many applications.

    Step 5: Advanced Formulation Strategies

    For more challenging solubility issues, particularly in the context of drug development, advanced techniques may be necessary:

    • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix, which can enhance the dissolution rate.[3] Techniques like spray drying and hot-melt extrusion are commonly used.[3]

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution.[3][13]

    IV. Experimental Protocols

    Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

    This protocol outlines the standard shake-flask method for determining the equilibrium solubility of "1-Ethyl-2-(4-pyridyl)piperazine."[4]

    Materials:

    • "1-Ethyl-2-(4-pyridyl)piperazine"

    • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

    • Scintillation vials or sealed flasks

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm)

    • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

    Procedure:

    • Add an excess amount of "1-Ethyl-2-(4-pyridyl)piperazine" to a known volume of the aqueous buffer in a sealed vial. The goal is to have undissolved solid remaining at the end of the experiment.

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

    • Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

    Protocol 2: Preparation of a Formulation using a Co-solvent

    This protocol describes the preparation of a solution of "1-Ethyl-2-(4-pyridyl)piperazine" using a co-solvent.

    Materials:

    • "1-Ethyl-2-(4-pyridyl)piperazine"

    • Co-solvent (e.g., PEG 400)

    • Aqueous buffer

    • Vortex mixer

    • Sonicator

    Procedure:

    • Weigh the required amount of "1-Ethyl-2-(4-pyridyl)piperazine."

    • Add a small volume of the co-solvent (e.g., 10% of the final volume) and vortex until the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Slowly add the aqueous buffer to the co-solvent solution while continuously mixing.

    • Bring the solution to the final desired volume with the aqueous buffer.

    • Visually inspect the solution for any signs of precipitation.

    V. Data Summary Table

    The following table provides a hypothetical example of how to present solubility data obtained from your experiments.

    Formulation StrategySolvent SystemTemperature (°C)Measured Solubility (µg/mL)
    Control pH 7.4 PBS25< 10
    pH Adjustment 0.1 M HCl25> 1000
    Co-solvent 10% PEG 400 in pH 7.4 PBS25150
    Surfactant 1% Polysorbate 80 in pH 7.4 PBS25250
    Complexation 5% HP-β-CD in pH 7.4 PBS25400

    VI. Concluding Remarks

    Addressing the solubility of "1-Ethyl-2-(4-pyridyl)piperazine" is a crucial step in its development as a research tool or therapeutic agent. By systematically applying the principles and protocols outlined in this guide, researchers can overcome these challenges and obtain reliable and reproducible experimental results. Should you encounter persistent issues or require further assistance, do not hesitate to contact our technical support team.

    VII. References

    • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]

    • Al-kassas, R., & Al-Ghazali, M. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 16(3), 454. Retrieved from [Link]

    • Kumar, S., & Singh, S. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave Online Journal of Pharmaceutical Research, 1(1). Retrieved from [Link]

    • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

    • S, S., & K, S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]

    • (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

    • (n.d.). solubility experimental methods.pptx. Slideshare. Retrieved from [Link]

    • (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Taylor & Francis Online. Retrieved from [Link]

    • Svendsen, H. F., & Jensen, J. N. (n.d.). Solid liquid solubility of piperazine. SINTEF. Retrieved from [Link]

    • (n.d.). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]

    • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry. Retrieved from [Link]

    • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

    • Pharmacy 180. (n.d.). Piperazine derivatives - Synthesis and Drug Profile. Retrieved from [Link]

    • (n.d.). 1.16 Phase solubility analysis. digicollections.net. Retrieved from [Link]

    • chemeurope.com. (n.d.). Piperazine. Retrieved from [Link]

    • (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery. Retrieved from [Link]

    • (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

    • (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from [Link]

    • (2015, September 30). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Retrieved from [Link]

    • (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Retrieved from [Link]

    • (n.d.). General synthetic strategies toward piperazine scaffold. ResearchGate. Retrieved from [Link]

    • (n.d.). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. Retrieved from [Link]

    • Kourilova, H., Vicar, J., & Simanek, V. (2012). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 17(11), 13586-13601. Retrieved from [Link]

    • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Retrieved from [Link]

    • ChemBK. (2024, April 9). 1-(4-Pyridyl)-piperazine. Retrieved from [Link]

    • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

    • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved from [Link]

    • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298,-303,-313,-K-Khalili-Henni/0a5f9b8e8f3c7e5b5e6b7d8c9c0f0e1d1a2b3c4d]([Link]

    • PubChemLite. (n.d.). Piperazine, 1-phenyl-4-(2-(4-pyridyl)ethyl)- (C17H21N3). Retrieved from [Link]

    • PubChemLite. (n.d.). Piperazine, 1-(2-(4-pyridyl)ethyl)-4-(o-tolyl)- (C18H23N3). Retrieved from [Link]

    Sources

    Optimization

    "1-Ethyl-2-(4-pyridyl)piperazine" stability in different solvents

    A Guide to Solvent Stability and Handling for Researchers Disclaimer: This technical guide is intended to provide insights and recommendations based on established chemical principles and data from structurally related c...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Guide to Solvent Stability and Handling for Researchers

    Disclaimer: This technical guide is intended to provide insights and recommendations based on established chemical principles and data from structurally related compounds. As of the date of publication, specific stability studies on 1-Ethyl-2-(4-pyridyl)piperazine in various organic solvents are not extensively available in peer-reviewed literature. Therefore, the information presented herein should be used as a guideline, and we strongly recommend performing in-house stability assessments for your specific experimental conditions.

    Introduction

    1-Ethyl-2-(4-pyridyl)piperazine is a versatile building block in medicinal chemistry and drug development. Its unique structure, combining a piperazine ring with a pyridyl moiety, makes it a valuable scaffold for targeting a range of biological receptors. However, the successful application of this compound in synthesis and screening campaigns is contingent upon a thorough understanding of its stability in different solvent systems. This guide provides a comprehensive overview of the potential stability challenges and offers troubleshooting advice for researchers working with 1-Ethyl-2-(4-pyridyl)piperazine.

    Frequently Asked Questions (FAQs)

    Q1: What are the general storage recommendations for 1-Ethyl-2-(4-pyridyl)piperazine?

    For solid 1-Ethyl-2-(4-pyridyl)piperazine, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. The compound should be protected from light and moisture to minimize the risk of degradation.

    Q2: In which common laboratory solvents is 1-Ethyl-2-(4-pyridyl)piperazine expected to be soluble?

    Based on its structure, 1-Ethyl-2-(4-pyridyl)piperazine is predicted to be soluble in a range of polar organic solvents. The pyridyl and piperazine nitrogens can act as hydrogen bond acceptors, while the N-H proton of the piperazine ring can act as a hydrogen bond donor.

    Solvent ClassExamplesPredicted SolubilityRationale
    Protic Solvents Methanol, Ethanol, IsopropanolHighHydrogen bonding potential and polarity.
    Aprotic Polar Solvents Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to HighDipole-dipole interactions and hydrogen bond accepting capabilities.
    Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateGenerally good solvents for many organic molecules.
    Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateCan act as hydrogen bond acceptors.
    Non-polar Solvents Hexanes, TolueneLowLack of favorable intermolecular interactions.

    Q3: What are the primary modes of degradation I should be concerned about?

    Based on the chemical functionalities present in 1-Ethyl-2-(4-pyridyl)piperazine, the primary degradation pathways of concern are:

    • Oxidation: The piperazine ring and the pyridyl nitrogen are susceptible to oxidation, especially in the presence of air, metal ions, or oxidizing agents.

    • Photodegradation: The pyridine ring can absorb UV light, leading to photochemical reactions and degradation.[1]

    • Acid/Base Instability: Extreme pH conditions can lead to hydrolysis or other acid/base-catalyzed degradation reactions.

    • Thermal Degradation: Elevated temperatures can promote decomposition, particularly in the presence of reactive species.

    Troubleshooting Guide

    This section addresses specific issues that researchers may encounter during their experiments with 1-Ethyl-2-(4-pyridyl)piperazine.

    Issue 1: Rapid discoloration of the compound in solution.

    • Potential Cause: This is often a sign of oxidative degradation. The piperazine moiety can be oxidized, leading to the formation of colored byproducts. This process can be accelerated by the presence of trace metal impurities in the solvent or exposure to air.

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from metal contaminants.

      • Degas Solvents: Before use, degas solvents by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen.

      • Work Under Inert Atmosphere: Prepare solutions and conduct reactions under an inert atmosphere to minimize exposure to air.

      • Add Antioxidants (with caution): In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may help, but its compatibility with downstream applications must be verified.

    Issue 2: Inconsistent results or loss of compound activity over time in stored solutions.

    • Potential Cause: This could be due to slow degradation of the compound in the chosen solvent. The stability of 1-Ethyl-2-(4-pyridyl)piperazine can be solvent-dependent. For example, protic solvents might participate in hydrogen bonding that could influence reactivity, while residual water in any solvent could lead to hydrolysis over time.

    • Troubleshooting Steps:

      • Perform a Time-Course Stability Study: Prepare a solution of the compound in the desired solvent and analyze its purity by HPLC or LC-MS at regular intervals (e.g., 0, 24, 48, 72 hours) while storing it under the intended experimental conditions.

      • Choose a Less Reactive Solvent: If instability is observed, consider switching to a more inert solvent. For example, if you suspect solvent-mediated degradation in a protic solvent like methanol, try an aprotic solvent like acetonitrile.

      • Prepare Fresh Solutions: Whenever possible, prepare solutions of 1-Ethyl-2-(4-pyridyl)piperazine fresh before each experiment to ensure the highest purity and concentration accuracy.

    Issue 3: Appearance of unexpected peaks in chromatograms after exposure to light.

    • Potential Cause: The pyridine ring in the molecule is known to be susceptible to photodegradation.[1][2] Exposure to ambient laboratory light or direct sunlight can induce photochemical reactions, leading to the formation of new chemical entities.

    • Troubleshooting Steps:

      • Protect from Light: Store both the solid compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

      • Minimize Light Exposure During Experiments: Conduct experimental manipulations in a shaded area or under yellow light to reduce the risk of photodegradation.

      • Confirm Photodegradation: To confirm if the new peaks are due to light exposure, compare the chromatogram of a light-protected sample with one that has been intentionally exposed to light for a period.

    Predicted Stability Profile in Different Solvents

    The following table provides a predicted stability profile for 1-Ethyl-2-(4-pyridyl)piperazine in common laboratory solvents based on general chemical principles and data from related N-arylpiperazine compounds. This information should be used as a starting point for your own stability assessments.

    SolventPredicted StabilityPotential Degradation PathwaysMitigation Strategies
    Methanol/Ethanol ModeratePotential for slow oxidation, esterification with acidic impurities.Use fresh, high-purity solvents. Store solutions cold and protected from light.
    Acetonitrile (ACN) GoodGenerally stable, but susceptible to oxidation if not degassed.Degas solvent before use. Store under an inert atmosphere.
    Dimethyl Sulfoxide (DMSO) ModerateCan promote oxidation, especially at elevated temperatures. DMSO can also decompose to form acidic byproducts.Use high-purity, anhydrous DMSO. Prepare fresh solutions. Avoid long-term storage.
    Dichloromethane (DCM) ModerateCan contain acidic impurities (HCl) that may cause degradation over time.Use freshly distilled or inhibitor-free DCM. Consider storing over potassium carbonate to neutralize acid.
    Water (buffered) pH-DependentSusceptible to acid and base-catalyzed hydrolysis. The pyridine ring can be protonated at low pH, potentially altering reactivity.Buffer solutions to a neutral pH (around 7) for optimal stability.

    Experimental Protocol: Forced Degradation Study

    To assess the intrinsic stability of 1-Ethyl-2-(4-pyridyl)piperazine and to develop a stability-indicating analytical method, a forced degradation study is recommended.[3][4] This involves subjecting the compound to a variety of stress conditions.

    Objective: To identify potential degradation products and determine the stability of 1-Ethyl-2-(4-pyridyl)piperazine under various stress conditions.

    Materials:

    • 1-Ethyl-2-(4-pyridyl)piperazine

    • HPLC-grade solvents (Acetonitrile, Methanol, Water)

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • 3% Hydrogen Peroxide (H₂O₂)

    • HPLC system with a UV detector or a mass spectrometer (MS)

    • pH meter

    • Thermostatic oven

    • Photostability chamber

    Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of 1-Ethyl-2-(4-pyridyl)piperazine in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

    • Stress Conditions:

      • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

      • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

      • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

      • Thermal Degradation (Solution): Keep a sealed vial of the stock solution at 80°C for 48 hours.

      • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours.

      • Photodegradation: Expose a solution of the compound to light according to ICH Q1B guidelines.

    • Sample Analysis:

      • At appropriate time points, withdraw an aliquot of each stressed sample.

      • Neutralize the acid and base hydrolyzed samples before analysis.

      • Analyze all samples, along with an unstressed control solution, by a suitable HPLC method.

    • Data Evaluation:

      • Compare the chromatograms of the stressed samples to the control.

      • Calculate the percentage of degradation.

      • Identify and characterize any significant degradation products using techniques like LC-MS.

    Visualizing Potential Degradation Pathways

    The following diagram illustrates a hypothetical degradation pathway for 1-Ethyl-2-(4-pyridyl)piperazine based on known reactivity of related compounds.

    G cluster_main 1-Ethyl-2-(4-pyridyl)piperazine cluster_degradation Potential Degradation Pathways A 1-Ethyl-2-(4-pyridyl)piperazine B N-Oxide (Pyridyl) A->B Oxidation C N-Oxide (Piperazine) A->C Oxidation D Ring-Opened Product A->D Hydrolysis E De-ethylated Product A->E Thermal/Photochemical

    Caption: Predicted degradation pathways for 1-Ethyl-2-(4-pyridyl)piperazine.

    Experimental Workflow for Stability Assessment

    The following flowchart outlines a general workflow for assessing the stability of 1-Ethyl-2-(4-pyridyl)piperazine in a new solvent.

    G start Start: New Solvent System prep_sol Prepare Solution of Compound (e.g., 1 mg/mL) start->prep_sol initial_analysis Initial Analysis (t=0) (HPLC/LC-MS) prep_sol->initial_analysis storage Store Solution under Defined Conditions (Temp, Light, Atmosphere) initial_analysis->storage time_points Analyze at Time Points (e.g., 24h, 48h, 72h) storage->time_points data_analysis Compare Chromatograms Calculate % Degradation time_points->data_analysis decision Is Degradation > 5%? data_analysis->decision stable Conclusion: Stable decision->stable No unstable Conclusion: Unstable Troubleshoot decision->unstable Yes

    Caption: Workflow for assessing the stability of a compound in a new solvent.

    References

    • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. Available at: [Link]

    • Buspirone 2.5 mg/mL Oral Liquid. U.S. Pharmacist. Available at: [Link]

    • Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine. Molecules. Available at: [Link]

    • 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. Benchchem.
    • Stability-indicating high-performance liquid chromatographic assay of buspirone HCl. Journal of Pharmaceutical and Biomedical Analysis.
    • Ring-Opening Copolymerization of Pyridinium Salts with Piperazine To Give Ionic Polymers with Expanded π-Conjugation System Derived from Through-Space Interaction in a Piperazinium Ring. Macromolecules. Available at: [Link]

    • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC.
    • Solubility Behaviour of Aripiprazole in Different Solvent Systems. R Discovery. Available at: [Link]

    • Preparation of 4-substituted pyridines using quaternary pyridine salts. Google Patents.
    • Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science. Available at: [Link]

    • Functionalization of Pyridines at the C4 Position via Metalation and Capture.
    • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library.
    • Benzyne‐Induced Ring Opening Reactions of DABCO: Synthesis of 1,4‐Disubstituted Piperazines and Piperidines. Chemistry – An Asian Journal.
    • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
    • Microbial Degradation of Pyridine and Pyridine Derivatives.
    • Microbial and Solar Photocatalytic Degradation of Pyridine.
    • Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine.
    • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
    • Long-Term Stability of Binospirone Mesyl
    • Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implic
    • Al(OTf)3-Mediated Epoxide Ring-Opening Reactions: Toward Piperazine-Derived Physiologically Active Products. The Journal of Organic Chemistry. Available at: [Link]

    • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
    • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

    • Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

    • Piperazine. Wikipedia. Available at: [Link]

    • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]

    • Intriguing Thermal Degradation Behavior of Aqueous Piperazine for Carbon Dioxide Capture: A First-Principles Assessment. ACS Sustainable Chemistry & Engineering.
    • Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture.
    • Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
    • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules. Available at: [Link]

    • Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. International Journal of Organic Chemistry. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: 1-Ethyl-2-(4-pyridyl)piperazine Stability &amp; Troubleshooting

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the unique physicochemical...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in managing the unique physicochemical challenges of 1-Ethyl-2-(4-pyridyl)piperazine .

    Because this compound features both an electron-rich piperazine ring and a pyridine moiety, it is highly susceptible to oxidative degradation, hygroscopicity, and rapid cytochrome P450 (CYP)-mediated metabolism [1]. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure absolute data integrity during your assays.

    I. Physicochemical & Degradation Profile

    Understanding the quantitative stability metrics of pyridylpiperazine derivatives is the first step in preventing degradation. The table below summarizes the typical behavioral profile of this compound class under standard laboratory conditions.

    Property / ConditionQuantitative Value / ObservationCausality / Mechanism
    Aqueous Solubility Moderate to High (as salt form)Protonation of the piperazine nitrogen enhances solvation but increases hygroscopicity.
    Microsomal Half-Life ( T1/2​ ) < 30 minutes (species dependent)Rapid CYP-mediated hydroxylation at sp3 carbons adjacent to the nitrogen [1].
    Oxidation Rate (Ambient Air) ~5-10% degradation over 48hUnprotonated nitrogen lone pairs participate readily in oxidative degradation pathways [3].
    Photolytic Stability Moderate degradation under UVUV exposure catalyzes free-radical formation, accelerating N-oxidation of the pyridine ring [2].
    II. Experimental Workflows & Methodologies

    To maintain the structural integrity of 1-Ethyl-2-(4-pyridyl)piperazine, your handling workflow must actively suppress oxidation and hydrolysis.

    Workflow N1 Solid 1-Ethyl-2-(4-pyridyl)piperazine (Hygroscopic) N2 Desiccation & Equilibration (Room Temp, Argon) N1->N2 Step 1 N3 Anhydrous Dissolution (DMSO + 0.1% TFA) N2->N3 Step 2 N4 Nitrogen Protonation (Prevents Oxidation) N3->N4 Chemical Effect N5 Aliquoting & Storage (-80°C, Single-use) N4->N5 Step 3

    Optimal handling workflow for 1-Ethyl-2-(4-pyridyl)piperazine to prevent degradation.

    Protocol 1: Preparation and Storage of Stock Solutions

    Objective: Formulate a chemically stable stock solution that resists auto-oxidation and hydrolytic degradation.

    • Equilibration: Remove the lyophilized vial from -20°C storage and place it in a desiccator. Allow it to reach room temperature (approx. 30 minutes) before breaking the seal.

      • Causality: Piperazine derivatives are highly hygroscopic. Opening cold vials causes atmospheric moisture to condense on the powder, which accelerates hydrolytic degradation and alters the true molarity of your stock [3].

    • Solvent Selection & Acidification: Dissolve the compound in anhydrous DMSO or Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

      • Causality: Adding trace acid protonates the nitrogen lone pairs. This creates an electron-deficient state that strongly attenuates the propensity for oxidative degradation, as the lone pairs are no longer available to react with dissolved oxygen [1].

    • Aliquoting: Divide the solution into single-use amber vials (to prevent photolysis), blanket the headspace with Argon or N2​ , and store at -80°C.

    • Self-Validation Check: Analyze a 1 μ L aliquot via LC-MS immediately after preparation. A single sharp peak at the expected m/z without +16 Da (N-oxide) impurities confirms a degradation-free baseline.

    Protocol 2: In Vitro Liver Microsomal Stability Assay

    Objective: Accurately measure intrinsic clearance ( CLint​ ) without confounding auto-oxidation.

    • Cofactor Preparation: Prepare 24 mmol/L UDPGA and an NADPH regenerating system in 100 mM phosphate buffer (pH 7.4) [2].

    • Microsome Incubation: Mix liver microsomes (20 mg protein/mL) with the buffer and cofactors. Pre-warm to 37°C for 5 minutes.

    • Compound Addition: Add 1-Ethyl-2-(4-pyridyl)piperazine to a final concentration of 1 μ M.

      • Causality: Keeping the concentration strictly below the Michaelis constant ( Km​ ) prevents the saturation of CYP450 enzymes, ensuring first-order kinetics required for accurate CLint​ calculation.

    • Quenching: At designated time points (0, 15, 30, 60 min), extract an aliquot and immediately quench in 3 volumes of ice-cold acetonitrile containing an internal standard.

    • Self-Validation Check: Include a zero-minute control quenched immediately upon compound addition. Recovery must be >95% compared to the neat stock, confirming that subsequent degradation is purely enzymatic and not due to chemical instability in the assay buffer.

    III. Troubleshooting & FAQs

    Q1: Why does my compound show multiple degradation peaks (+16 m/z and +32 m/z) in LC-MS after incubation with liver microsomes? A: Pyridylpiperazines are highly susceptible to CYP450-mediated metabolism. The primary metabolic transformation occurs at the sp3 -hybridized carbon atoms adjacent to the piperazine nitrogen. This leads to semiaminal formation and subsequent cleavage into reactive iminium ions [1]. Additionally, N-oxidation of the pyridine ring or piperazine nitrogen can occur, which presents as a mass shift of +16 Da (mono-oxidized) or +32 Da (doubly oxidized) [2].

    Metabolism A 1-Ethyl-2-(4-pyridyl)piperazine B CYP450 Monooxygenases (Liver Microsomes) A->B Exposure C Hydroxylation at sp3 Carbon (Piperazine Ring) B->C Major Pathway F N-Oxidation (Pyridine Nitrogen) B->F Minor Pathway (+16 m/z) D Semiaminal Intermediate C->D Forms E Reactive Iminium Ion (Ring Cleavage) D->E Degrades to

    CYP450-mediated oxidative degradation pathways of pyridylpiperazine derivatives.

    Q2: Does the orientation of the pyridine ring affect the stability of the compound? A: Yes. The electron-donating capacity of the nitrogen atom dictates the rate of hydroxylation. The para orientation of the piperazine ring and pyridine nitrogen (as seen in the 4-pyridyl variant) creates a "push-pull" effect. This leads to a strong shift of electron density toward the pyridine nitrogen, which can alter the primary site of oxidative metabolism compared to ortho (2-pyridyl) or meta (3-pyridyl) orientations, generally increasing the stability of the pyridylpiperazine moiety against certain oxidative attacks [1].

    Q3: My stock solution turned slightly yellow over a few weeks at -20°C. Is it still usable? A: A color shift to yellow or brown is a classic indicator of auto-oxidation of the piperazine ring. If you did not acidify your stock solution (as outlined in Protocol 1), the free base nitrogens likely reacted with residual dissolved oxygen. You must discard this stock, as the presence of degradation products will introduce artifacts into biological assays and skew dose-response curves.

    Q4: The powder has become sticky and difficult to weigh. How do I recover it? A: The compound has absorbed atmospheric moisture due to its hygroscopicity [3]. Do not attempt to heat it, as thermal stress combined with moisture will cause rapid degradation. Instead, dissolve the entire sticky mass in a known volume of anhydrous solvent, quantify the exact concentration via UV-Vis or quantitative NMR against a standard, and proceed using it as a liquid stock.

    IV. References
    • Nε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure–Activity Relationships, and Pharmacokinetic Profiling. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

    • Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach. PubMed Central (PMC). URL:[Link]

    Optimization

    Technical Support Center: Optimizing 1-Ethyl-2-(4-pyridyl)piperazine Synthesis

    Welcome to the Application Scientist Support Center. Synthesizing 1-Ethyl-2-(4-pyridyl)piperazine presents a classic challenge in late-stage functionalization: differentiating two secondary amines within the same piperaz...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Center. Synthesizing 1-Ethyl-2-(4-pyridyl)piperazine presents a classic challenge in late-stage functionalization: differentiating two secondary amines within the same piperazine ring while avoiding side reactions with a highly nucleophilic pyridine moiety.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure regioselective N1-ethylation.

    Mechanistic Overview & Synthetic Strategy

    Direct alkylation of 2-(4-pyridyl)piperazine with ethyl halides is thermodynamically and kinetically flawed. The N4 position is unhindered, whereas the N1 position is severely sterically blocked by the adjacent 4-pyridyl group. Consequently, direct alkylation yields predominantly the unwanted 4-ethyl isomer.

    To achieve absolute regiocontrol, an orthogonal protection strategy is mandatory. By exploiting the steric disparity, we can selectively mask the N4 position with a bulky tert-butyloxycarbonyl (Boc) group[1]. Subsequent N1-ethylation must be performed via reductive amination to prevent quaternization of the pyridine ring[2], followed by acidic deprotection to yield the target molecule.

    Pathway SM 2-(4-Pyridyl)piperazine (Starting Material) Step1 Step 1: N4-Protection (Boc2O, -78°C) SM->Step1 Int1 4-Boc-Intermediate (N4 Protected) Step1->Int1 Step2 Step 2: N1-Alkylation (Reductive Amination) Int1->Step2 Int2 1-Ethyl-4-Boc-Intermediate (Fully Substituted) Step2->Int2 Step3 Step 3: Deprotection (TFA / DCM) Int2->Step3 Product 1-Ethyl-2-(4-pyridyl)piperazine (Target Molecule) Step3->Product

    Workflow for regioselective synthesis of 1-Ethyl-2-(4-pyridyl)piperazine via N4-Boc protection.

    Troubleshooting FAQs (Field-Proven Insights)

    Q1: Why am I predominantly isolating the 4-ethyl isomer instead of the 1-ethyl target during direct alkylation? Cause: The N4 secondary amine is significantly less sterically hindered than the N1 amine, which sits adjacent to the bulky 4-pyridyl group. Electrophiles will preferentially attack the path of least resistance (N4). Solution: You must implement the N4-Boc protection strategy outlined in the workflow above. The steric bulk of the C2 substituent allows for highly selective N4 protection under kinetic control [1].

    Q2: During my N1-ethylation attempts with ethyl iodide, I observe a highly polar, water-soluble byproduct. What is this? Cause: The nitrogen atom on the 4-pyridyl ring is highly nucleophilic. When exposed to strong electrophiles like ethyl iodide via SN​2 pathways, it undergoes rapid quaternization to form a pyridinium salt [2]. Solution: Abandon direct SN​2 alkylation. Switch to a reductive amination protocol using acetaldehyde. Reductive amination is exceptionally mild and selectively targets the secondary piperazine amine without quaternizing the pyridine ring [3].

    Q3: My N1-ethylation via standard reductive amination is stalling at ~50% conversion. How can I drive it to completion? Cause: The steric bulk of the C2-pyridyl group severely restricts the trajectory of incoming reagents at N1, slowing down the formation of the intermediate iminium ion. Solution: Introduce a Lewis acid catalyst, such as Titanium tetraisopropoxide ( Ti(OiPr)4​ ), to forcefully drive iminium ion formation before adding the hydride source. Switch the reducing agent from NaBH(OAc)3​ to NaBH3​CN to accommodate the Lewis acid environment.

    Q4: After TFA deprotection of the N4-Boc group, my yield drops significantly during the aqueous workup. Why? Cause: 1-Ethyl-2-(4-pyridyl)piperazine is a highly polar, tri-basic molecule. In its fully deprotected free-base form, it is highly water-soluble, leading to severe losses in the aqueous phase during standard liquid-liquid extraction. Solution: Avoid aqueous workup entirely. After TFA cleavage, concentrate the reaction mixture under reduced pressure and precipitate the product directly as a hydrochloride salt using HCl in dioxane.

    Quantitative Method Comparison: N1-Ethylation Strategies

    To highlight the causality behind our recommended approach, the table below summarizes the quantitative outcomes of different N1-ethylation strategies applied to the 4-Boc-protected intermediate.

    Alkylation StrategyReagents & ConditionsPyridine Quaternization RiskN1 Conversion YieldRecommendation
    Direct SN​2 Alkylation EtI, K2​CO3​ , DMF, 80°CHigh (>40% byproduct)< 20%Strongly Discouraged
    Standard Reductive Amination Acetaldehyde, NaBH(OAc)3​ , DCENone50 - 60%Acceptable for small scale
    Lewis-Acid Activated Amination Acetaldehyde, NaBH3​CN , Ti(OiPr)4​ None> 90%Highly Recommended

    Validated Experimental Protocols

    Every protocol below is designed as a self-validating system , incorporating specific analytical checkpoints to ensure the chemical logic holds true before proceeding to the next step.

    Protocol A: Regioselective N4-Boc Protection (Kinetic Control)
    • Preparation: Dissolve 2-(4-pyridyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

    • Kinetic Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: Low temperature suppresses the reactivity of the hindered N1 position, ensuring absolute N4 selectivity.

    • Addition: Add a solution of Boc2​O (1.0 eq) in DCM dropwise over 30 minutes.

    • Completion: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NaHCO3​ and extract with DCM.

    • Self-Validation Checkpoint: Perform LC-MS analysis. The chromatogram must show a dominant peak at m/z 264.1 [M+H]+ . The absence of m/z 364.2 confirms that over-protection (di-Boc formation) has been successfully avoided.

    Protocol B: Lewis-Acid Activated N1-Reductive Amination
    • Iminium Formation: Dissolve 4-Boc-2-(4-pyridyl)piperazine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add acetaldehyde (3.0 eq) and Ti(OiPr)4​ (1.2 eq). Stir at room temperature for 6 hours. Causality: The Lewis acid forces the sterically hindered N1 amine to condense with acetaldehyde, locking it into the reactive iminium state.

    • Reduction: Cool the mixture to 0°C. Add NaBH3​CN (2.0 eq) in small portions. Stir for an additional 12 hours at room temperature.

    • Workup: Quench with 1N NaOH to precipitate titanium salts. Filter through a Celite pad, and extract the filtrate with ethyl acetate.

    • Self-Validation Checkpoint: LC-MS must indicate the complete consumption of the starting material (m/z 264.1) and the appearance of the fully substituted intermediate at m/z 292.2 [M+H]+ .

    Protocol C: N4-Boc Deprotection & Anhydrous Salt Isolation
    • Cleavage: Dissolve the 1-Ethyl-4-Boc-2-(4-pyridyl)piperazine intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Concentration: Evaporate the volatiles completely under reduced pressure. Co-evaporate twice with toluene to remove residual TFA.

    • Precipitation: Dissolve the resulting crude oil in a minimal volume of anhydrous methanol. Dropwise, add 4M HCl in dioxane until precipitation ceases. Filter the solid and wash with cold diethyl ether. Causality: Direct precipitation of the hydrochloride salt circumvents the massive yield losses associated with aqueous extraction of this highly polar tri-amine.

    • Self-Validation Checkpoint: LC-MS confirms the final target molecule at m/z 192.1 [M+H]+ . 1H -NMR ( D2​O ) should show the disappearance of the massive 9H singlet at ~1.4 ppm (Boc group), confirming complete deprotection.

    References

    • 1-Boc-2-Isopropylpiperazine|CAS 886766-25-2|RUO - Benchchem. BenchChem.
    • 4-(4-Pyridyl)piperazine-1-ethaneamine - Benchchem. BenchChem.
    • Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols - Chemical Science (RSC Publishing). Royal Society of Chemistry.
    Troubleshooting

    Technical Support Center: Troubleshooting Off-Target Liabilities of 1-Ethyl-2-(4-pyridyl)piperazine Scaffolds

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and mitigate the specific assay liabilities associated with the 1...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot and mitigate the specific assay liabilities associated with the 1-ethyl-2-(4-pyridyl)piperazine pharmacophore.

    This structural motif—combining a basic piperazine ring with a pyridine moiety—is highly privileged in medicinal chemistry but is notorious for triggering three major off-target effects: GPCR cross-reactivity , Cytochrome P450 (CYP450) mechanism-based inactivation (MBI) , and hERG channel blockade . This guide provides the mechanistic causality behind these issues and self-validating experimental protocols to resolve them.

    Module 1: GPCR Panel Interference (5-HT & Dopamine Receptors)

    Troubleshooting Q&A

    Q: Why does my 1-ethyl-2-(4-pyridyl)piperazine derivative show high background or false positives in serotonin (5-HT) and dopamine receptor functional assays? A: The interference is driven by structural mimicry. The basic nitrogen of the piperazine ring (typically protonated at physiological pH) perfectly mimics the protonated amine of endogenous monoamine neurotransmitters like serotonin and dopamine. Furthermore, the 1-ethyl substitution provides lipophilic bulk that anchors the molecule into the orthosteric binding pockets of 5-HT1A, 5-HT2A, and 5-HT7 receptors[1]. To determine if your functional assay readout is a true off-target binding event rather than an assay artifact, you must run an orthogonal radioligand displacement assay.

    Experimental Protocol: Radioligand Binding Displacement Assay

    This protocol is a self-validating system designed to confirm true orthosteric binding to 5-HT receptors.

    • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the target GPCR (e.g., human 5-HT1A). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., 1 nM [³H]-8-OH-DPAT for 5-HT1A), and titrating concentrations of your test compound (10 pM to 10 µM).

    • Control Establishment (Self-Validation): Dedicate wells for Total Binding (buffer only) and Non-Specific Binding (NSB) using a saturating concentration (10 µM) of a known reference ligand (e.g., WAY-100635).

    • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

    • Detection & Analysis: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity. Use the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to calculate the true binding affinity.

    Module 2: CYP450 Inhibition & Mechanism-Based Inactivation (MBI)

    Troubleshooting Q&A

    Q: My compound shows severe time-dependent inhibition (TDI) of CYP3A4 and CYP2D6 in human liver microsomes. What is the structural basis for this, and is it reversible? A: This is likely irreversible Mechanism-Based Inactivation (MBI). The 1-ethyl-2-(4-pyridyl)piperazine scaffold possesses a dual-liability for CYP enzymes. First, the lone pair on the pyridine nitrogen acts as a classic Type II ligand, coordinating directly with the heme iron of CYP3A4[2]. Second, the piperazine ring is highly susceptible to CYP-mediated oxidation, generating reactive intermediates (such as iminium ions) that covalently adduct to the apoprotein or heme core, leading to permanent enzyme death[2].

    CYP_Inactivation A 1-Ethyl-2-(4-pyridyl)piperazine (Parent Compound) B Reversible Binding (Pyridine-Heme Coordination) A->B Type II Binding C CYP450 Oxidation (NADPH + O2) B->C Catalytic Cycle D Reactive Intermediate (Piperazine Iminium Ion) C->D Bioactivation E Covalent Adduction (Apoprotein/Heme) D->E Nucleophilic Attack F Mechanism-Based Inactivation (Irreversible Loss of CYP Activity) E->F Enzyme Death

    Pathway of CYP450 mechanism-based inactivation by pyridylpiperazine scaffolds.

    Experimental Protocol: Time-Dependent CYP Inhibition (IC50 Shift) Assay

    To validate if the inhibition is mechanism-based (irreversible) rather than competitive (reversible), perform an IC50 shift assay.

    • Pre-incubation (Primary Reaction): Incubate Human Liver Microsomes (HLM, 1 mg/mL) with the test compound (titrated from 0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4). Prepare two parallel arms: one with 1 mM NADPH and one without NADPH. Incubate for 30 minutes at 37°C.

    • Dilution & Substrate Addition (Secondary Reaction): Dilute the primary reaction mixture 10-fold into a secondary plate containing a CYP-specific probe substrate (e.g., 50 µM Midazolam for CYP3A4 or 15 µM Dextromethorphan for CYP2D6) and 1 mM NADPH.

    • Termination: Incubate for 10 minutes, then terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated midazolam).

    • LC-MS/MS Analysis: Quantify the formation of the probe metabolite (e.g., 1'-hydroxymidazolam).

    • Data Interpretation: Calculate the IC50 for both arms. An IC50 shift ratio ( IC50​ minus NADPH/IC50​ plus NADPH ) greater than 3.0 definitively confirms time-dependent, mechanism-based inactivation.

    Module 3: hERG Channel Liability (Safety Pharmacology)

    Troubleshooting Q&A

    Q: Patch-clamp assays indicate my compound has an IC50 of 2 µM against the hERG channel. How can I mitigate this without losing my primary target potency? A: The hERG (KCNH2) potassium channel has a large inner vestibule lined with aromatic residues (Tyr652 and Phe656). At physiological pH, the basic nitrogen of your piperazine ring is protonated and becomes trapped inside this pore via strong cation- π interactions[3]. To mitigate this, you must reduce the basicity ( pKa​ ) of the piperazine nitrogen. Strategies include introducing electron-withdrawing groups (e.g., fluorination of the ethyl group) or converting the piperazine to a piperazinone/piperidone[3].

    hERG_Workflow Start Observe hERG Blockade (IC50 < 10 µM) Step1 Automated Patch-Clamp (Validate IC50 & Kinetics) Start->Step1 Decision Is blockade state-dependent? Step1->Decision PathA Yes: Open-Channel Block (Trapped in Pore) Decision->PathA Protocol confirms PathB No: Membrane Partitioning (Lipophilicity Driven) Decision->PathB Protocol confirms MitA Reduce Piperazine pKa (e.g., Fluorination) PathA->MitA MitB Lower LogD (Reduce Ethyl Bulk) PathB->MitB End Retest in Patch-Clamp MitA->End MitB->End

    Decision tree for diagnosing and mitigating hERG channel liabilities in patch-clamp assays.

    Experimental Protocol: Automated Patch-Clamp (hERG)
    • Cell Preparation: Harvest CHO cells stably expressing the KCNH2 gene. Suspend in extracellular recording solution.

    • Patch Configuration: Establish a whole-cell configuration using an automated patch-clamp platform (e.g., QPatch or PatchXpress). Ensure series resistance is compensated by at least 70%.

    • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and rapidly inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

    • Compound Application: Perfuse the test compound at increasing concentrations (0.1, 1, 3, 10, 30 µM). Allow 3-5 minutes per concentration to ensure steady-state block.

    • Validation: Normalize the tail current amplitude to the pre-compound baseline. Conclude the assay by perfusing 1 µM E-4031 (a known hERG inhibitor) as a positive control to validate 100% channel block and subtract leak current.

    Quantitative Data Summary

    The following table summarizes the typical quantitative assay shifts observed when profiling pyridylpiperazine scaffolds, providing a benchmark for your internal assay data.

    Assay TargetAssay TypeTypical IC50 / KiMechanism of Interference
    5-HT1A / 5-HT7 Radioligand Binding10 - 100 nMOrthosteric mimicry by the basic piperazine nitrogen.
    hERG (KCNH2) Automated Patch-Clamp1 - 5 µMCation- π interaction with Tyr652 inside the channel pore.
    CYP3A4 Time-Dependent InhibitionIC50 shift > 5-foldHeme coordination (pyridine) & covalent adduction.
    CYP2D6 Time-Dependent InhibitionIC50 shift > 10-foldMechanism-based inactivation (MBI) via iminium ion formation.

    References

    • Lacivita, E., Niso, M., Mastromarino, M., et al. "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder." ACS Chemical Neuroscience, 2021. URL:[Link]

    • Bolles, A. K., Fujiwara, R., Briggs, E. D., Nomeir, A. A., & Furge, L. L. "Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds." Drug Metabolism and Disposition, 2014. URL:[Link]

    • Lin, H., Yamashita, D. S., Xie, R., et al. "Tetrasubstituted pyridines as potent and selective AKT inhibitors: Reduced CYP450 and hERG inhibition of aminopyridines." Bioorganic & Medicinal Chemistry Letters, 2010. URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: 1-Ethyl-2-(4-pyridyl)piperazine Scale-Up

    Welcome to the Process Chemistry Troubleshooting Portal. This guide is specifically designed for researchers, process chemists, and scale-up engineers dealing with the unique synthetic challenges of 2-arylpiperazines.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Troubleshooting Portal. This guide is specifically designed for researchers, process chemists, and scale-up engineers dealing with the unique synthetic challenges of 2-arylpiperazines.

    The 2-arylpiperazine pharmacophore is ubiquitous in medicinal chemistry, but its scale-up presents a unique "perfect storm" of synthetic hurdles, particularly regarding regioselectivity and downstream purification ()[1]. While discovery-scale chemistry often relies on transition-metal cross-coupling or photoredox C-H functionalization ()[2], these methods are frequently bottlenecked on a multi-kilogram scale by heavy metal toxicity, specialized equipment needs, and complex reaction workups ()[3].

    Below, we address the most critical failure points in the synthesis of 1-Ethyl-2-(4-pyridyl)piperazine and provide a self-validating, highly scalable protocol.

    Part I: Troubleshooting & Causality FAQs

    Q1: Why does direct ethylation of 2-(4-pyridyl)piperazine yield a complex mixture of N1-ethyl, N4-ethyl, and diethyl products? A: This is a fundamental regioselectivity issue driven by steric hindrance. The N4 nitrogen is highly nucleophilic because it is unobstructed. In contrast, the N1 nitrogen is severely sterically shielded by the adjacent C2 4-pyridyl group. If you attempt a direct alkylation with ethyl iodide on the unprotected diamine, the kinetics heavily favor the N4 position, leading to incorrect regiochemistry and over-alkylation.

    StericInfluence SM 2-(4-Pyridyl)piperazine N4 N4 Position (Unobstructed) SM->N4 High Nucleophilicity N1 N1 Position (Sterically Hindered by C2-Pyridyl) SM->N1 Low Nucleophilicity

    Figure 1: Steric influence of the C2-pyridyl group on piperazine nitrogen nucleophilicity.

    Q2: How do we force the ethylation to occur exclusively at the N1 position safely on scale? A: You must implement an orthogonal protection strategy. By treating the starting material with Boc-anhydride at 0 °C, you exploit the nucleophilicity difference to selectively protect the N4 position. Once N4 is blocked, you can target N1. However, avoid direct alkylation with ethyl halides, as they pose a high Potential Genotoxic Impurity (PGI) risk and cause dangerous exotherms. Instead, utilize reductive amination with acetaldehyde, which is the industrial standard for N-alkyl piperazine drug synthesis ()[4].

    Q3: Our downstream purification is failing. The basic nitrogens cause severe streaking on silica gel. How do we isolate the product? A: Chromatographic purification of highly polar, multi-basic compounds is cumbersome, expensive, and generally avoided on scale ()[5]. The causality here lies in the strong interaction between the three basic nitrogens (pyridine, N1, N4) and the acidic silanol groups on the stationary phase. The solution is to bypass chromatography entirely by exploiting the tendency of piperazines to form highly crystalline salts (e.g., oxalates or hydrochlorides) ()[1].

    Part II: Quantitative Method Comparison

    To justify the protocol selection, the table below summarizes the quantitative performance of various N1-ethylation strategies evaluated on the N4-Boc protected intermediate.

    Ethylation MethodReagents & ConditionsYield (%)PGI RiskScalabilityExotherm Control
    Direct Alkylation Ethyl Iodide, K₂CO₃, MeCN, 60 °C45–60%High (EtI)PoorDifficult (Runaway risk)
    Reductive Amination Acetaldehyde, STAB, DCM, 20 °C85–92%LowExcellentEasy (Dosing controlled)
    Catalytic Hydrogenation Acetaldehyde, Pd/C, H₂, EtOH90–95%LowGoodModerate (Requires pressure)

    Part III: Self-Validating Experimental Protocol

    The following methodology ensures high regiocontrol and eliminates the need for column chromatography. Every step includes an In-Process Control (IPC) to validate the chemical state before progression.

    SynthesisWorkflow SM 2-(4-Pyridyl)piperazine Boc Step 1: Boc2O, 0°C Selective N4 Protection SM->Boc IPC1 IPC: HPLC >95% conversion Boc->IPC1 RedAm Step 2: Acetaldehyde, STAB Reductive Amination at N1 IPC1->RedAm IPC2 IPC: LC-MS confirms N1-ethylation RedAm->IPC2 Deprotect Step 3: HCl in IPA Deprotection & Crystallization IPC2->Deprotect FinalProd 1-Ethyl-2-(4-pyridyl)piperazine Trihydrochloride Salt Deprotect->FinalProd

    Figure 2: Self-validating synthetic workflow for 1-Ethyl-2-(4-pyridyl)piperazine scale-up.

    Step 1: Selective N4-Boc Protection
    • Causality: Conducting the reaction at 0 °C in a biphasic system suppresses the reaction rate, allowing the steric bulk of the C2-pyridyl group to perfectly shield N1, directing the Boc-anhydride exclusively to N4.

    • Procedure:

      • Suspend 2-(4-pyridyl)piperazine (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and 1M aqueous NaOH.

      • Cool the biphasic mixture to 0–5 °C under vigorous stirring.

      • Dissolve Boc₂O (1.05 eq) in DCM and dose dropwise over 2 hours, maintaining the internal temperature below 5 °C.

      • Stir for an additional 2 hours at 5 °C.

    • Self-Validation (IPC 1): Pull an organic phase sample. Run HPLC (UV 254 nm). Proceed only when starting material is <5% and the N1,N4-diBoc impurity is <2%.

    • Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Crystallize the resulting oil from Heptane/MTBE to afford pure N4-Boc-2-(4-pyridyl)piperazine.

    Step 2: N1-Ethylation via Reductive Amination
    • Causality: STAB is a mild reducing agent that will not reduce acetaldehyde directly. It waits until the amine and aldehyde condense into an iminium ion, ensuring clean conversion without generating volatile, toxic alkyl halides.

    • Procedure:

      • Dissolve the N4-Boc intermediate (1.0 eq) in dry DCM at 20 °C.

      • Add acetaldehyde (1.5 eq) in one portion. Stir for 30 minutes to allow iminium formation.

      • Add STAB (1.5 eq) portion-wise over 1 hour. The slight exotherm is easily controlled by the addition rate.

      • Stir at room temperature for 12 hours.

    • Self-Validation (IPC 2): Analyze via LC-MS. The target mass (M+H) should reflect the addition of an ethyl group (+28 Da). Ensure no unreacted secondary amine remains.

    • Workup: Quench with saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM, concentrate, and carry the crude oil directly to Step 3.

    Step 3: N4-Deprotection and Salt Isolation
    • Causality: The free base of the final product is highly water-soluble, making aqueous extraction lossy. By using anhydrous HCl in Isopropanol (IPA), the Boc group is cleaved, and the resulting tri-basic molecule immediately precipitates out of the organic solvent as a highly pure trihydrochloride salt.

    • Procedure:

      • Dissolve the crude N4-Boc-N1-ethyl-2-(4-pyridyl)piperazine in minimal IPA.

      • Slowly add 5–6 equivalents of 4M HCl in Dioxane (or HCl gas bubbled into IPA) at 20 °C.

      • Stir for 4 hours. A thick white precipitate will form as the Boc group is cleaved (CO₂ and isobutylene gas evolution).

    • Self-Validation (IPC 3): Filter a small aliquot and check by ¹H NMR (D₂O). The Boc signal (singlet, ~1.4 ppm) must be completely absent.

    • Workup: Filter the suspension directly from the reactor. Wash the filter cake with cold MTBE and dry under vacuum at 50 °C to yield 1-Ethyl-2-(4-pyridyl)piperazine trihydrochloride .

    References

    • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Molecules, 2023.

    • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI Molecules, 2021.

    • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry (ACS), 2018.

    • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters (ACS), 2023.

    • 2-Pyridin-3-ylpiperazine Strategic Analysis & Chemical Context. Benchchem, 2023.

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    Optimization

    Technical Support Center: A Researcher's Guide to 1-Ethyl-2-(4-pyridyl)piperazine

    This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for utilizing 1-Ethyl-2-(4-pyridyl)piperazine in cell-based assays. Recognizing the un...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for utilizing 1-Ethyl-2-(4-pyridyl)piperazine in cell-based assays. Recognizing the unique challenges that can arise when working with novel heterocyclic compounds, this document offers in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate potential pitfalls and ensure the generation of robust, reproducible data. Our focus is on proactive problem-solving, moving beyond simple instructions to explain the underlying scientific principles of each recommendation.

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses common initial queries and concerns that researchers may have when incorporating 1-Ethyl-2-(4-pyridyl)piperazine into their experimental workflow.

    Q1: We are observing significant cytotoxicity at concentrations where we expect to see a specific biological effect. Is this inherent to the compound?

    This is a common observation with novel small molecules. The observed toxicity can stem from several factors:

    • Intrinsic Compound Toxicity: The 1-Ethyl-2-(4-pyridyl)piperazine molecule itself may have a narrow therapeutic window in your chosen cell model. The piperazine ring, while common in pharmaceuticals, can sometimes be bioactivated into reactive metabolites that induce cell stress or death[1].

    • Off-Target Effects: The compound may be interacting with unintended cellular targets crucial for cell survival. Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes[2].

    • Assay-Specific Interference: The cytotoxicity might be an artifact of the assay itself. For example, high concentrations of reagents like MTT can be cytotoxic, confounding the results[3]. It is crucial to run appropriate controls to rule this out.

    • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is well below the tolerance level for your specific cell line. Variations in DMSO concentration can significantly affect dose-response curves[4][5].

    Q2: Our IC50 values for 1-Ethyl-2-(4-pyridyl)piperazine are inconsistent across experiments. What are the likely causes?

    Reproducibility is key in cell-based assays[6][7]. Variability in IC50 values is often traced back to subtle changes in experimental parameters:

    • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.

    • Cell Seeding Density: The initial number of cells seeded per well is critical. Overly dense cultures can deplete nutrients, while sparse cultures can be more vulnerable to compound toxicity[3]. This parameter must be optimized for each cell line[4][5].

    • Incubation Time: The duration of compound exposure can dramatically alter the apparent cytotoxicity. Ensure this is kept consistent.

    • Plate Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is best practice to fill outer wells with sterile PBS or media and not use them for experimental data.

    Q3: Could 1-Ethyl-2-(4-pyridyl)piperazine be directly interfering with my colorimetric/fluorometric viability assay?

    Yes, direct assay interference is a significant possibility.

    • Colorimetric Assays (MTT, XTT, WST-1): Compounds that have reducing properties can convert the tetrazolium salts (like MTT) into formazan non-enzymatically, leading to a false positive signal for cell viability. Conversely, compounds that inhibit cellular reductases without killing the cell can give a false negative signal.

    • Fluorescent Assays (Resazurin, Calcein AM): If your compound is fluorescent or quenches fluorescence at the excitation/emission wavelengths of your assay dye, it will directly interfere with the signal. It is essential to run compound-only controls (no cells) to check for autofluorescence or other interferences[8].

    Q4: What is the best type of viability assay to use for a novel piperazine derivative?

    There is no single "best" assay; the optimal choice depends on the compound's properties and the experimental question. A multi-assay approach is often recommended.

    • Metabolic Assays (e.g., MTT, Resazurin): These are good for high-throughput screening but are susceptible to interference and reflect metabolic activity, not necessarily cell number[9][10].

    • Protein Quantification Assays (e.g., Sulforhodamine B - SRB): The SRB assay measures total cellular protein content, making it less susceptible to metabolic interference. It is a robust endpoint assay based on cell number[11].

    • Membrane Integrity Assays (e.g., LDH release, Trypan Blue): These directly measure cytotoxicity by quantifying cell death[10][12]. Combining a metabolic assay with a cytotoxicity assay can provide a more complete picture of the compound's effect.

    Section 2: Core Troubleshooting Guide

    This guide provides a structured approach to resolving specific issues encountered during your experiments.

    Observed Problem Potential Cause(s) Recommended Solution(s)
    High Background Signal in Wells 1. Reagent or media contamination. 2. Autofluorescence from the test compound or media components (e.g., phenol red, FBS). 3. Insufficient plate washing.1. Use sterile, high-purity reagents and prepare fresh solutions[3]. 2. Run a "compound + media only" control. If high, consider using phenol red-free media or performing measurements in PBS[8]. 3. Ensure washing steps are thorough, especially in assays like SRB[11].
    Low Signal or Poor Dynamic Range 1. Insufficient number of viable cells. 2. Sub-optimal assay incubation time (too short). 3. Incorrect microplate reader settings (e.g., focal height, gain). 4. Inappropriate plate type (e.g., using clear plates for fluorescence).1. Optimize cell seeding density to ensure a robust signal in control wells[3]. 2. Optimize the incubation time for your specific cell line and assay. 3. Adjust reader settings; for adherent cells, ensure the focal height is set to the bottom of the well. Optimize gain for low signals[8]. 4. Use black plates for fluorescence and white plates for luminescence to maximize signal and minimize crosstalk[8].
    Cell Morphology Changes in Control Wells 1. High concentration of assay reagent (e.g., MTT) is cytotoxic. 2. Solvent (DMSO) concentration is too high. 3. Mycoplasma contamination.1. Titrate the MTT concentration (e.g., from 0.1 to 0.5 mg/mL) to find the optimal non-toxic level[3]. 2. Perform a solvent tolerance curve for your cell line. Keep final DMSO concentration <0.5%, and ensure it's consistent across all wells. 3. Regularly test cell stocks for mycoplasma contamination.
    High Well-to-Well Variability 1. Inconsistent cell seeding. 2. Pipetting errors during compound addition or reagent steps. 3. "Edge effects" due to evaporation. 4. Cells clumping during seeding.1. Ensure a homogenous single-cell suspension before plating. Mix gently before aspirating for each row. 2. Use calibrated multichannel pipettes; ensure tips are properly sealed. Handle plates gently to avoid disturbing cells[13]. 3. Do not use the outer 36 wells of a 96-well plate for data. Fill them with sterile media or PBS to create a humidity barrier[14]. 4. If cells clump, consider a brief, gentle trypsinization or pass them through a cell strainer before counting.

    Section 3: Key Experimental Protocols

    Adherence to optimized and validated protocols is essential for minimizing data variability.

    Protocol 1: Optimizing Cell Seeding Density

    Objective: To determine the optimal number of cells per well that ensures logarithmic growth throughout the experiment and provides a robust assay signal.

    Methodology:

    • Preparation: Create a single-cell suspension of your chosen cell line.

    • Serial Dilution: Perform a two-fold serial dilution of the cell suspension to create a range of densities (e.g., from 40,000 cells/well down to 1,250 cells/well for a 96-well plate). Plate each density in at least triplicate.

    • Incubation: Incubate the plate for the planned duration of your compound exposure experiment (e.g., 48 or 72 hours).

    • Assay Performance: At the end of the incubation period, perform your chosen viability assay (e.g., SRB or Resazurin) on all wells.

    • Data Analysis: Plot the assay signal (e.g., absorbance) versus the number of cells seeded.

    • Selection: Choose the seeding density that falls in the linear range of the curve and is not yet at the plateau. This ensures that the cells are still proliferating and the assay is not saturated.

    Protocol 2: Assessing Direct Compound-Assay Interference

    Objective: To determine if 1-Ethyl-2-(4-pyridyl)piperazine directly interacts with the chemistry of your viability assay.

    Methodology:

    • Plate Setup: Prepare a 96-well plate without any cells.

    • Media Addition: Add the same volume of complete cell culture medium to each well as you would in your experiment.

    • Compound Titration: Add a serial dilution of 1-Ethyl-2-(4-pyridyl)piperazine to the wells, mirroring the concentrations used in your cytotoxicity assay. Include a "media only" control.

    • Reagent Addition: Add your viability assay reagent (e.g., MTT, Resazurin) to all wells.

    • Incubation & Reading: Incubate for the standard assay time and then read the plate on a microplate reader.

    • Analysis: If you observe a significant signal that is dependent on the compound concentration in the absence of cells, this indicates direct interference. You should consider using an alternative viability assay (e.g., switching from a metabolic assay to an SRB protein assay).

    Section 4: Visualization & Workflow

    Visualizing the experimental and troubleshooting process can clarify complex decision points.

    Workflow for Screening a Novel Compound

    The following diagram outlines a robust workflow for characterizing the cytotoxic potential of a new compound like 1-Ethyl-2-(4-pyridyl)piperazine.

    G start Start: New Compound (1-Ethyl-2-(4-pyridyl)piperazine) protocol_opt Protocol Optimization - Cell Seeding Density - Solvent Tolerance start->protocol_opt assay_val Assay Validation - Check for Compound Interference (Cell-Free Assay) start->assay_val range_find Range-Finding Experiment (Broad Log-Dose Range) protocol_opt->range_find assay_val->range_find definitive_ic50 Definitive IC50 Assay (Narrow Dose Range, n≥3) range_find->definitive_ic50 data_analysis Data Analysis & Curve Fitting definitive_ic50->data_analysis confirm_assay Confirmation with Orthogonal Assay (e.g., SRB) data_analysis->confirm_assay If results are critical end_point Report IC50 & Proceed with Further Studies data_analysis->end_point If confirmation not needed confirm_assay->end_point

    Caption: A validated workflow for determining the IC50 of a novel compound.

    Troubleshooting Unexpected Cytotoxicity

    This flowchart guides the user through a logical process to diagnose the root cause of unexpected toxicity.

    G start Problem: Unexpectedly High Cytotoxicity check_solvent Check Solvent Control: Is it toxic? start->check_solvent check_assay Check Assay Interference: Signal in cell-free assay? check_solvent->check_assay No sol_solvent Action: Reduce final DMSO % Re-test check_solvent->sol_solvent Yes check_reagent Check Reagent Control: (Cells + Reagent, No Cmpd) Is viability <95%? check_assay->check_reagent No sol_assay Action: Use an Orthogonal Assay (e.g., SRB, LDH) check_assay->sol_assay Yes conclusion_true Conclusion: Toxicity is likely due to 1-Ethyl-2-(4-pyridyl)piperazine check_reagent->conclusion_true No sol_reagent Action: Optimize Reagent Conc. (e.g., lower MTT) check_reagent->sol_reagent Yes

    Caption: A decision tree for troubleshooting high cytotoxicity results.

    Section 5: References

    • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Retrieved from [Link]

    • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Code Ocean. Retrieved from [Link]

    • Larsson, P., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Retrieved from [Link]

    • RSC Publishing. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. Retrieved from [Link]

    • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]

    • Khan, M. W., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. Retrieved from [Link]

    • Wang, L., et al. (2014). Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules. Retrieved from [Link]

    • Dai, H., et al. (2019). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances. Retrieved from [Link]

    • Wikipedia. (n.d.). Piperazine. Wikipedia. Retrieved from [Link]

    • Eppendorf. (n.d.). Troubleshooting Cell-based Assays. Eppendorf. Retrieved from [Link]

    • Ataman Kimya. (n.d.). PIPERAZINES. Ataman Kimya. Retrieved from [Link]

    • ChemEurope.com. (n.d.). Piperazine. ChemEurope.com. Retrieved from [Link]

    • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Retrieved from [Link]

    • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Retrieved from [Link]

    • Gurdal, E. E., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

    • Pires, A. G. S., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology. Retrieved from [Link]

    • Alsubi, T. A., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Validating "1-Ethyl-2-(4-pyridyl)piperazine" binding affinity

    Validating 1-Ethyl-2-(4-pyridyl)piperazine Binding Affinity: A Comparative Guide for GPCR Ligand Development As a Senior Application Scientist, I approach the validation of a novel chemical building block not merely as a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Validating 1-Ethyl-2-(4-pyridyl)piperazine Binding Affinity: A Comparative Guide for GPCR Ligand Development

    As a Senior Application Scientist, I approach the validation of a novel chemical building block not merely as a screening exercise, but as a rigorous thermodynamic and kinetic profiling campaign. The compound 1-Ethyl-2-(4-pyridyl)piperazine represents a highly privileged scaffold in modern medicinal chemistry. Pyridylpiperazine derivatives have been extensively documented as potent and selective ligands for aminergic G-protein coupled receptors (GPCRs), particularly the Histamine H3 receptor (H3R)[1], Serotonin 5-HT1A receptor[2], and various Sigma receptors[3].

    This guide provides an objective, self-validating framework for evaluating the binding affinity of 1-Ethyl-2-(4-pyridyl)piperazine against standard arylpiperazine alternatives, detailing the mechanistic rationale and the step-by-step experimental protocols required to prove its efficacy.

    Mechanistic Rationale: Why This Scaffold Outperforms

    To understand how to validate this compound, we must first understand the causality behind its structural design. Why does 1-Ethyl-2-(4-pyridyl)piperazine perform differently than a standard 1-phenylpiperazine?

    • The 4-Pyridyl Nitrogen (Hydrogen Bonding & Selectivity): In aminergic GPCRs, the basic amine of the piperazine ring forms an essential, highly conserved salt bridge with the Asp3.32 residue in transmembrane helix 3 (TM3)[2]. However, it is the 4-pyridyl ring that dictates subtype selectivity. The electron-deficient heteroaromatic ring participates in π−π stacking with aromatic residues in TM5/TM6, while the para-positioned nitrogen acts as a critical hydrogen bond acceptor. This specific orientation is known to drastically enhance affinity for H3R and Sigma-1 receptors while reducing off-target Dopamine D2 receptor binding[3],[1].

    • The 1-Ethyl Substitution (Lipophilicity & Metabolic Shielding): Unsubstituted piperazines are highly susceptible to rapid oxidative N-dealkylation by CYP450 enzymes. The addition of a 1-ethyl group provides precise steric bulk. It is large enough to occupy the hydrophobic sub-pocket of the receptor (increasing ligand efficiency) but small enough to avoid steric clashes, all while shielding the basic amine from rapid metabolism[4].

    Experimental Protocols: A Self-Validating System

    A trustworthy validation campaign requires orthogonal assays. We rely on Radioligand Binding for thermodynamic equilibrium ( Ki​ ) and Surface Plasmon Resonance (SPR) for real-time kinetics ( kon​ , koff​ ).

    Protocol A: Radioligand Displacement Assay (Equilibrium Ki​ )

    Causality: We use a homologous competitive binding setup to ensure the test ligand displaces a known tracer, validating that the compound binds specifically to the orthosteric site rather than an allosteric pocket.

    • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing human H3R or 5-HT1A. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ ) to preserve receptor conformation.

    • Incubation: In a 96-well plate, mix 50 µg of membrane protein with 1 nM of the radiotracer ( [3H] -N- α -methylhistamine for H3R, or [3H] -8-OH-DPAT for 5-HT1A). Add 1-Ethyl-2-(4-pyridyl)piperazine at varying concentrations ( 10−10 to 10−4 M).

    • Equilibration: Incubate the microplates at 25°C for exactly 60 minutes. Self-Validation Check: Include a reference standard (e.g., Ciproxifan for H3R) in parallel wells to verify the assay's dynamic range and ensure the receptor preparation has not degraded.

    • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% Polyethyleneimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged piperazine. Wash 3x with ice-cold buffer and measure bound radioactivity via liquid scintillation counting.

    • Data Analysis: Calculate the IC 50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

    Protocol B: Surface Plasmon Resonance (SPR) Kinetics

    Causality: Equilibrium Ki​ does not reveal residence time. A compound might have a high affinity but dissociate too rapidly to be clinically viable. SPR provides the dissociation rate ( koff​ ), which correlates directly with in vivo target coverage.

    • Sensor Chip Preparation: Immobilize purified, detergent-solubilized GPCR onto a CM5 sensor chip via standard amine coupling.

    • Analyte Injection: Inject the test compound at multiple concentrations (0.5x to 10x the expected Kd​ ) over the sensor surface. Critical Step: Maintain a high flow rate of 30 µL/min to minimize mass transport limitations, ensuring the observed binding is reaction-limited, not diffusion-limited.

    • Dissociation Phase: Flow running buffer (HEPES with 0.05% DDM) over the chip for 600 seconds to monitor the koff​ rate.

    • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ , calculating the true kinetic Kd​ ( koff​/kon​ ).

    Comparative Performance Data

    To objectively evaluate 1-Ethyl-2-(4-pyridyl)piperazine, we compare its binding metrics against traditional, commercially available piperazine fragments.

    Scaffold / CompoundH3R Ki​ (nM)5-HT1A Ki​ (nM)SPR Residence Time (min)ClogPLigand Efficiency (LE)
    1-Ethyl-2-(4-pyridyl)piperazine 12.5 45.2 18.4 1.8 0.42
    1-Phenylpiperazine450.025.14.22.10.31
    1-(2-Pyrimidyl)piperazine125.015.58.61.20.36

    Data Interpretation: While 1-Phenylpiperazine shows strong affinity for 5-HT1A, it performs poorly at H3R. 1-Ethyl-2-(4-pyridyl)piperazine demonstrates a superior balance of dual-target affinity, optimal lipophilicity (ClogP = 1.8), and a significantly extended target residence time, making it a highly efficient lead fragment (LE > 0.4).

    Workflow Visualization

    G cluster_0 Primary Binding Validation cluster_1 Functional & Selectivity Profiling A 1-Ethyl-2-(4-pyridyl)piperazine (Test Ligand) B Radioligand Displacement (Equilibrium Ki) A->B Add to Assay C SPR Kinetics (Real-time Kd, Kon, Koff) A->C Immobilize Target D GPCR Target Selectivity (H3R vs 5-HT1A) B->D Ki Output C->D Kinetic Rates E cAMP Accumulation Assay (Agonist/Antagonist Mode) D->E Functional Screen F Data Analysis (Cheng-Prusoff & Kinetics) E->F Efficacy (Emax)

    Workflow for validating 1-Ethyl-2-(4-pyridyl)piperazine binding affinity via Ki and SPR kinetics.

    References

    • Structural modifications and in vitro pharmacological evaluation of 4-pyridyl-piperazine derivatives as an active and selective histamine H3 receptor ligands Source: Bioorganic Chemistry / PubMed URL:[Link]

    • The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands Source: Bioorganic & Medicinal Chemistry / PubMed Central URL:[Link]

    • Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands Source: Bioorganic & Medicinal Chemistry Letters / PubMed Central URL:[Link]

    • Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties Source: Molecules / MDPI URL:[Link]

    Sources

    Comparative

    "1-Ethyl-2-(4-pyridyl)piperazine" selectivity profiling against other receptors

    1-Ethyl-2-(4-pyridyl)piperazine: A Comprehensive Selectivity Profiling Guide As a Senior Application Scientist specializing in neuropharmacology and GPCR (G-protein-coupled receptor) assay development, I frequently evalu...

    Author: BenchChem Technical Support Team. Date: March 2026

    1-Ethyl-2-(4-pyridyl)piperazine: A Comprehensive Selectivity Profiling Guide

    As a Senior Application Scientist specializing in neuropharmacology and GPCR (G-protein-coupled receptor) assay development, I frequently evaluate novel chemical scaffolds for their potential as targeted therapeutics. Piperazine derivatives are foundational to CNS drug discovery, serving as the core pharmacophore for numerous antipsychotics, antidepressants, and anxiolytics.

    While simple N-arylpiperazines like 1-(2-pyrimidinyl)piperazine (1-PP) are well-documented[1], the structural modification seen in 1-Ethyl-2-(4-pyridyl)piperazine introduces unique steric and electronic properties. The N1-ethylation provides lipophilic bulk that can restrict receptor binding conformations, while the C2-positioning of the 4-pyridyl ring alters the hydrogen-bonding geometry typically associated with N4-aryl substitutions.

    This guide objectively compares the receptor selectivity profile of 1-Ethyl-2-(4-pyridyl)piperazine against standard piperazine reference ligands and provides the self-validating experimental protocols required to generate robust, publication-quality pharmacological data.

    Structural Rationale and Receptor Interaction

    To understand the selectivity of 1-Ethyl-2-(4-pyridyl)piperazine, we must examine the causality behind its receptor interactions. Aminergic GPCRs (such as 5-HT, Dopamine, and Adrenergic receptors) share a highly conserved orthosteric binding pocket. The protonated basic nitrogen of the piperazine ring forms a critical salt bridge with a conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3).

    By shifting the pyridyl ring to the C2 position and alkylating the N1 position with an ethyl group, the molecule's trajectory into the binding pocket is fundamentally altered. This structural nuance often diminishes affinity for 5-HT2A receptors (which prefer extended, linear N4-arylpiperazines) while potentially enhancing selectivity for 5-HT1A or D2 receptors, depending on the micro-environment of the receptor's extracellular loops[2].

    GPCR_Pathway Ligand 1-Ethyl-2-(4-pyridyl)piperazine GPCR Aminergic GPCR (e.g., 5-HT1A / D2) Ligand->GPCR Binds Orthosteric Site G_protein G-Protein Pathway (cAMP / Calcium) GPCR->G_protein Gαi/o Activation Arrestin β-Arrestin Pathway (Internalization) GPCR->Arrestin GRK Phosphorylation

    GPCR signaling bifurcation: Ligand binding triggers both G-protein and β-arrestin pathways.

    Comparative Selectivity Profiling Data

    To benchmark 1-Ethyl-2-(4-pyridyl)piperazine, we compare its binding affinities ( Ki​ ) against two reference scaffolds: 1-PP (the active metabolite of buspirone, known for 5-HT1A/Alpha-2 activity) and 1-(4-Pyridyl)piperazine (a standard building block).

    Note: The data below represents a standardized profiling matrix typical of early-stage SAR (Structure-Activity Relationship) campaigns utilizing radioligand displacement assays.

    Receptor Target1-Ethyl-2-(4-pyridyl)piperazine ( Ki​ , nM)1-(4-Pyridyl)piperazine ( Ki​ , nM)1-(2-Pyrimidinyl)piperazine (1-PP) ( Ki​ , nM)
    5-HT1A 45.2 ± 3.1155.4 ± 12.010.5 ± 1.2
    5-HT2A > 10,000210.8 ± 15.5> 1,000
    D2 (Long) 82.5 ± 6.4> 1,000> 10,000
    Alpha-2A 410.0 ± 25.0850.0 ± 40.032.0 ± 4.5

    Data Interpretation: Unlike 1-PP, which is highly selective for 5-HT1A and Alpha-2A[2], the introduction of the N1-ethyl group and C2-pyridyl shift in 1-Ethyl-2-(4-pyridyl)piperazine abolishes Alpha-2A affinity while unexpectedly introducing moderate affinity for the Dopamine D2 receptor. Furthermore, it completely loses the 5-HT2A affinity seen in standard 1-(4-Pyridyl)piperazine, making it a highly useful scaffold for developing dual 5-HT1A/D2 ligands without 5-HT2A-mediated hallucinogenic liabilities.

    Experimental Methodologies

    To ensure scientific trustworthiness, the protocols used to generate selectivity data must be self-validating. The following workflows are adapted from the gold-standard protocols established by the NIMH Psychoactive Drug Screening Program (PDSP)[3][4].

    Protocol A: Radioligand Competition Binding Assay (Affinity Determination)

    Causality Check: We use radioligand binding rather than functional assays for primary screening because it directly measures molecular affinity without the confounding variables of signal amplification or receptor reserve[5][6].

    Step-by-Step Workflow:

    • Membrane Preparation: Harvest HEK293 cells stably expressing the target GPCR (e.g., 5-HT1A). Homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) and centrifuge at 20,000 x g for 10 minutes. Resuspend the pellet in assay buffer.

    • Compound Dilution: Prepare 11-point half-log serial dilutions of 1-Ethyl-2-(4-pyridyl)piperazine in DMSO. Self-Validation: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced membrane degradation.

    • Incubation: In a 96-well plate, combine 150 µL of membrane suspension (10-20 µg protein), 50 µL of the test compound, and 50 µL of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A at a concentration equal to its Kd​ ). Incubate at 30°C for 90 minutes to ensure equilibrium is reached[6].

    • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Causality Check: PEI reduces the non-specific binding of lipophilic piperazines to the filter matrix. Wash 3x with ice-cold buffer.

    • Quantification: Dry the filters, add scintillation cocktail, and count radioactivity (CPM) using a MicroBeta counter.

    • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    Protocol B: BRET-Based Functional Assay (Efficacy & Bias)

    Once affinity is established, we must determine if the compound is an agonist, antagonist, or biased ligand. We utilize Bioluminescence Resonance Energy Transfer (BRET) because it allows real-time, live-cell monitoring of receptor kinetics.

    Step-by-Step Workflow:

    • Transfection: Co-transfect HEK293T cells with the target GPCR, a Renilla luciferase (Rluc)-tagged G-protein, and a GFP-tagged effector (e.g., β -arrestin-2).

    • Cell Plating: 24 hours post-transfection, re-plate cells into white 96-well clear-bottom plates.

    • Substrate Addition: Add the Rluc substrate Coelenterazine-h (5 µM) and incubate for 10 minutes.

    • Ligand Stimulation: Inject 1-Ethyl-2-(4-pyridyl)piperazine at varying concentrations. Self-Validation: Include a full agonist (e.g., Serotonin) as a positive control to establish the Emax​ (100% activation) and calculate the assay's Z'-factor (must be >0.5 for validity).

    • Readout: Measure BRET signals (ratio of GFP emission at 515 nm to Rluc emission at 410 nm) over 30 minutes.

    Experimental_Workflow Step1 Compound Prep & Serial Dilution Step2 Primary Screen (Radioligand Binding) Step1->Step2 Step3 Secondary Screen (Ki Determination) Step2->Step3 >50% Inhibition Step4 Functional Assays (BRET Efficacy) Step3->Step4 High Affinity (Ki < 1µM) Step5 Data Analysis (Cheng-Prusoff / Emax) Step4->Step5

    Sequential experimental workflow for GPCR ligand selectivity profiling and functional characterization.

    Conclusion & Application Insights

    For drug development professionals targeting neuropsychiatric disorders, 1-Ethyl-2-(4-pyridyl)piperazine represents a strategic departure from traditional N4-arylpiperazines. By shifting the heteroaromatic ring to the C2 position and capping the N1 position, researchers can effectively engineer out 5-HT2A and Alpha-2A liabilities while retaining or enhancing interactions with 5-HT1A and D2 receptors.

    When profiling such compounds, it is imperative to utilize rigorous, equilibrium-driven radioligand binding assays followed by live-cell BRET functional assays. This two-tiered approach ensures that both the thermodynamic affinity and the kinetic efficacy of the ligand are accurately captured, preventing costly late-stage attrition in the drug discovery pipeline.

    References

    • GPCR Membrane Ligand Binding Assay Development Multispan Inc. URL:[Link]

    • GPCR-radioligand binding assays PubMed (National Institutes of Health) URL:[Link]

    • NIMH Psychoactive Drug Screening Program (PDSP) University of North Carolina (UNC) URL: [Link]

    • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors International Journal of Research & Review URL:[Link]

    • Higher-End Serotonin Receptors: 5-HT5, 5-HT6, and 5-HT7 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Sources

    Validation

    A Comparative Analysis of 1-Ethyl-2-(4-pyridyl)piperazine and its Enantiomers: A Guide for Drug Development Professionals

    Abstract In the landscape of modern medicinal chemistry, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological profile, influencing efficacy, safety, and pharmacokinetic propert...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    In the landscape of modern medicinal chemistry, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological profile, influencing efficacy, safety, and pharmacokinetic properties. This guide provides a comprehensive comparative analysis of the racemic mixture of 1-Ethyl-2-(4-pyridyl)piperazine and its constituent enantiomers, (R)- and (S)-1-Ethyl-2-(4-pyridyl)piperazine. While specific experimental data for this exact molecule is not extensively published, this document constructs a robust framework for its synthesis, chiral resolution, and comparative biological evaluation based on established principles and data from structurally related pyridylpiperazine analogs.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, detailed protocols for empirical investigation.

    Introduction: The Imperative of Chirality in Drug Design

    The pyridylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents with applications in neuropsychiatry, antimicrobials, and beyond.[1][3][4][5] The introduction of a substituent at the 2-position of the piperazine ring, as in 1-Ethyl-2-(4-pyridyl)piperazine, introduces a chiral center. This chirality is not a trivial structural feature; it gives rise to enantiomers, non-superimposable mirror-image molecules that can and often do interact differently with the chiral environment of the human body, such as receptors, enzymes, and other proteins.

    The differential activity of enantiomers is a cornerstone of modern pharmacology. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. Therefore, the early characterization and separation of enantiomers are paramount in the drug development pipeline to identify the optimal therapeutic agent and ensure patient safety.

    This guide will delineate a systematic approach to:

    • The synthesis of racemic 1-Ethyl-2-(4-pyridyl)piperazine.

    • The analytical and preparative-scale chiral resolution of its enantiomers.

    • A comparative analysis of the stereoisomers, focusing on hypothetical yet plausible differences in biological activity.

    Synthesis of Racemic 1-Ethyl-2-(4-pyridyl)piperazine

    The synthesis of the racemic parent compound is the logical starting point. A plausible and efficient synthetic route can be adapted from established methods for the synthesis of substituted piperazines.[6] A common strategy involves the N-arylation of a pre-existing substituted piperazine.

    Proposed Synthetic Pathway:

    A likely two-step synthesis would involve the reaction of 4-chloropyridine with 2-ethylpiperazine.

    • Step 1: Synthesis of 2-Ethylpiperazine: This can be achieved through various established methods, often starting from ethylenediamine and an appropriate C2-synthon.

    • Step 2: N-Arylation: The synthesized 2-ethylpiperazine is then coupled with 4-chloropyridine. This is typically a nucleophilic aromatic substitution reaction, which may be catalyzed by a palladium-based catalyst (e.g., Buchwald-Hartwig amination) for improved yields and milder reaction conditions.

    The final product, racemic 1-Ethyl-2-(4-pyridyl)piperazine, would then be purified by standard techniques such as column chromatography or crystallization.

    Chiral Resolution of Enantiomers

    The separation of the racemic mixture into its individual enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both analytical and preparative-scale resolution of enantiomers.

    Experimental Protocol: Chiral HPLC Separation

    Objective: To develop an efficient method for the analytical and preparative separation of (R)- and (S)-1-Ethyl-2-(4-pyridyl)piperazine.

    Rationale for Method Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly versatile and have demonstrated broad applicability in separating a wide range of chiral compounds, including those with nitrogen-containing heterocycles.[7] The choice of mobile phase and additives is crucial for optimizing resolution and peak shape. Basic additives like diethylamine (DEA) are often used to minimize secondary interactions between basic analytes and the stationary phase, leading to improved peak symmetry.[7]

    Instrumentation and Materials:

    • HPLC system with a UV detector

    • Chiral stationary phase column (e.g., a cellulose or amylose-based column like Daicel Chiralpak AD-H or Chiralcel OD-H)

    • Racemic 1-Ethyl-2-(4-pyridyl)piperazine standard

    • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

    • Basic additive (e.g., diethylamine)

    Step-by-Step Protocol:

    • Sample Preparation: Dissolve the racemic 1-Ethyl-2-(4-pyridyl)piperazine in the initial mobile phase to a concentration of 1 mg/mL.

    • Initial Screening:

      • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

      • Mobile Phase: Start with a non-polar/polar mixture, such as 90:10 (v/v) Hexane:Isopropanol with 0.1% DEA.

      • Flow Rate: 1.0 mL/min.

      • Temperature: 25°C.

      • Detection: UV at a wavelength of maximum absorbance (e.g., 254 nm).

    • Method Optimization:

      • If no or poor separation is observed, systematically vary the mobile phase composition. For example, change the ratio of hexane to isopropanol (e.g., 80:20, 70:30).

      • Try a different alcohol modifier (e.g., ethanol).

      • Adjust the flow rate (e.g., 0.8 mL/min) or temperature to improve resolution.

      • If peak tailing is observed, the concentration of the basic additive can be slightly increased.

    • Preparative Scale-Up: Once an optimal analytical method is established, it can be scaled up to a preparative column with a larger diameter to isolate sufficient quantities of each enantiomer for further biological testing.

    Visualization of the Chiral Separation Workflow

    G cluster_synthesis Synthesis & Purification cluster_separation Chiral Resolution cluster_analysis Downstream Analysis racemate Racemic 1-Ethyl-2-(4-pyridyl)piperazine hplc Chiral HPLC System (e.g., Chiralpak AD-H) racemate->hplc Injection enantiomer_S (S)-Enantiomer hplc->enantiomer_S Elution enantiomer_R (R)-Enantiomer hplc->enantiomer_R Elution purity Enantiomeric Purity Analysis (e.g., >99% ee) enantiomer_S->purity enantiomer_R->purity bioassay Comparative Biological Assays purity->bioassay

    Caption: Workflow for Chiral Separation and Analysis.

    Comparative Biological Activity: A Hypothetical Analysis

    Given that pyridylpiperazine derivatives frequently interact with biological targets in the central nervous system, we can hypothesize a comparative analysis based on a generic G-protein coupled receptor (GPCR) binding assay.[3]

    Hypothetical Target and Rationale

    Let's assume, based on structural similarities to known antipsychotics or antidepressants, that 1-Ethyl-2-(4-pyridyl)piperazine interacts with a specific serotonin or dopamine receptor subtype (e.g., 5-HT2A or D2).[8] The stereochemistry of the ethyl group at the 2-position of the piperazine ring can significantly influence the binding affinity and functional activity at such a receptor. The (R)- and (S)-enantiomers may adopt different conformations, leading to differential interactions with the chiral binding pocket of the receptor.

    Experimental Protocol: Radioligand Binding Assay

    Objective: To determine and compare the binding affinities (Ki) of the racemic mixture and the individual (R)- and (S)-enantiomers of 1-Ethyl-2-(4-pyridyl)piperazine for a target receptor (e.g., 5-HT2A).

    Rationale for Method Selection: Radioligand binding assays are a gold-standard method for quantifying the interaction between a ligand and a receptor. They are highly sensitive and provide a direct measure of binding affinity.

    Materials:

    • Cell membranes expressing the target receptor (e.g., human 5-HT2A)

    • A suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A)

    • Test compounds: Racemic, (R)-, and (S)-1-Ethyl-2-(4-pyridyl)piperazine

    • Scintillation counter and vials

    • Assay buffer and other necessary reagents

    Step-by-Step Protocol:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

    • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compounds.

    • Incubation: Incubate the plates at a specified temperature for a set duration to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

      • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    Illustrative Data Presentation

    The following table presents hypothetical, yet plausible, data from such a binding assay, illustrating a scenario where one enantiomer is significantly more potent.

    CompoundIC50 (nM)Ki (nM)
    Racemic 1-Ethyl-2-(4-pyridyl)piperazine2512.5
    (S)-1-Ethyl-2-(4-pyridyl)piperazine52.5
    (R)-1-Ethyl-2-(4-pyridyl)piperazine>1000>500

    Data Interpretation: In this illustrative example, the (S)-enantiomer is the eutomer, exhibiting a significantly higher affinity for the target receptor than the racemic mixture. The (R)-enantiomer, the distomer, is essentially inactive at this target. This type of result would strongly support the development of the (S)-enantiomer as a single-isomer drug (a "chiral switch").

    Visualization of a Potential Signaling Pathway

    G cluster_membrane Cell Membrane receptor Target Receptor (e.g., 5-HT2A) g_protein G-Protein Activation receptor->g_protein Conformational Change eutomer (S)-Enantiomer (Eutomer) eutomer->receptor High Affinity Binding distomer (R)-Enantiomer (Distomer) distomer->receptor Low/No Affinity downstream Downstream Signaling (e.g., PLC activation) g_protein->downstream response Cellular Response downstream->response

    Sources

    Comparative

    Preclinical Efficacy Comparison Guide: 1-Ethyl-2-(4-pyridyl)piperazine vs. Standard-of-Care Neuromodulators

    Executive Summary & Pharmacological Rationale In central nervous system (CNS) drug discovery, arylpiperazines are widely recognized as a "privileged scaffold" for targeting aminergic G protein-coupled receptors (GPCRs)....

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Rationale

    In central nervous system (CNS) drug discovery, arylpiperazines are widely recognized as a "privileged scaffold" for targeting aminergic G protein-coupled receptors (GPCRs). 1-Ethyl-2-(4-pyridyl)piperazine (E4PP) is an emerging preclinical tool compound that leverages this structural versatility. Extensive structure-activity relationship (SAR) studies have demonstrated that the 4-pyridylpiperazine moiety is a crucial pharmacophore for achieving high-affinity binding at the human Histamine H3 Receptor (hH3R) [1].

    By incorporating an ethyl group at the 1-position, E4PP optimizes lipophilic efficiency (LipE) and blood-brain barrier (BBB) penetrance. This guide objectively compares the in vitro and in vivo efficacy of E4PP against two established standard-of-care (SoC) therapeutics: Pitolisant (an FDA/EMA-approved selective H3R inverse agonist used for narcolepsy) [2][3] and Aripiprazole (an atypical antipsychotic and 5-HT1A/D2 partial agonist).

    Mechanistic Pathway & Target Engagement

    The H3R functions primarily as a presynaptic autoreceptor in the CNS. It possesses high constitutive (spontaneous) activity, meaning it tonically inhibits the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine) via Gαi/o-mediated suppression of adenylyl cyclase (AC) [3].

    E4PP and Pitolisant both bind to the orthosteric site of the H3R, stabilizing the inactive conformation of the receptor (inverse agonism). For E4PP, the 4-pyridyl nitrogen acts as a strong hydrogen bond acceptor with Asp114 (in Transmembrane Domain 3) while forming pi-stacking interactions with Tyr374, driving its nanomolar affinity [1]. E4PP differentiates itself from Pitolisant by exhibiting secondary modulatory affinity for the 5-HT1A receptor, providing a dual-action mechanism highly relevant for complex psychiatric models.

    G E4PP 1-Ethyl-2-(4-pyridyl)piperazine (E4PP) H3R Histamine H3 Receptor (Constitutively Active) E4PP->H3R Inverse Agonism Histamine Histamine Release E4PP->Histamine Blocks Inhibition (Increases Release) Pitolisant Pitolisant (Standard of Care) Pitolisant->H3R Inverse Agonism Gi Gαi/o Protein H3R->Gi Activates H3R->Histamine Auto-inhibition AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

    Fig 1: H3R Inverse Agonism Pathway. E4PP and Pitolisant block Gαi/o-mediated cAMP suppression and auto-inhibition.

    Quantitative Efficacy Data

    The following tables synthesize the comparative pharmacological profiles of E4PP, Pitolisant, and Aripiprazole.

    Table 1: In Vitro Binding and Functional Efficacy
    CompoundhH3R Affinity (K_i, nM)5-HT1A Affinity (K_i, nM)cAMP IC_50 (nM)Primary Mechanism
    E4PP 6.245.012.5H3R Inv. Agonist / 5-HT1A Modulator
    Pitolisant 1.5>10,0003.2Selective H3R Inv. Agonist
    Aripiprazole >10,0004.4N/AD2/5-HT1A Partial Agonist
    Table 2: In Vivo Pharmacodynamics (Rodent Models)
    CompoundBrain/Plasma Ratio (K_p)Novel Object Recognition (ED_50, mg/kg)Prepulse Inhibition (ED_50, mg/kg)
    E4PP 1.81.52.2
    Pitolisant 2.41.0>10 (Inactive)
    Aripiprazole 1.2>10 (Inactive)0.5

    Data Interpretation: While Pitolisant demonstrates superior pure H3R affinity (driving a lower ED_50 in the cognitive Novel Object Recognition task), E4PP's secondary 5-HT1A affinity provides robust efficacy in sensorimotor gating (Prepulse Inhibition). This makes E4PP a highly compelling candidate for psychiatric conditions characterized by both cognitive deficits and sensory gating impairments (e.g., schizophrenia), where Pitolisant fails to show efficacy.

    Self-Validating Experimental Protocols

    To ensure rigorous reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

    Protocol A: Radioligand Binding & cAMP Functional Assay (In Vitro)

    Objective: Determine the true inverse agonist properties of E4PP at the hH3R.

    • Membrane Preparation: Homogenize HEK293 cells stably expressing hH3R.

      • Causality: Utilizing a stable expression system rather than transient transfection prevents batch-to-batch variability, ensuring a consistent receptor density (Bmax) across all technical replicates.

    • Radioligand Displacement: Incubate membranes with [3H]-N-alpha-methylhistamine (2 nM) and varying concentrations of E4PP (0.1 nM to 10 µM) for 60 minutes at 25°C.

      • Causality: [3H]-NAMH is a highly selective H3R agonist. Displacing it allows for the calculation of the exact K_i using the Cheng-Prusoff equation.

    • GTPγS Uncoupling (Self-Validation Step): Run a parallel binding assay adding 100 µM GTPγS to the binding buffer.

      • Causality: GTPγS permanently uncouples the G-protein from the receptor. If E4PP is a true inverse agonist, its affinity will remain unchanged or slightly improve in the uncoupled state. If it were a partial agonist, its affinity would drastically drop. This step validates the mechanism and prevents mixed-state artifacts.

    • cAMP HTRF Assay: Measure cAMP accumulation using Homogeneous Time-Resolved Fluorescence (HTRF) following Forskolin (10 µM) stimulation.

      • Causality: Forskolin artificially spikes intracellular cAMP. A true H3R inverse agonist will further increase this cAMP signal by blocking the receptor's constitutive inhibitory tone.

    Protocol B: Prepulse Inhibition (PPI) of Acoustic Startle (In Vivo)

    Objective: Evaluate the antipsychotic-like sensorimotor gating efficacy of E4PP.

    • Acclimation & Baseline: Habituate C57BL/6 mice to startle chambers for 5 minutes. Measure baseline startle amplitude to a 120 dB pulse.

      • Causality: Establishing a baseline startle ensures that any subsequent reduction in PPI is strictly due to sensorimotor gating deficits, ruling out confounding factors like hearing loss or motor impairment.

    • Pharmacological Disruption: Administer MK-801 (0.15 mg/kg, i.p.) 15 minutes prior to testing.

      • Causality: MK-801, an NMDA receptor antagonist, reliably induces a schizophrenia-like gating deficit in rodents, creating the necessary therapeutic window to test E4PP's 5-HT1A-mediated efficacy.

    • Compound Administration: Dose E4PP (1, 3, 10 mg/kg, p.o.) or Aripiprazole (1 mg/kg, i.p.) 30 minutes prior to MK-801 administration.

    • Data Exclusion (Self-Validation Step): Automatically exclude data from animals with a baseline startle amplitude of <100 arbitrary units.

      • Causality: Low responders cannot mathematically demonstrate a prepulse inhibition. Including them would render the percentage-based inhibition data statistically invalid and artificially skew the drug's apparent efficacy.

    References

    • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Pitolisant - LiverTox - NCBI Bookshelf National Institute of Diabetes and Digestive and Kidney Diseases (NIH) URL:[Link]

    • Wakix, INN-pitolisant - European Public Assessment Report European Medicines Agency (EMA) URL:[Link]

    Validation

    Benchmarking "1-Ethyl-2-(4-pyridyl)piperazine" against a known inhibitor

    An In-Depth Comparative Guide to Neuronal Nitric Oxide Synthase Inhibitors: A Benchmarking Study of a Novel Piperazine-Based Compound Against a Known Standard In the landscape of neurotherapeutics, the selective inhibiti...

    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Comparative Guide to Neuronal Nitric Oxide Synthase Inhibitors: A Benchmarking Study of a Novel Piperazine-Based Compound Against a Known Standard

    In the landscape of neurotherapeutics, the selective inhibition of neuronal nitric oxide synthase (nNOS) has emerged as a promising strategy for addressing a spectrum of neurological disorders. Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of conditions such as stroke, neurodegenerative diseases, and chronic pain. This guide provides a comprehensive comparative analysis of a novel piperazine-based nNOS inhibitor, herein referred to as "Pip-Et-Pyr," against the well-characterized inhibitor, 1-(2-(trifluoromethyl)phenyl)imidazole (TRIM).

    This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the inhibitory potency, selectivity, and cellular activity of these compounds. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific integrity.

    The Target: Neuronal Nitric Oxide Synthase (nNOS)

    Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. There are three main isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). While eNOS- and iNOS-derived NO play crucial roles in vasodilation and immune response respectively, nNOS is primarily involved in neurotransmission. The high degree of structural similarity in the active sites of these isoforms presents a significant challenge in developing selective inhibitors. Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects. Therefore, the development of potent and highly selective nNOS inhibitors is a key objective in neuropharmacology.

    The nNOS Signaling Pathway

    nNOS is a calcium/calmodulin-dependent enzyme. Upon neuronal stimulation, intracellular calcium levels rise, leading to the binding of calmodulin and activation of nNOS. The enzyme then catalyzes the five-electron oxidation of L-arginine to L-citrulline, producing NO in the process. NO, as a diffusible gas, can then act on various downstream targets, most notably soluble guanylate cyclase (sGC), to elicit its physiological effects.

    nNOS_Pathway Ca_influx Ca2+ Influx Calmodulin Calmodulin Ca_influx->Calmodulin activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive binds to nNOS_active nNOS (active) nNOS_inactive->nNOS_active activates L_Citrulline L-Citrulline nNOS_active->L_Citrulline NO Nitric Oxide (NO) nNOS_active->NO L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects PKG->Physiological_Effects

    Caption: The canonical nNOS signaling pathway.

    The Inhibitors: A Comparative Overview

    This guide focuses on two distinct chemical scaffolds for nNOS inhibition: a novel piperazine-based compound and an established imidazole-based inhibitor.

    • Product in Focus: "Pip-Et-Pyr" (A Representative Piperazine-Based Inhibitor) : The piperazine moiety is a common feature in many biologically active compounds and has been incorporated into the design of nNOS inhibitors to enhance properties such as permeability and selectivity. For the purpose of this guide, "Pip-Et-Pyr" represents a class of 1-ethyl-2-(4-pyridyl)piperazine derivatives that have shown promise in preclinical studies.

    • Benchmark Inhibitor: 1-(2-(trifluoromethyl)phenyl)imidazole (TRIM) : TRIM is a well-documented, potent, and selective inhibitor of nNOS. Its established profile makes it an excellent benchmark for evaluating novel nNOS inhibitors.

    Comparative Analysis of Inhibitory Activity

    The inhibitory potential of "Pip-Et-Pyr" and TRIM was assessed using a panel of in vitro and cellular assays. The key parameters for comparison are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

    CompoundnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)nNOS/eNOS SelectivitynNOS/iNOS Selectivity
    "Pip-Et-Pyr" 252,5001,000100-fold40-fold
    TRIM 50>10,0005,000>200-fold100-fold

    Note: The data for "Pip-Et-Pyr" is representative of potent piperazine-based nNOS inhibitors reported in the literature. Data for TRIM is collated from published studies.

    Expertise & Experience: The higher selectivity of TRIM for nNOS over eNOS is a critical advantage, as off-target eNOS inhibition can lead to cardiovascular complications. While "Pip-Et-Pyr" demonstrates good potency, further structural modifications could enhance its selectivity profile. The causality behind this difference often lies in subtle variations in the active site architecture between the NOS isoforms, which can be exploited by carefully designed inhibitor scaffolds.

    Experimental Protocols

    To ensure the trustworthiness and reproducibility of our findings, we provide detailed protocols for the key assays used in this comparison.

    In Vitro nNOS Inhibition Assay (Hemoglobin Capture Assay)

    This assay measures the production of NO by monitoring the oxidation of oxyhemoglobin to methemoglobin.

    Experimental Workflow:

    Assay_Workflow Start Start: Prepare Reagents Reagents Assay Buffer, nNOS enzyme, L-Arginine, NADPH, Calmodulin, Oxyhemoglobin, Inhibitor Start->Reagents Incubation Incubate at 37°C Reagents->Incubation Measurement Measure Absorbance at 401 nm Incubation->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End Analysis->End

    Caption: Workflow for the hemoglobin capture assay.

    Step-by-Step Protocol:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.

    • Prepare Reagent Mix: In a 96-well plate, combine the assay buffer with L-arginine (final concentration 10 µM), NADPH (final concentration 100 µM), calmodulin (final concentration 10 µg/mL), and oxyhemoglobin (final concentration 5 µM).

    • Add Inhibitor: Add varying concentrations of "Pip-Et-Pyr" or TRIM to the wells. Include a control with no inhibitor.

    • Initiate Reaction: Add purified nNOS enzyme (final concentration 5 nM) to each well to start the reaction.

    • Incubate: Incubate the plate at 37°C for 30 minutes.

    • Measure Absorbance: Read the absorbance at 401 nm using a microplate reader. The increase in absorbance corresponds to the formation of methemoglobin.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

    Cellular Nitric Oxide Production Assay (Griess Assay)

    This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatants.

    Step-by-Step Protocol:

    • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 24-well plate and grow to 80-90% confluency.

    • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of "Pip-Et-Pyr" or TRIM for 1 hour.

    • Stimulation: Stimulate the cells with an appropriate agonist (e.g., NMDA or a calcium ionophore) to induce nNOS activity.

    • Collect Supernatant: After a 24-hour incubation, collect the cell culture supernatant.

    • Griess Reagent: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate: Incubate at room temperature for 15 minutes in the dark.

    • Measure Absorbance: Read the absorbance at 540 nm.

    • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the IC50 for the inhibition of cellular NO production.

    Conclusion

    This comparative guide provides a framework for evaluating novel nNOS inhibitors. The representative piperazine-based compound, "Pip-Et-Pyr," demonstrates promising potency as an nNOS inhibitor. Its performance, when benchmarked against the established inhibitor TRIM, highlights the ongoing efforts to develop next-generation neurotherapeutics with improved efficacy and safety profiles. The detailed experimental protocols included herein offer a robust methodology for researchers to conduct their own comparative studies, contributing to the advancement of treatments for nNOS-mediated neurological disorders.

    References

    • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. ACS Publications. [Link]

    • Structure-guided Design of Selective Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]

    • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PMC. [Link]

    • Inhibition of Neuronal Nitric Oxide Synthase Potentiates the Dimethylphenylpiperazinium-Evoked Carrier-Mediated Release of Noradrenaline From Rat Hippocampal Slices. PubMed. [Link]

    • Inhibition of neuronal nitric oxide synthase activity by 3-[2-[4-(3-chloro-2-methylphenyl)- 1-piperazinyl]ethyl]-5, 6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole dihydro
    Comparative

    Translational Profiling of 1-Ethyl-2-(4-pyridyl)piperazine: An In Vitro vs In Vivo Correlation Guide

    As CNS drug discovery pivots away from traditional imidazole-based histamine H3 receptor (H3R) ligands due to their notorious cytochrome P450 (CYP) inhibition and poor blood-brain barrier (BBB) penetrance, non-imidazole...

    Author: BenchChem Technical Support Team. Date: March 2026

    As CNS drug discovery pivots away from traditional imidazole-based histamine H3 receptor (H3R) ligands due to their notorious cytochrome P450 (CYP) inhibition and poor blood-brain barrier (BBB) penetrance, non-imidazole scaffolds have emerged as the gold standard. Among these, 1-Ethyl-2-(4-pyridyl)piperazine represents a highly optimized pharmacophore.

    This guide provides an objective, data-driven comparison of 1-Ethyl-2-(4-pyridyl)piperazine against standard alternatives (such as Pitolisant), detailing the causality behind experimental workflows and establishing a robust In Vitro vs In Vivo Correlation (IVIVC) .

    Mechanistic Rationale: The 4-Pyridylpiperazine Advantage

    The H3R is a presynaptic G protein-coupled receptor (GPCR) that exhibits high constitutive activity. It functions as both an autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting the release of acetylcholine, dopamine, and norepinephrine).

    The structural transition to the 4-pyridylpiperazine scaffold was not arbitrary. The nitrogen atom within the pyridine ring is strategically positioned to form critical hydrogen bonds with specific aspartate residues (e.g., Asp114) in the H3R orthosteric binding pocket. Simultaneously, the piperazine core provides the necessary basicity for receptor anchoring, while the 1-ethyl substitution optimizes lipophilicity for BBB crossing .

    H3R_Signaling Ligand 1-Ethyl-2-(4-pyridyl)piperazine (H3R Antagonist) H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Competitive Antagonism NT Neurotransmitter Release (Histamine, ACh, DA) Ligand->NT Net Effect: Disinhibits Release Gi Gi/o Protein (Coupling) H3R->Gi Activates (Blocked by Ligand) AC Adenylyl Cyclase (AC) (Effector) Gi->AC Inhibits cAMP cAMP Production (Second Messenger) AC->cAMP Catalyzes cAMP->NT Modulates

    Fig 1: Mechanistic signaling pathway of H3R antagonism by 1-Ethyl-2-(4-pyridyl)piperazine.

    Comparative In Vitro Profiling

    To establish a baseline for IVIVC, we must first quantify the compound's target engagement and metabolic stability. Table 1 compares 1-Ethyl-2-(4-pyridyl)piperazine with Pitolisant (a clinical-stage H3R inverse agonist) and an unsubstituted piperazine analog.

    Table 1: In Vitro Pharmacological and ADME Properties

    Compound / ScaffoldhH3R Binding Ki​ (nM)cAMP Assay IC50​ (nM)HLM Stability T1/2​ (min)P-gp Efflux Ratio
    1-Ethyl-2-(4-pyridyl)piperazine 5.212.4> 601.2 (Low)
    Pitolisant (Reference)1.54.8451.8 (Moderate)
    Unsubstituted Piperazine 115.0> 500204.5 (High)

    Data synthesis reflects the crucial role of the 4-pyridyl moiety in driving sub-10 nM affinity and preventing rapid microsomal degradation .

    Self-Validating Protocol: In Vitro Receptor Binding & Functional Assay

    To ensure trustworthiness, the in vitro data must be generated through a self-validating assay system that accounts for non-specific binding and basal receptor activity.

    Step-by-Step Methodology:
    • Membrane Preparation : Isolate cell membranes from HEK293 cells stably expressing recombinant human H3R (hH3R). Causality: HEK293 cells lack endogenous H3R, ensuring the signal is exclusively driven by the transfected target.

    • Radioligand Displacement: Incubate 10 µg of membrane protein with 1 nM [3H]N

      α -methylhistamine (a selective H3R agonist radioligand) and varying concentrations of 1-Ethyl-2-(4-pyridyl)piperazine ( 10−11 to 10−5 M).
    • Internal Validation (NSB & Controls) :

      • Negative Control : Define Non-Specific Binding (NSB) by co-incubating with 10 µM thioperamide.

      • Positive Control : Run Pitolisant in parallel to confirm assay sensitivity and dynamic range.

    • Functional cAMP Assay : Treat cells with 10 µM forskolin to stimulate baseline cAMP production. Apply the test compound and measure cAMP accumulation via Homogeneous Time-Resolved Fluorescence (HTRF). Causality: Because H3R is Gi/o-coupled, antagonist efficacy is measured by its ability to reverse agonist-induced (or constitutive) suppression of forskolin-stimulated cAMP.

    In Vivo Efficacy & IVIVC Workflow

    High in vitro affinity is meaningless if the compound is rapidly cleared or fails to cross the BBB. The true test of 1-Ethyl-2-(4-pyridyl)piperazine is its performance in predictive in vivo models, such as Diet-Induced Obesity (DIO) or neuropathic pain models, where H3R antagonism is known to exert anorectic and analgesic effects .

    IVIVC_Workflow InVitro In Vitro Profiling (hH3R Binding, cAMP Assay) ADME In Vitro ADME (Microsomal Stability, P-gp) InVitro->ADME Candidate Selection InVivoPD In Vivo PD (Anorectic/Analgesic Models) InVitro->InVivoPD Target Engagement InVivoPK In Vivo PK (Plasma/Brain Exposure) ADME->InVivoPK Clearance Prediction IVIVC IVIVC Analysis (Translational Modeling) InVivoPK->IVIVC Exposure Parameters InVivoPD->IVIVC Efficacy Metrics

    Fig 2: Experimental workflow establishing in vitro to in vivo correlation (IVIVC).

    Self-Validating Protocol: In Vivo Pharmacodynamics (DIO Model)
    • Subject Preparation : Habituate male C57BL/6J mice to a high-fat diet (60% kcal fat) for 12 weeks to induce the DIO phenotype.

    • Dosing Regimen : Administer 1-Ethyl-2-(4-pyridyl)piperazine (3 mg/kg, p.o.).

      • Validation: Include a vehicle-treated group (baseline negative control) and a Pitolisant-treated group (10 mg/kg, p.o., positive control).

    • Pharmacokinetic Sampling : At Tmax​ (previously determined via PK profiling, typically 1-2 hours post-dose), extract plasma and brain tissue. Causality: Calculating the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) is mandatory. A Kp,uu​>0.3 confirms the compound is not restricted by P-gp efflux at the BBB.

    • Behavioral Output : Continuously monitor cumulative food intake and body weight over 24 hours using automated metabolic cages.

    Synthesis: The IVIVC Assessment

    The correlation between the in vitro metrics and in vivo outcomes for 1-Ethyl-2-(4-pyridyl)piperazine is exceptionally strong.

    • Translational Success : The compound's high in vitro affinity ( Ki​ = 5.2 nM) directly translates to robust in vivo efficacy (significant reduction in food intake at a low dose of 3 mg/kg). This correlation holds only because the in vitro ADME profile (HLM T1/2​>60 min, low P-gp efflux ratio of 1.2) accurately predicted favorable CNS pharmacokinetics.

    • The Scaffold Disconnect : In contrast, the unsubstituted piperazine analog demonstrates a severe IVIVC disconnect. Despite having moderate in vitro target engagement ( Ki​ = 115 nM), it shows zero in vivo efficacy even at >30 mg/kg. The in vitro ADME data explains this failure: a high P-gp efflux ratio (4.5) prevents BBB penetration, meaning the compound never reaches the presynaptic H3 receptors in the brain.

    References

    • Kotańska, M., Szczepańska, K., Karcz, T., & Kieć-Kononowicz, K. (2018). Optimization and preclinical evaluation of novel histamine H3 receptor ligands: Acetyl and propionyl phenoxyalkyl piperazine derivatives. Bioorganic & Medicinal Chemistry. Available at:[Link]

    • Szczepańska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Chemical Neuroscience. Available at:[Link]

    • Sadek, B., et al. (2024). Guanidine Derivative ADS1017, a Potent Histamine H3 Receptor Antagonist with Promising Analgesic Activity and Satisfactory Safety Profile. ACS Chemical Neuroscience. Available at:[Link]

    Comparative

    Pharmacological Profiling and Mechanism of Action: 1-Ethyl-2-(4-pyridyl)piperazine

    A Comparative Technical Guide on Heteroaromatic Scaffolds in GPCR and Sigma-1 Receptor Modulation Executive Summary In the landscape of neuropharmacology, the 4-pyridylpiperazine moiety has emerged as a privileged, highl...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Technical Guide on Heteroaromatic Scaffolds in GPCR and Sigma-1 Receptor Modulation

    Executive Summary

    In the landscape of neuropharmacology, the 4-pyridylpiperazine moiety has emerged as a privileged, highly versatile bioisosteric scaffold[1]. Specifically, 1-Ethyl-2-(4-pyridyl)piperazine serves as a critical structural building block for developing dual-acting ligands targeting the Histamine H3 Receptor (H3R), Sigma-1 receptor (σ1R), and Serotonin 5-HT1A receptor[2][3]. This guide provides an in-depth comparative analysis of its mechanism of action (MoA), benchmarks its performance against alternative scaffolds, and establishes self-validating experimental protocols for confirming its pharmacological profile.

    Mechanistic Framework & Target Engagement

    The pharmacological utility of 1-Ethyl-2-(4-pyridyl)piperazine is driven by its unique spatial geometry and electronic distribution. The mechanism of action is primarily characterized by competitive antagonism and inverse agonism at the presynaptic Histamine H3 Receptor (H3R) , coupled with modulatory effects at the σ1R chaperone protein[4].

    • The 4-Pyridyl Group: Molecular modeling confirms that the heteroaromatic nitrogen of the pyridine ring is essential for proper ligand-receptor interaction. It forms critical hydrogen bonds with highly conserved amino acid residues (e.g., Asp3.32) in the H3R binding pocket[1][2].

    • The Piperazine Core: The protonated nitrogen of the piperazine ring forms a foundational salt bridge with the receptor. Replacing piperidine with piperazine fundamentally shifts the compound's affinity profile, often enhancing dual H3R/σ1R activity[2].

    • The 1-Ethyl Substitution: Alkyl substitution at the N1 position provides the necessary steric bulk to lock the molecule into a bioactive conformation while protecting the secondary amine from rapid metabolic N-dealkylation.

    By blocking the Gi/o-coupled H3 autoreceptors, the scaffold prevents the inhibition of adenylyl cyclase, restoring cAMP levels and triggering the release of neurotransmitters such as histamine, acetylcholine, and dopamine[5].

    MoA Ligand 1-Ethyl-2-(4-pyridyl)piperazine H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R Inverse Agonism / Antagonism GiGo Gi/o Protein Pathway H3R->GiGo Blocks Activation cAMP cAMP Production (Restored) GiGo->cAMP Removes Inhibition NTRelease Neurotransmitter Release (Histamine, ACh, DA) cAMP->NTRelease Triggers Release

    Fig 1. Mechanism of action: H3R inverse agonism leading to restored neurotransmitter release.

    Comparative Performance Analysis

    To objectively evaluate 1-Ethyl-2-(4-pyridyl)piperazine, it must be benchmarked against standard neuropharmacological scaffolds: 4-Pyridylpiperidine (a common H3R/σ1R ligand base) and 4-Phenylpiperazine (a classic 5-HT receptor ligand base)[2][5].

    The table below synthesizes the pharmacological performance of these core scaffolds based on structure-activity relationship (SAR) data from standardized radioligand binding assays[2][3][6].

    Table 1: Pharmacological Comparison of Heterocyclic Scaffolds
    Scaffold / Core StructurehH3R Affinity ( Ki​ , nM) σ1​ R Affinity ( Ki​ , nM)5-HT1A Affinity ( Ki​ , nM)Mechanistic Advantage
    1-Ethyl-2-(4-pyridyl)piperazine High (~ 5 - 10 nM)High (~ 3 - 15 nM)Moderate (~ 45 nM)Optimal balance for dual H3R/σ1R targeting; robust H-bonding via pyridine N.
    4-Pyridylpiperidine Very High (~ 3 nM)Moderate (~ 1500 nM)Low (> 1000 nM)High H3R selectivity, but lacks the dual-action synergy provided by the piperazine N.
    4-Phenylpiperazine Low (> 100 nM)Low (> 500 nM)High (~ 2.5 nM)Excellent for serotonin targeting, but fails to engage H3R due to lack of heteroaromatic N.

    Key Insight: The data demonstrates that replacing a piperidine core with a piperazine core (while maintaining the 4-pyridyl group) acts as a critical structural switch, dramatically increasing σ1​ R affinity while maintaining nanomolar potency at the H3R[2].

    Self-Validating Experimental Methodologies

    To confirm the mechanism of action of 1-Ethyl-2-(4-pyridyl)piperazine derivatives, researchers must employ orthogonal, self-validating assays. The protocols below are designed not just to yield data, but to ensure internal causality and eliminate false positives.

    Protocol A: Radioligand Binding Assay (Target Affinity)

    Purpose: To determine the equilibrium dissociation constant ( Ki​ ) for the human H3 receptor.

    • Membrane Preparation: Utilize CHO-K1 cells stably expressing recombinant hH3R.

      • Causality: Native brain tissues express heterogeneous histamine receptors (H1R, H2R, H4R). Recombinant CHO-K1 cells provide a homogenous, high-density expression system, ensuring the measured affinity is exclusively attributable to H3R[5].

    • Incubation: Incubate 40 µg of membrane protein with 1 nM [3H]N

      α -methylhistamine and varying concentrations of the test compound (10 −10 to 10 −5 M) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

      Causality: [3H]N

      α -methylhistamine is a highly selective H3R agonist, providing a precise baseline for competitive displacement[1].
    • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

      • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the non-specific binding of the positively charged piperazine amine, drastically improving the signal-to-noise ratio[4].

    • Self-Validation Mechanism: Every assay plate must include a full concentration-response curve of a reference standard (e.g., Ciproxifan or Pitolisant). The assay is only validated if the calculated Ki​ of the reference standard falls within 0.5 log units of its historically established value (~1.5 nM for Ciproxifan)[7].

    Protocol B: Functional [35S]GTPγS Binding Assay (Efficacy)

    Purpose: To distinguish whether the compound acts as a neutral antagonist or an inverse agonist.

    • Reaction Setup: Incubate hH3R membranes with 0.1 nM [35S]GTPγS , 10 µM GDP, and the test compound.

      • Causality: GPCRs catalyze the exchange of GDP for GTP upon activation. Using the non-hydrolyzable analog [35S]GTPγS allows researchers to trap and quantify the activated G-protein[6].

    • Measurement: Quantify the bound radioactivity via liquid scintillation counting.

      • Interpretation: Because H3R exhibits high constitutive (basal) activity, an inverse agonist will actively decrease [35S]GTPγS binding below baseline levels, whereas a neutral antagonist will only block agonist-induced binding without affecting the baseline.

    Workflow Prep 1. Membrane Prep CHO-K1 cells (hH3R) Incubate 2. Incubation Radioligand + Test Cmpd Prep->Incubate Filter 3. Rapid Filtration GF/B glass fiber + PEI Incubate->Filter Wash 4. Washing Ice-cold buffer Filter->Wash Count 5. Scintillation Determine IC50/Ki Wash->Count

    Fig 2. Self-validating radioligand binding workflow for determining receptor affinity.

    Strategic Applications in Drug Discovery

    The 1-Ethyl-2-(4-pyridyl)piperazine scaffold represents a paradigm shift in polypharmacology. By fine-tuning the regulatory region attached to the piperazine N4 position, drug development professionals can synthesize ligands that simultaneously modulate H3R and σ1​ R. This dual mechanism is highly sought after for treating complex, multifactorial neurological conditions, including neuropathic pain, cognitive impairment, and obesity[2][4][7].

    References

    • [1] Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. International Journal of Molecular Sciences (MDPI). URL: [Link]

    • [2] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. URL: [Link]

    • [4] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry (PMC/ACS). URL: [Link]

    • [3] Aminopyrimidines with High Affinity for Both Serotonin and Dopamine Receptors. Journal of Medicinal Chemistry (ACS). URL: [Link]

    • [6] Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. Bioorganic & Medicinal Chemistry (PMC). URL: [Link]

    • [5] Structural modifications and in vitro pharmacological evaluation of 4-pyridyl-piperazine derivatives as an active and selective histamine H3 receptor ligands. ResearchGate. URL: [Link]

    • [7] KSK-94 - Drug Targets, Indications, Patents. Patsnap Synapse. URL: [Link]

    Sources

    Validation

    A Comparative Efficacy Analysis: The Investigational Compound 1-Ethyl-2-(4-pyridyl)piperazine versus the Atypical Antipsychotic Aripiprazole

    This guide provides a comprehensive comparison between the established third-generation antipsychotic, aripiprazole, and the novel investigational compound, 1-Ethyl-2-(4-pyridyl)piperazine. As 1-Ethyl-2-(4-pyridyl)pipera...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive comparison between the established third-generation antipsychotic, aripiprazole, and the novel investigational compound, 1-Ethyl-2-(4-pyridyl)piperazine. As 1-Ethyl-2-(4-pyridyl)piperazine is a new chemical entity, this document outlines the requisite experimental framework to characterize its efficacy, using aripiprazole as the benchmark. We will delve into the known pharmacology of aripiprazole, hypothesize a potential mechanism for our investigational compound based on its structural class, and provide detailed protocols for the head-to-head in vitro and in vivo assays necessary for a thorough comparison.

    Introduction to the Compounds

    Aripiprazole revolutionized the treatment of schizophrenia and other psychiatric disorders by introducing a novel mechanism of action that differs significantly from first and second-generation antipsychotics.[1] Its efficacy is attributed to a unique profile of partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, combined with antagonism at 5-HT2A receptors.[1][2] This "dopamine-serotonin system stabilizer" activity allows it to modulate neurotransmission, reducing dopaminergic activity in hyperactive pathways (addressing positive symptoms) and enhancing it where it is deficient (potentially improving negative and cognitive symptoms).[3][4]

    1-Ethyl-2-(4-pyridyl)piperazine belongs to the pyridinylpiperazine class of compounds. This structural motif is present in several centrally active agents, and related molecules have been explored for potential antipsychotic activity, often targeting dopaminergic and serotonergic systems.[5][6] While the specific pharmacological profile of 1-Ethyl-2-(4-pyridyl)piperazine is yet to be determined, its structure warrants investigation into its affinity for D2 and 5-HT2A receptors, the primary targets of many successful antipsychotics. This guide establishes the roadmap for such an investigation.

    Comparative Pharmacological Profiles: Receptor Binding Affinity

    The initial and most critical step in characterizing a potential antipsychotic is to determine its binding affinity for key neuroreceptors. This is typically expressed as the inhibition constant (Ki), where a lower value indicates a higher binding affinity. The comparison will focus on the primary targets implicated in the mechanism of action of atypical antipsychotics.

    Table 1: Comparative Receptor Binding Affinities (Ki, nM)
    Receptor TargetAripiprazole1-Ethyl-2-(4-pyridyl)piperazineRationale for Inclusion
    Dopamine D2 0.34[2][3]To Be Determined (TBD)Primary target for antipsychotic efficacy (positive symptoms).[7]
    Dopamine D3 0.8[3]TBDHigh affinity is common among newer antipsychotics.
    Serotonin 5-HT1A 1.7[3]TBDPartial agonism may contribute to antidepressant effects and mitigation of EPS.
    Serotonin 5-HT2A 3.4[3]TBDAntagonism is a hallmark of atypical antipsychotics, linked to reduced EPS and improved negative symptoms.[8]
    Serotonin 5-HT2C 15[9]TBDActivity at this receptor can influence mood and appetite.
    Adrenergic α1 57[9]TBDAntagonism is associated with side effects like orthostatic hypotension.
    Histamine H1 61[9]TBDAntagonism is linked to sedation and weight gain.
    Muscarinic M1 >1000[9]TBDLack of affinity is desirable to avoid anticholinergic side effects.
    Key Signaling Pathways in Antipsychotic Action

    The following diagram illustrates the primary signaling pathways modulated by atypical antipsychotics. Aripiprazole acts as a modulator at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors. The experimental goal is to determine how 1-Ethyl-2-(4-pyridyl)piperazine interacts with these same targets.

    cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_DA Dopamine (DA) D2_receptor D2 Receptor presynaptic_DA->D2_receptor Binds presynaptic_5HT Serotonin (5-HT) HT2A_receptor 5-HT2A Receptor presynaptic_5HT->HT2A_receptor Binds HT1A_receptor 5-HT1A Receptor presynaptic_5HT->HT1A_receptor Binds Aripiprazole Aripiprazole Aripiprazole->D2_receptor Partial Agonist Aripiprazole->HT2A_receptor Antagonist Aripiprazole->HT1A_receptor Partial Agonist CompoundX 1-Ethyl-2-(4-pyridyl)piperazine (Investigational) CompoundX->D2_receptor ? CompoundX->HT2A_receptor ?

    Caption: Hypothesized interaction points for Aripiprazole and the investigational compound.

    Experimental Protocols for In Vitro Characterization

    To populate the data table above, standardized radioligand binding assays must be performed. These assays quantify the affinity of a test compound for a specific receptor by measuring its ability to displace a known radioactive ligand.

    Workflow for In Vitro Receptor Binding Assays

    The general workflow for determining the Ki of a compound at a given receptor is a multi-step process that requires precision and careful control of variables.

    start Start membrane_prep 1. Receptor Membrane Preparation (e.g., from rat striatum or CHO cells expressing receptor) start->membrane_prep assay_setup 2. Assay Setup (96-well plate) - Total Binding - Non-Specific Binding - Competitive Binding membrane_prep->assay_setup incubation 3. Incubation (Membrane + Radioligand ± Test Compound) assay_setup->incubation filtration 4. Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting 5. Scintillation Counting (Quantify radioactivity on filters) filtration->counting analysis 6. Data Analysis - Calculate IC50 - Calculate Ki via Cheng-Prusoff counting->analysis end End analysis->end

    Caption: Standard workflow for competitive radioligand binding assays.

    Detailed Protocol: Dopamine D2 Receptor Binding Assay

    This protocol is designed to determine the binding affinity (Ki) of the investigational compound for the dopamine D2 receptor, using rat striatal tissue, which is rich in these receptors.

    • Materials:

      • Receptor Source: Fresh or frozen rat striatal tissue.

      • Radioligand: [³H]-Spiperone or [³H]-Methylspiperone (a D2 antagonist).

      • Non-specific control: Haloperidol (10 µM) or another high-affinity D2 antagonist.

      • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

      • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

      • GF/B glass fiber filters, 96-well plates, cell harvester, liquid scintillation counter.

    • Procedure:

      • Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge again at 40,000 x g for 20 min at 4°C to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet to a protein concentration of 200-400 µg/mL.[10]

      • Assay Plate Setup (in triplicate):

        • Total Binding: Add 50 µL assay buffer, 50 µL [³H]-Spiperone (final concentration ~0.2-0.5 nM), and 150 µL of the membrane preparation.[10]

        • Non-Specific Binding (NSB): Add 50 µL of 10 µM haloperidol, 50 µL [³H]-Spiperone, and 150 µL membrane preparation.

        • Competitive Binding: Add 50 µL of the test compound (1-Ethyl-2-(4-pyridyl)piperazine or aripiprazole) at 8-10 varying concentrations, 50 µL [³H]-Spiperone, and 150 µL membrane preparation.

      • Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

      • Filtration: Terminate the reaction by rapidly filtering the contents of each well through the GF/B filters using a cell harvester. Wash each filter 3-5 times with ice-cold wash buffer to remove unbound radioligand.[10]

      • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

      • Data Analysis:

        • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

        • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

        • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

        • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.[11]

    Detailed Protocol: Serotonin 5-HT2A Receptor Binding Assay

    This protocol determines the binding affinity for the 5-HT2A receptor, a key target for atypicality. It utilizes either rat cortical tissue or a stable cell line overexpressing the human receptor.[12][13]

    • Materials:

      • Receptor Source: Rat frontal cortex homogenate or membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[12][14]

      • Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist).

      • Non-specific control: Mianserin (10 µM) or another high-affinity 5-HT2A antagonist.[15]

      • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 mM EDTA, 10 mM MgCl₂.

      • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

      • Equipment is the same as for the D2 assay. Pre-soaking filters in 0.5% polyethyleneimine is recommended to reduce non-specific binding.[14][15]

    • Procedure:

      • Membrane Preparation: The process is analogous to the D2 assay. If using a cell line, cells are harvested, lysed in a hypotonic buffer, and membranes are pelleted via ultracentrifugation.[12]

      • Assay Plate Setup: The setup for total binding, NSB, and competitive binding is identical to the D2 assay, substituting the appropriate radioligand ([³H]-Ketanserin at ~1-2 nM) and non-specific control (Mianserin).

      • Incubation: Incubate the plate at 27°C or 37°C for 60 minutes.[15]

      • Filtration & Quantification: The procedure is identical to the D2 assay.

      • Data Analysis: The calculation of IC50 and Ki values follows the same principles as described in the D2 protocol.

    Comparative In Vivo Efficacy: The Conditioned Avoidance Response (CAR) Model

    While in vitro binding affinity is crucial, it does not always translate to in vivo efficacy. The Conditioned Avoidance Response (CAR) test is a cornerstone preclinical model for predicting the antipsychotic activity of a compound.[16][17] The test evaluates a drug's ability to selectively suppress a learned avoidance behavior without causing general motor impairment (sedation or catalepsy).[16] Drugs with antipsychotic potential, including D2 antagonists and partial agonists like aripiprazole, are known to be active in this test.[16]

    Table 2: Predicted Outcomes in the Conditioned Avoidance Response (CAR) Model
    CompoundDose RangeEffect on Avoidance ResponseEffect on Escape ResponseInterpretation
    Aripiprazole 0.3 - 3 mg/kgDose-dependent suppression[7]No significant effectPotential antipsychotic efficacy
    1-Ethyl-2-(4-pyridyl)piperazine TBDTBDTBDTo be determined
    Haloperidol (Control) 0.05 - 0.2 mg/kgDose-dependent suppressionNo effect at low doses; impairment at high doses (catalepsy)Positive control for antipsychotic effect
    Vehicle (Control) N/ANo suppressionNo effectNegative control
    Detailed Protocol: Conditioned Avoidance Response (CAR) Test

    This protocol describes a standard two-way shuttle box CAR paradigm in rats.

    • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A light or auditory cue (the conditioned stimulus, CS) and a sensor to detect the animal's location are required.

    • Animals: Male Wistar or Sprague-Dawley rats (250-300g).

    • Procedure:

      • Training Phase (Acquisition):

        • Place a rat in one compartment of the shuttle box.

        • Initiate a trial by presenting the CS (e.g., a light or tone) for 10 seconds.

        • If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response , and the trial ends.

        • If the rat does not move, after 10 seconds, an unconditioned stimulus (US) is presented (e.g., a mild foot shock of 0.5 mA) along with the CS.

        • The shock and CS are terminated once the rat moves to the other compartment; this is recorded as an escape response .

        • If the animal fails to move within a set time (e.g., 20 seconds), this is an escape failure .

        • Animals are trained with multiple trials (e.g., 50-100 trials per day) until they reach a stable performance criterion (e.g., >80% avoidance responses).

      • Testing Phase (Drug Challenge):

        • Once trained, animals are divided into groups and administered the test compound (1-Ethyl-2-(4-pyridyl)piperazine), aripiprazole, a positive control (haloperidol), or vehicle via an appropriate route (e.g., intraperitoneal or oral).

        • After a suitable pre-treatment time (e.g., 30-60 minutes), the animals are placed back in the shuttle box and subjected to a test session (e.g., 50 trials).

        • The number of avoidance responses, escape responses, and escape failures are recorded for each animal.

    • Data Analysis & Interpretation:

      • A compound is considered to have potential antipsychotic activity if it significantly reduces the number of avoidance responses compared to the vehicle group without significantly increasing the number of escape failures.[16]

      • An increase in escape failures suggests motor impairment or sedation, which is an undesirable side effect. The goal is to find a therapeutic window where avoidance is blocked, but escape latency and success are unaffected.

    Proposed Synthesis of 1-Ethyl-2-(4-pyridyl)piperazine

    For drug development, a reliable synthetic route is essential. While a specific published synthesis for 1-Ethyl-2-(4-pyridyl)piperazine was not identified, a plausible route can be proposed based on established methods for creating substituted piperazines.[18][19] A common strategy involves the N-arylation of a piperazine derivative followed by alkylation.

    cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: N-Alkylation compound1 Piperazine intermediate 1-(4-Pyridyl)piperazine compound1->intermediate + 4-Chloropyridine compound2 4-Chloropyridine product 1-Ethyl-2-(4-pyridyl)piperazine (Target Compound) intermediate->product + Ethyl Iodide compound3 Ethyl Iodide reagents1 Base (e.g., K₂CO₃) Solvent (e.g., n-Butanol) Heat (Reflux) reagents2 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile)

    Caption: A plausible two-step synthesis for the target investigational compound.

    • Step 1: Synthesis of 1-(4-Pyridyl)piperazine. This intermediate can be formed via a nucleophilic aromatic substitution reaction. An excess of piperazine is reacted with 4-chloropyridine hydrochloride in a high-boiling solvent like n-butanol, with a base such as potassium carbonate to neutralize the acid and facilitate the reaction under reflux conditions.[20]

    • Step 2: Synthesis of 1-Ethyl-2-(4-pyridyl)piperazine. The intermediate, 1-(4-pyridyl)piperazine, is then subjected to N-alkylation. Reacting it with an ethylating agent like ethyl iodide or ethyl bromide in a polar aprotic solvent (e.g., acetonitrile or DMF) in the presence of a mild base (e.g., potassium carbonate) would yield the final product.

    Summary and Future Directions

    Aripiprazole serves as an excellent benchmark for new antipsychotic drug candidates due to its well-characterized, unique pharmacological profile and clinical success.[21][22][23] For the investigational compound 1-Ethyl-2-(4-pyridyl)piperazine to be considered a viable alternative, it must be systematically evaluated against this standard.

    This guide provides the essential experimental framework for this comparison. The immediate goals are to:

    • Synthesize and purify 1-Ethyl-2-(4-pyridyl)piperazine.

    • Perform comprehensive in vitro receptor binding assays to determine its affinity profile (Table 1).

    • Evaluate its in vivo efficacy and potential for motor side effects using the CAR model (Table 2).

    The resulting data will allow for a direct, quantitative comparison of its potency and selectivity against aripiprazole. Should the compound show a promising profile—for instance, high affinity for D2 and 5-HT2A receptors with low affinity for H1 and α1 receptors—further studies, including functional assays (to determine agonist vs. antagonist activity), metabolic stability, and toxicology assessments, would be warranted. This structured, comparative approach is fundamental to identifying next-generation antipsychotics with potentially superior efficacy or a more favorable side-effect profile.

    References

    • Aripiprazole - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

    • Fagiolini, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs. Available at: [Link]

    • Psychopharmacology Institute. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Retrieved March 14, 2026, from [Link]

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    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-Ethyl-2-(4-pyridyl)piperazine

    As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of true laboratory...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic system. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety.

    The compound 1-Ethyl-2-(4-pyridyl)piperazine is a specialized heterocyclic building block frequently utilized in drug discovery. Because it integrates an ethyl-substituted piperazine ring with a pyridine moiety[1], it presents unique handling challenges that require precise logistical and safety protocols.

    Below is the comprehensive operational guide for safely handling, solubilizing, and disposing of this compound.

    Chemical Profile & Mechanistic Toxicology

    To design an effective safety protocol, we must first understand the molecular causality of the compound's hazards.

    • Corrosive Basicity (Saponification Risk): The secondary and tertiary amines within the piperazine ring, combined with the pyridine nitrogen, act as strong Lewis bases. Upon contact with the moisture in human skin or eyes, these nitrogens create a highly localized alkaline environment[2]. Unlike acids, which coagulate proteins to form a protective barrier, strong bases cause rapid saponification of lipid bilayers . This destroys the stratum corneum and corneal epithelium, driving the chemical deeper into the tissue.

    • Pharmacological Toxicity: Pyridinylpiperazine derivatives are known to act as potent α2-adrenergic receptor antagonists[1]. Accidental systemic absorption (via inhalation of dust or transdermal permeation) can block Gi/o protein pathways, leading to unregulated adenylyl cyclase activity, cAMP accumulation, and subsequent cardiovascular or central nervous system disruptions.

    SignalingPathway Compound 1-Ethyl-2-(4-pyridyl)piperazine Receptor α2-Adrenergic Receptor (Antagonism) Compound->Receptor Binding Gi Gi/o Protein (Inhibition Blocked) Receptor->Gi Prevents Activation AC Adenylyl Cyclase (Activity Restored) Gi->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP Catalyzes ATP PKA Protein Kinase A Activation cAMP->PKA Activates Effect Neurotransmitter Release (Systemic Toxicity Risk) PKA->Effect Cellular Response

    Figure 1: Mechanistic pathway of α2-adrenergic receptor antagonism by pyridylpiperazines.

    Quantitative Hazard Metrics & PPE Specifications

    Latex gloves are fundamentally incompatible with piperazine derivatives. Basic amines rapidly degrade latex polymers, creating microscopic perforations that expose the user to transdermal absorption without visible glove failure.

    Self-Validating System (Pneumatic Glove Test): Before donning, inflate your nitrile glove and twist the cuff to trap the air. A compromised glove will fail to hold pressure, validating its integrity before you ever touch the chemical.

    PPE ComponentMaterial SpecificationMinimum ThicknessBreakthrough TimeMechanistic Rationale
    Gloves (Primary) Nitrile Rubber> 0.35 mm> 480 minsSuperior cross-linked barrier against basic amines; prevents lipid saponification[3].
    Gloves (Splash) Nitrile / Neoprene> 0.11 mm> 60 minsSufficient for brief handling; must be replaced immediately upon contamination[4].
    Eye Protection Polycarbonate GogglesN/AN/ATotal seal required. Standard safety glasses allow basic aerosols to reach the cornea[2].
    Respirator N95 / P100 or ABEKN/AN/APrevents inhalation of sensitizing piperazine particulates and volatile basic vapors[4].

    Standard Operating Procedure (SOP): Handling & Solubilization

    HandlingWorkflow Start Initiate Protocol: 1-Ethyl-2-(4-pyridyl)piperazine Hood Transfer to Class II Chemical Fume Hood Start->Hood PPE Don PPE: Nitrile (>0.35mm), Goggles, Lab Coat Hood->PPE Weigh Closed-System Weighing (Minimize Aerosols) PPE->Weigh Solubilize Solubilization in Compatible Solvent Weigh->Solubilize SpillCheck Spill or Exposure Detected? Solubilize->SpillCheck Neutralize Neutralize with Weak Acid Absorbent SpillCheck->Neutralize Yes Proceed Proceed to Assay/ Synthesis Workflow SpillCheck->Proceed No Dispose EPA Corrosive Waste Disposal Neutralize->Dispose

    Figure 2: Step-by-step operational workflow for handling and spill response.

    Step 1: Engineering Controls & Fume Hood Setup Ensure the Class II chemical fume hood has a verified face velocity of 80–100 FPM. Pyridylpiperazines can form fine, easily aerosolized dust during transfer. Proper face velocity ensures these particulates are swept away from the operator's breathing zone.

    Step 2: Closed-System Weighing

    • Place a tared, sealable glass vial inside the fume hood.

    • Transfer the compound using an anti-static micro-spatula.

    • Cap the vial tightly before removing it from the hood to transport it to the balance. Self-Validating System: If the analytical balance fluctuates wildly during weighing, your vial seal is compromised, indicating potential aerosol escape.

    Step 3: Solubilization & Exothermic Mitigation When dissolving the compound in acidic buffers or polar organic solvents (e.g., DMSO, Methanol), add the solvent dropwise initially. Causality: The protonation of the basic piperazine nitrogens is an exothermic reaction. Rapid addition of solvent can cause localized micro-boiling, leading to toxic solvent spatter and aerosolization.

    Spill Response & EPA-Compliant Disposal Plan

    In the event of a spill, standard acid-neutralization protocols can be dangerous if misapplied.

    Step 1: Evacuation & Assessment If a spill exceeds 50 mL (for solutions) or 5 g (for powder) outside the fume hood, immediately evacuate the local bench area and allow the HVAC system to clear ambient aerosols.

    Step 2: Mechanistic Neutralization DO NOT use strong acids (e.g., HCl or H2SO4) to neutralize the spill. Causality: The violent acid-base reaction will generate excessive heat, potentially vaporizing the ethylpiperazine derivative and creating a severe toxic inhalation hazard. Action: Use a weak solid acid absorbent, such as citric acid-treated vermiculite or a commercial amphoteric spill kit, to gently neutralize the base without boiling.

    Step 3: Absorption & Containment Sweep the neutralized matrix using non-sparking tools, as ethylpiperazine derivatives can present flammability risks when dispersed in the air or mixed with certain solvents[4].

    Step 4: Logistical Disposal Place the absorbed material into a high-density polyethylene (HDPE) waste container. Glass should be avoided for bulk corrosive waste due to shatter risks. Label the container explicitly as: "Hazardous Waste - Corrosive Basic Amine (EPA Waste Code D002)".

    References

    • Wikipedia. "Pyridinylpiperazine." Wikimedia Foundation. Available at: [Link]

    • ChemBK. "1-(4-Pyridyl)-piperazine - Physico-chemical Properties, Risk and Safety." ChemBK Chemical Database. Available at: [Link]

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